4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid
Description
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Properties
IUPAC Name |
4-chloro-5-chlorosulfonyl-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O5S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNODOIWKMVMLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550977 | |
| Record name | 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14665-31-7 | |
| Record name | 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Key Pharmaceutical Intermediate
4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid, a bifunctional aromatic compound, holds considerable importance in the pharmaceutical industry as a critical intermediate in the synthesis of various therapeutic agents.[1][2] Its most notable application is in the production of the diuretic drug Xipamide, which is used in the management of hypertension and edema.[1] The molecular structure, featuring a salicylic acid core appended with both a chloro and a highly reactive chlorosulfonyl group, makes it a versatile building block for the synthesis of complex sulfonamide derivatives. This guide provides a comprehensive overview of the synthesis of this compound, focusing on the underlying reaction mechanism, a detailed experimental protocol, and critical process considerations to ensure a high-yield and high-purity outcome.
Core Synthesis Strategy: Electrophilic Aromatic Substitution
The primary synthetic route to this compound involves the direct chlorosulfonation of 4-chlorosalicylic acid (also known as 4-chloro-2-hydroxybenzoic acid) using chlorosulfonic acid. This reaction is a classic example of electrophilic aromatic substitution, where an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom.
Understanding the Regioselectivity: The Interplay of Directing Groups
The regiochemical outcome of the chlorosulfonation of 4-chlorosalicylic acid is dictated by the directing effects of the three substituents already present on the aromatic ring: the hydroxyl (-OH) group, the chloro (-Cl) group, and the carboxylic acid (-COOH) group.
-
Hydroxyl Group (-OH): The hydroxyl group at position 2 is a powerful activating group and an ortho, para-director. Its strong electron-donating resonance effect significantly increases the electron density at the positions ortho and para to it (positions 3, 5, and 1).
-
Chloro Group (-Cl): The chloro group at position 4 is a deactivating group due to its inductive electron-withdrawing effect. However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.
-
Carboxylic Acid Group (-COOH): The carboxylic acid group at position 1 is a deactivating group and a meta-director. Its strong electron-withdrawing nature deactivates the ring towards electrophilic attack and directs incoming electrophiles to the positions meta to it (positions 3 and 5).
The final position of the incoming chlorosulfonyl group is a result of the cumulative influence of these three groups. The powerful activating and ortho, para-directing effect of the hydroxyl group, combined with the meta-directing effect of the carboxylic acid group, strongly favors substitution at the 5-position. The chloro group's ortho, para-directing effect also aligns with this outcome, reinforcing the preferential attack at the position ortho to the chloro group and meta to the carboxylic acid group.
The Reaction Mechanism: A Step-by-Step Look
The chlorosulfonation of 4-chlorosalicylic acid proceeds through a well-established electrophilic aromatic substitution mechanism:
-
Generation of the Electrophile: In the presence of excess chlorosulfonic acid, the active electrophile, the chlorosulfonium ion (ClSO₂⁺), is generated.
-
Electrophilic Attack: The electron-rich aromatic ring of 4-chlorosalicylic acid acts as a nucleophile and attacks the electrophilic sulfur atom of the chlorosulfonium ion. This attack preferentially occurs at the 5-position due to the directing effects of the existing substituents. This step leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.
-
Deprotonation and Re-aromatization: A base (such as the chlorosulfate anion) removes a proton from the carbon atom bearing the new chlorosulfonyl group, restoring the aromaticity of the ring and yielding the final product, this compound.
Visualizing the Synthesis
Chemical Structures
Caption: Key chemical structures in the synthesis.
Overall Reaction Scheme
Caption: Overall reaction for the synthesis.
Detailed Experimental Protocol
This protocol is an adapted procedure based on established methods for the chlorosulfonation of aromatic compounds. Researchers should perform a thorough risk assessment before conducting this experiment.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 4-Chlorosalicylic Acid | 172.57 | 17.26 g | 1.0 |
| Chlorosulfonic Acid | 116.52 | 58.26 g (33.7 mL) | 5.0 |
| Crushed Ice | - | ~500 g | - |
| Deionized Water | 18.02 | As needed | - |
Equipment
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl gas)
-
Ice-water bath
-
Heating mantle
-
Büchner funnel and vacuum flask
Procedure
-
Reaction Setup: In a clean, dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a gas outlet connected to a scrubber, add chlorosulfonic acid (5.0 molar equivalents).
-
Initial Cooling: Cool the flask in an ice-water bath to bring the internal temperature of the chlorosulfonic acid to 0-5 °C.
-
Addition of Starting Material: Slowly and in small portions, add 4-chlorosalicylic acid (1.0 molar equivalent) to the stirred chlorosulfonic acid. Maintain the internal reaction temperature below 10 °C throughout the addition to control the initial exothermic reaction.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, gradually heat the mixture to 70-80 °C using a heating mantle. Maintain this temperature for 1.5 to 2 hours, or until the reaction is complete (monitoring by TLC is recommended).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture into the ice-water slurry. A white precipitate of this compound will form. Ensure the temperature of the quench mixture remains low.
-
Isolation: Continue stirring the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to litmus paper.
-
Drying: Dry the product under vacuum to a constant weight.
Purification
The crude product can be further purified by recrystallization. A suitable solvent system is a mixture of ethanol and water. Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry under vacuum.
Safety Considerations
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water. This reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.
-
The reaction evolves hydrogen chloride (HCl) gas, which is toxic and corrosive. A gas scrubber containing a basic solution is essential to neutralize the evolved HCl.
-
The quenching process is highly exothermic and should be performed with extreme care to avoid splashing of the acidic mixture.
Conclusion
The synthesis of this compound via the chlorosulfonation of 4-chlorosalicylic acid is a well-defined process rooted in the principles of electrophilic aromatic substitution. A thorough understanding of the directing effects of the substituents on the aromatic ring is paramount to predicting and achieving the desired regioselectivity. By carefully controlling the reaction parameters, particularly temperature, and adhering to strict safety protocols, researchers can reliably produce this valuable pharmaceutical intermediate with high yield and purity. This guide serves as a foundational resource for scientists and professionals engaged in the development and synthesis of complex organic molecules for the pharmaceutical industry.
References
-
Pharmaffiliates. This compound. [Link]
-
Veeprho. This compound | CAS 14665-31-7. [Link]
-
ResearchGate. (PDF) Chlorosulfonic Acid. [Link]
- Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
CAS Common Chemistry. 5-(Aminosulfonyl)-4-chloro-2-hydroxybenzoic acid. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-chlorosulfonylsalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-chlorosulfonylsalicylic acid is a substituted salicylic acid derivative of significant interest in pharmaceutical synthesis. Primarily, it serves as a key intermediate in the production of Xipamide, a diuretic agent used in the management of hypertension and edema.[1][2] Understanding the physicochemical properties of this compound is paramount for process optimization, formulation development, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known physicochemical characteristics of 4-Chloro-5-chlorosulfonylsalicylic acid and outlines detailed experimental protocols for the determination of properties that are not yet fully characterized in the public domain.
A pivotal aspect of the solid-state chemistry of 4-Chloro-5-chlorosulfonylsalicylic acid is its ability to exist in multiple crystalline forms, a phenomenon known as polymorphism.[3][4] Recently, four distinct polymorphs of this compound have been identified, each possessing a unique crystal structure.[3][4] This discovery has significant implications for its handling, stability, and bioavailability, making a thorough characterization of each polymorphic form essential.
Chemical Identity and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | 4-Chloro-5-chlorosulfonylsalicylic acid | [1] |
| Synonyms | 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid | [1][2] |
| CAS Number | 14665-31-7 | [1] |
| Molecular Formula | C₇H₄Cl₂O₅S | [1][5] |
| Molecular Weight | 271.07 g/mol | [1][5] |
| Appearance | Pale yellow to pale grey solid | [1] |
| Melting Point | 180-183 °C | [1][5] |
| Predicted Density | 1.819 ± 0.06 g/cm³ | [5] |
| Predicted Boiling Point | 458.3 ± 45.0 °C | [5] |
Polymorphism
The existence of multiple crystalline forms, or polymorphs, is a critical consideration in drug development as different polymorphs can exhibit varying melting points, solubilities, dissolution rates, and stability. For 4-Chloro-5-chlorosulfonylsalicylic acid, four distinct polymorphs have been successfully isolated and characterized using single-crystal and powder X-ray diffraction.[3][4]
Experimental Workflow for Polymorph Screening
The following workflow outlines the general procedure for inducing and identifying different polymorphic forms of a compound, based on the successful approach for 4-Chloro-5-chlorosulfonylsalicylic acid.[3]
Caption: Workflow for the generation and identification of polymorphs.
The four identified polymorphs of 4-Chloro-5-chlorosulfonylsalicylic acid all crystallize in centrosymmetric space groups, with three belonging to the monoclinic system and one to the triclinic system.[3] A common structural motif across all polymorphs is the formation of molecular dimers through strong hydrogen bonds between the carboxylic acid groups.[3] While the crystallographic data provides a detailed understanding of the solid-state packing, further investigation into the differential physicochemical properties of each polymorph is warranted.
Solubility Profile
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Materials:
-
4-Chloro-5-chlorosulfonylsalicylic acid
-
Purified water
-
pH buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of 4-Chloro-5-chlorosulfonylsalicylic acid to a series of vials, each containing a known volume of the desired solvent (e.g., water or a specific pH buffer).
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After agitation, allow the samples to stand to permit the sedimentation of the undissolved solid.
-
Centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
The experiment should be performed in triplicate for each solvent system.
Acidity (pKa)
The pKa values of a molecule are essential for predicting its ionization state at different pH values, which in turn influences its solubility, permeability, and interaction with biological targets. 4-Chloro-5-chlorosulfonylsalicylic acid possesses two acidic functional groups: a carboxylic acid and a chlorosulfonyl group which can hydrolyze to a sulfonic acid. The pKa of the carboxylic acid is expected to be in the acidic range, while the sulfonic acid moiety is a strong acid. A predicted pKa of 2.01 has been reported for the structurally similar compound 4-chloro-5-sulphamoyls salicylic acid.
Experimental Protocol for pKa Determination via Potentiometric Titration
Potentiometric titration is a standard method for the experimental determination of pKa values.
Materials:
-
4-Chloro-5-chlorosulfonylsalicylic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Methanol or another suitable co-solvent (if the compound has low aqueous solubility)
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Accurately weigh a known amount of 4-Chloro-5-chlorosulfonylsalicylic acid and dissolve it in a known volume of water (or a water/co-solvent mixture).
-
Add a known amount of KCl to maintain a constant ionic strength.
-
Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
-
Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
-
Record the pH of the solution after each addition of NaOH.
-
Continue the titration past the equivalence point(s).
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point(s). For a more accurate determination, the first derivative of the titration curve can be plotted to precisely locate the equivalence point(s).
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds. While specific spectral data for 4-Chloro-5-chlorosulfonylsalicylic acid is not widely published, this section outlines the expected spectral features and provides a general framework for interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. Due to the substitution pattern, these protons will likely appear as distinct signals in the downfield region (typically 6.5-8.5 ppm). The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, chlorosulfonyl, and carboxylic acid groups, and the electron-donating effect of the hydroxyl group. The hydroxyl and carboxylic acid protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift (around 160-185 ppm). The aromatic carbons will resonate in the region of approximately 110-160 ppm, with their specific chemical shifts influenced by the attached functional groups.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Chloro-5-chlorosulfonylsalicylic acid will exhibit characteristic absorption bands for its functional groups:
-
O-H stretch (hydroxyl and carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹ is expected due to the hydrogen-bonded hydroxyl and carboxylic acid groups.
-
C=O stretch (carboxylic acid): A strong, sharp absorption band around 1680-1710 cm⁻¹ is characteristic of the carbonyl group in an aromatic carboxylic acid.
-
S=O stretch (sulfonyl chloride): Two strong absorption bands are expected for the asymmetric and symmetric stretching of the S=O bonds, typically in the regions of 1370-1400 cm⁻¹ and 1180-1195 cm⁻¹, respectively.
-
C-Cl stretch: Absorptions in the fingerprint region (below 1000 cm⁻¹) will correspond to the carbon-chlorine bonds.
-
Aromatic C=C stretches: Multiple sharp bands of variable intensity will be present in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (271.07 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.
-
Key Fragment Ions: Fragmentation is likely to occur through the loss of small neutral molecules or radicals. Common fragmentation pathways for similar structures include:
-
Loss of HCl (M - 36)
-
Loss of the chlorosulfonyl group (SO₂Cl)
-
Decarboxylation (loss of CO₂)
-
Cleavage of the C-S bond.
-
Conclusion
4-Chloro-5-chlorosulfonylsalicylic acid is a vital intermediate in the synthesis of the diuretic Xipamide. This guide has synthesized the available data on its physicochemical properties and highlighted the significance of its polymorphic nature. While fundamental properties such as molecular weight and melting point are established, a comprehensive understanding requires further experimental determination of its quantitative solubility, pKa values, and detailed spectroscopic characteristics for both the compound in general and its individual polymorphs. The experimental protocols provided herein offer a robust framework for researchers and drug development professionals to undertake this characterization, thereby facilitating more efficient and controlled manufacturing processes and formulation development.
References
- Turza, A., et al. (2025). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Crystals, 15(2), 136.
-
ResearchGate. (2024). Four Polymorphs of Bioactive Diuretic Drug 4-Chloro-5-Chlorosulfonylsalicylic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical diagram of 4-chloro-5-chlorosulfonyl salicylic acid polymorphs. Retrieved from [Link]
- Hempelmann, F. W. (1977). [Studies on Xipamide (4-chloro-5-sulfamoyl-2',6'-salicyloxylidide). Part 1: Physico-chemical and Chemical Properties (Author's Transl)]. Arzneimittelforschung, 27(11), 2140–2143.
-
ChemBK. (n.d.). 4-chloro-5-sulphamoylsalicylic acid. Retrieved from [Link]
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MDPI. (2025). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Retrieved from [Link]
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PubChem. (n.d.). Xipamide. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-5-sulfamoylsalicylic acid. Retrieved from [Link]
- Liebenow, W., & Hempelmann, F. W. (1977). [Structure-activity relationships in the diuretic xipamide (4-chloro-5-sulfamoyl-2', 6' -salicyloxylidide)]. Arzneimittel-Forschung, 27(11), 2144–2148.
-
Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. Retrieved from [Link]
- Ambe, L. A., & de Vaca, S. C. (2015). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 26(10), 1737–1745.
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University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]
-
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
Asian Journal of Pharmacy and Technology. (2019). Physico-chemical Properties of Solid Drugs: A Review. Retrieved from [Link]
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International Online Medical Council. (2016). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin. Retrieved from [Link]
- Hempelmann, F. W., & Liebenow, W. (1977). [Pharmacological and toxicological properties of the saluretic xipamide (4-chloro-5-sulfamoyl-2',6'-salicyloxylidide)]. Arzneimittel-Forschung, 27(11), 2148–2153.
-
Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
- de Souza, A. D., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega, 10(46), 54855–54865.
- Chadha, R., et al. (2014). Polymorphism in sulfadimidine/4-aminosalicylic acid cocrystals: solid-state characterization and physicochemical properties. Journal of Pharmaceutical Sciences, 103(11), 3596–3608.
-
ACS Division of Organic Chemistry. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
ResearchGate. (2021). Overlapping peaks 4 Chloro resorcinol Infrared spectra? Retrieved from [Link]
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CAS number 14665-31-7 chemical structure and properties
An In-Depth Technical Guide to 4-Chloro-5-chlorosulfonyl Salicylic Acid (CAS 14665-31-7)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-5-chlorosulfonyl Salicylic Acid, identified by CAS number 14665-31-7. Primarily recognized as a crucial intermediate in the synthesis of the diuretic drug Xipamide, this document consolidates essential information on its chemical structure, physicochemical properties, synthesis, and analytical characterization. This guide is intended for researchers, scientists, and professionals in drug development and manufacturing, offering insights into its role as a key building block and its significance as a process impurity in the production of Xipamide.
Introduction and Identification
4-Chloro-5-chlorosulfonyl Salicylic Acid is a disubstituted salicylic acid derivative. Its chemical identity is established by the CAS registry number 14665-31-7.[1][2] The compound is also known by its IUPAC name, 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid, and as Xipamide Impurity A in pharmaceutical contexts.[3][4] Its principal application lies in its role as a precursor for the synthesis of Xipamide, a sulfonamide diuretic.[2][5][6][7][8][9]
Chemical Structure
The molecular structure of 4-Chloro-5-chlorosulfonyl Salicylic Acid consists of a salicylic acid core with a chlorine atom at the C4 position and a chlorosulfonyl group at the C5 position.
Caption: 2D representation of 4-Chloro-5-chlorosulfonyl Salicylic Acid.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Chloro-5-chlorosulfonyl Salicylic Acid is presented in the table below. This data is essential for handling, storage, and reaction setup.
| Property | Value | Source |
| CAS Number | 14665-31-7 | [1][2] |
| Molecular Formula | C₇H₄Cl₂O₅S | [1][2][3] |
| Molecular Weight | 271.07 g/mol | [1][2][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Chloro-5-(chlorosulfonyl)salicylic acid, Xipamide Impurity A | [1][3][4] |
| Melting Point | 181-183 °C | [7] |
| Appearance | Solid | [10] |
| Stability | Hygroscopic | [5] |
| Storage Temperature | 4°C | [2] |
Role in Pharmaceutical Synthesis: The Path to Xipamide
The primary significance of 4-Chloro-5-chlorosulfonyl Salicylic Acid for drug development professionals is its function as a key starting material in the synthesis of Xipamide. Xipamide is a diuretic used for the treatment of high blood pressure and edema. The synthesis involves the reaction of 4-Chloro-5-chlorosulfonyl Salicylic Acid with an appropriate amine, which displaces the chlorine atom on the sulfonyl group to form the corresponding sulfonamide.
The workflow for the synthesis of Xipamide from 4-Chloro-5-chlorosulfonyl Salicylic Acid can be conceptually illustrated as follows:
Caption: Conceptual workflow for the synthesis of Xipamide.
Analytical Methodologies
As a critical raw material and a potential impurity in the final active pharmaceutical ingredient (API), robust analytical methods for the identification and quantification of 4-Chloro-5-chlorosulfonyl Salicylic Acid are imperative. This compound is often used as a reference standard in analytical research and for quality control (QC) applications in Abbreviated New Drug Applications (ANDA) and commercial production of Xipamide.[4]
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile organic molecules like 4-Chloro-5-chlorosulfonyl Salicylic Acid. A typical HPLC method would involve:
-
Column: A reverse-phase column (e.g., C18) is generally suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the molecule exhibits significant absorbance.
Gas Chromatography (GC) may also be employed, potentially after derivatization to increase volatility and thermal stability.[11][12]
Spectroscopic Techniques
-
Mass Spectrometry (MS): Coupled with either GC or HPLC, MS provides structural information and confirmation of the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation and confirmation of the compound's identity.
-
Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups such as the hydroxyl, carbonyl, and sulfonyl chloride moieties.
Handling and Safety
Based on available safety data sheets, 4-Chloro-5-chlorosulfonyl Salicylic Acid is classified as a corrosive solid.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[10] In case of contact with skin or eyes, immediate and thorough rinsing with water is crucial, followed by medical attention.[10]
Conclusion
4-Chloro-5-chlorosulfonyl Salicylic Acid (CAS 14665-31-7) is a fine chemical of significant interest to the pharmaceutical industry. While not an active pharmaceutical ingredient itself, its role as a key intermediate in the synthesis of the diuretic Xipamide makes a thorough understanding of its properties, synthesis, and analysis essential for drug development and manufacturing professionals. The information compiled in this guide serves as a foundational resource for scientists and researchers working with this compound, ensuring its proper handling, application, and control in the production of a vital medication.
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Xi'an Yueqi. (n.d.). CAS:14665-31-7;4-Chloro-5-chlorosulfonyl Salicylic Acid. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid (CAS 14665-31-7), a key intermediate in the synthesis of the diuretic drug Xipamide, possesses a unique molecular architecture that gives rise to a distinct spectroscopic fingerprint.[1][2][3] This guide provides a comprehensive analysis of its structural and electronic properties through a multi-technique spectroscopic approach. In the absence of publicly available experimental spectra, this document leverages high-fidelity predicted data for Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy, coupled with an analysis of mass spectrometry (MS) principles, to provide a robust framework for the characterization of this compound. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and serve as a valuable resource for researchers in synthetic chemistry, quality control, and drug development.
Molecular Structure and Physicochemical Properties
This compound is a salicylic acid derivative substituted with a chloro group at position 4 and a chlorosulfonyl group at position 5. This substitution pattern is critical to its reactivity and its spectral characteristics.
| Property | Value | Source |
| CAS Number | 14665-31-7 | [1][2][4] |
| Molecular Formula | C₇H₄Cl₂O₅S | [1][4] |
| Molecular Weight | 271.06 g/mol | [2][4] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Chloro-5-chlorosulfonyl Salicylic Acid | [1][3] |
| Appearance | Off-White to Pale Grey Solid | [2] |
| Solubility | Soluble in DMSO, Methanol | [4] |
| Storage | 2-8°C, Hygroscopic, Under Inert Atmosphere | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. Due to the unavailability of experimental spectra, the following data has been predicted using advanced computational algorithms to provide a reliable guide for structural verification.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The acidic protons of the hydroxyl and carboxylic acid groups are expected to be broad and their chemical shifts can be highly dependent on the solvent and concentration.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |
| ~13.5 (broad s) | Singlet | COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet. |
| ~11.0 (broad s) | Singlet | OH | The phenolic proton is also acidic and its signal is typically broad. |
| 8.15 | Singlet | H-6 | This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the chlorosulfonyl group, leading to a downfield shift. |
| 7.30 | Singlet | H-3 | This proton is ortho to the electron-donating hydroxyl group and meta to the chloro group, resulting in an upfield shift relative to H-6. |
Predicted in DMSO-d₆
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reflect the seven unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the overall electronic distribution in the aromatic ring.
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| 168.5 | C=O | The carboxylic acid carbon is highly deshielded. |
| 159.0 | C-2 | This carbon is attached to the hydroxyl group, causing a significant downfield shift. |
| 140.5 | C-5 | The attachment of the strongly electron-withdrawing chlorosulfonyl group results in a downfield shift. |
| 135.0 | C-4 | The chloro-substituted carbon appears in this region. |
| 129.0 | C-6 | This carbon is adjacent to the carboxylic acid. |
| 120.0 | C-1 | The carbon bearing the carboxylic acid group. |
| 118.0 | C-3 | This carbon is shielded by the ortho hydroxyl group. |
Predicted in DMSO-d₆
Experimental Protocol for NMR Spectroscopy
A standardized protocol is essential for acquiring high-quality NMR spectra.[5]
-
Sample Preparation : Accurately weigh 10-20 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[5]
-
Solvent Addition : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[5]
-
Dissolution : Gently agitate the vial to ensure the complete dissolution of the sample. Sonication may be used if necessary.[5]
-
Transfer : Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.[5]
-
Acquisition : Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[5]
Caption: General workflow for NMR sample preparation and data analysis.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[6]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3300-2500 | Broad | O-H | Carboxylic acid O-H stretch |
| ~3100 | Medium | O-H | Phenolic O-H stretch |
| ~1700 | Strong | C=O | Carboxylic acid C=O stretch |
| ~1600, ~1470 | Medium-Strong | C=C | Aromatic ring C=C stretching |
| ~1370, ~1180 | Strong | S=O | Asymmetric and symmetric SO₂ stretching |
| ~1250 | Medium | C-O | C-O stretching of phenol and carboxylic acid |
| ~850 | Strong | C-Cl | C-Cl stretching |
| ~600 | Medium | S-Cl | S-Cl stretching |
The presence of strong absorptions for the S=O and C=O groups, along with the broad O-H bands, would be key diagnostic features in an experimental spectrum.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
Predicted Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Predicted data for various adducts are provided below.
| Adduct | Predicted m/z |
| [M+H]⁺ | 270.9283 |
| [M-H]⁻ | 268.9127 |
| [M+Na]⁺ | 292.9102 |
Note: The isotopic pattern for two chlorine atoms would be a key diagnostic feature.
Proposed Fragmentation Pathways
The fragmentation of this compound in the mass spectrometer would likely proceed through several key pathways.
-
Loss of HCl: A common fragmentation for sulfonyl chlorides is the loss of HCl (36 Da).
-
Decarboxylation: The carboxylic acid group can be lost as CO₂ (44 Da).
-
Loss of the Sulfonyl Chloride Group: The entire -SO₂Cl group can be lost (99 Da).
Caption: A simplified proposed fragmentation pathway in negative ion mode.
Synthesis and Reactivity
This compound is typically synthesized from 4-chlorosalicylic acid. The chlorosulfonation reaction introduces the reactive sulfonyl chloride group, making the compound a versatile intermediate.[6]
Proposed Synthesis Workflow
-
Starting Material : 4-Chlorosalicylic acid is the precursor.
-
Chlorosulfonation : Reaction with chlorosulfonic acid introduces the -SO₂Cl group at the 5-position, which is activated by the ortho-hydroxyl and para-chloro substituents.
-
Work-up : The reaction mixture is carefully quenched, and the product is isolated by filtration and purified by recrystallization.
Caption: Proposed synthetic workflow for the target compound.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, along with the proposed interpretations and experimental protocols, offer a solid foundation for researchers engaged in the synthesis, analysis, and application of this important pharmaceutical intermediate. While predicted data is a valuable substitute, experimental verification remains the gold standard, and it is hoped that this guide will facilitate such future work.
References
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Veeprho. (n.d.). This compound | CAS 14665-31-7. Retrieved January 14, 2026, from [Link]
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Pharmaffiliates. (n.d.). CAS No : 14556-98-0 | Product Name : 4-Chloro-2-hydroxy-5-sulfamoylbenzoic Acid. Retrieved January 14, 2026, from [Link]
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Pharmaffiliates. (n.d.). CAS No : 14665-31-7 | Product Name : this compound. Retrieved January 14, 2026, from [Link]
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PubChemLite. (n.d.). 4-(chlorosulfonyl)-2-hydroxybenzoic acid (C7H5ClO5S). Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
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Veeprho. (n.d.). This compound | CAS 14665-31-7. Retrieved January 14, 2026, from [Link]
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1H NMR and 13C NMR analysis of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation of this critical pharmaceutical intermediate. By integrating detailed experimental protocols with in-depth spectral interpretation, this guide serves as an essential resource for the characterization and quality control of this compound, a key starting material in the synthesis of diuretics like Xipamide.[1][2] The principles and methodologies discussed herein are foundational for ensuring the structural integrity of complex organic molecules in pharmaceutical research and development.[2][3]
Introduction: The Significance of Structural Verification
This compound (CAS No: 14665-31-7) is an aromatic compound distinguished by its multiple reactive functional groups: a carboxylic acid, a hydroxyl group, a chloro substituent, and a chlorosulfonyl group.[1] This unique arrangement makes it a valuable intermediate in organic synthesis, most notably in the production of the diuretic drug Xipamide.[1][2] Given its role in pharmaceutical manufacturing, unequivocal structural verification is paramount to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous determination of molecular structure in organic chemistry.[3][4] This guide offers a detailed walkthrough of the ¹H and ¹³C NMR analysis of this compound, explaining not just the data but the underlying chemical principles that govern the spectral output.
Figure 2: A validated workflow for NMR sample preparation and data acquisition.
Spectral Interpretation: From Data to Structure
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is characterized by two signals in the aromatic region and two broad signals for the exchangeable acidic protons.
Table 1: Summary of ¹H NMR Spectral Data
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~12.0 - 13.5 | Broad Singlet | 1H | COOH | Carboxylic acid protons are highly deshielded and exhibit broad signals due to hydrogen bonding and chemical exchange. [4][5] |
| ~10.0 - 11.5 | Broad Singlet | 1H | Ar-OH | Phenolic protons are also deshielded and appear as broad singlets. The exact shift is dependent on solvent and concentration. |
| ~8.2 | Singlet | 1H | H-6 | This proton is ortho to the powerful electron-withdrawing -SO₂Cl group and meta to the -COOH group, resulting in significant deshielding. |
| ~7.5 | Singlet | 1H | H-3 | This proton is ortho to the -COOH group and para to the -SO₂Cl group. It is less deshielded than H-6. |
Expert Insights: The two aromatic protons (H-3 and H-6) appear as singlets because their coupling constant (meta-coupling) is typically very small (<3 Hz) and often not resolved. The significant downfield shift of H-6 is a direct consequence of its proximity to the strongly anisotropic and electron-withdrawing chlorosulfonyl group. [6]The labile protons of the carboxylic acid and hydroxyl groups are readily identifiable by their broadness and their disappearance upon adding a drop of D₂O to the NMR tube, as the protons exchange with deuterium.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the carboxylic acid carbon.
Table 2: Summary of ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale for Assignment |
| ~168 | C =O | The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield. [7] |
| ~158 | C-2 (C-OH) | The carbon directly attached to the electronegative oxygen of the hydroxyl group is significantly deshielded. |
| ~140 | C-5 (C-SO₂Cl) | Attachment to the sulfur of the electron-withdrawing sulfonyl chloride group causes a strong downfield shift. |
| ~135 | C-4 (C-Cl) | The carbon bonded to chlorine shows a downfield shift due to the inductive effect of the halogen. |
| ~132 | C-6 | This protonated carbon is adjacent to the C-SO₂Cl and C-OH carbons, placing it in a deshielded environment. |
| ~125 | C-1 (C-COOH) | This quaternary carbon is deshielded by the attached carboxylic acid group. |
| ~120 | C-3 | This protonated carbon is the most upfield of the aromatic carbons, influenced by its position relative to the various substituents. |
Expert Insights: The assignment of quaternary carbons (C-1, C-2, C-4, C-5) can be confirmed using advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by observing their typically lower intensity in a standard ¹³C spectrum compared to protonated carbons. The chemical shifts of aromatic carbons generally fall within the 120-150 ppm range. [8]The specific positions are a direct reflection of the combined electronic influences of all substituents on the ring.
Conclusion and Forward Outlook
The comprehensive ¹H and ¹³C NMR analysis detailed in this guide provides an authoritative framework for the structural verification of this compound. By understanding the causal relationships between the molecule's electronic structure and its NMR spectral output, researchers can confidently confirm its identity and purity. This level of analytical rigor is fundamental in the field of drug development, where the structural integrity of every intermediate directly impacts the quality and safety of the final pharmaceutical product. The methodologies presented here serve as a robust, self-validating system for the characterization of this and other similarly complex aromatic compounds.
References
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Pharmaffiliates. CAS No: 14665-31-7 | Product Name: this compound. [Link]
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University of Alberta. NMR Sample Preparation. [Link]
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CONICET. Spectral Assignments and Reference Data. [Link]
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University of Alberta Faculty of Science. NMR Sample Preparation 1. [Link]
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Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, DMSO, experimental) (HMDB0000500). [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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BMRB. bmse000438 4-Chlorobenzoic Acid. [Link]
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MySkinRecipes. 4-Chloro-2-Hydroxy-5-Sulfamoylbenzoic Acid. [Link]
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PubChem - NIH. 4-Chlorosalicylic acid | C7H5ClO3 | CID 78782. [Link]
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YouTube. Interpreting Aromatic NMR Signals. [Link]
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The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
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ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
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Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
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Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
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CDC Stacks. Supporting Information. [Link]
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Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]
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An In-depth Technical Guide to the Stability and Storage of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid, a key intermediate in pharmaceutical synthesis. This document delves into the inherent chemical liabilities of the molecule, outlines potential degradation pathways, and provides actionable protocols for storage, handling, and stability assessment. By understanding the physicochemical properties of this compound, researchers can ensure its integrity, leading to more reliable and reproducible experimental outcomes.
Introduction: A Molecule of Dichotomous Reactivity
This compound (CAS No. 14665-31-7) is a trifunctional aromatic compound of significant interest in medicinal chemistry and drug development.[1][2] Its utility is exemplified by its role as a precursor in the synthesis of Xipamide, a diuretic agent.[1][2] The molecule's chemical architecture, featuring a salicylic acid backbone substituted with a chloro group and a highly reactive sulfonyl chloride moiety, presents a unique set of stability challenges. The electron-withdrawing nature of the substituents on the benzene ring influences the reactivity of each functional group, making a thorough understanding of its stability profile paramount for its effective use in research and manufacturing.
This guide will explore the principal factors influencing the stability of this compound, including its susceptibility to hydrolysis, photolytic degradation, and thermal decomposition. Furthermore, we will provide detailed recommendations for optimal storage and handling, alongside validated analytical methodologies for purity and stability assessment.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and stability.
| Property | Value | Source |
| CAS Number | 14665-31-7 | [1][3] |
| Molecular Formula | C₇H₄Cl₂O₅S | [3] |
| Molecular Weight | 271.07 g/mol | [3] |
| Appearance | Off-White to Pale Grey/Yellow Solid | [1][3] |
| Melting Point | 180-182 °C | [3] |
| Solubility | Soluble in DMSO, Methanol | [3] |
Key Stability Considerations and Degradation Pathways
The stability of this compound is primarily dictated by the reactivity of its sulfonyl chloride and phenolic acid functionalities. The principal degradation pathways are hydrolysis, photolysis, and thermal decomposition.
Hydrolytic Degradation: The Primary Pathway of Concern
The sulfonyl chloride group is highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This is the most significant and rapid degradation pathway for this molecule.
Proposed Hydrolytic Degradation Pathway:
Caption: Proposed hydrolytic degradation of this compound.
The rate of hydrolysis is influenced by several factors:
-
pH: The hydrolysis of aromatic sulfonyl chlorides can proceed via both neutral (solvolysis) and alkaline-catalyzed mechanisms.[4] The reaction rate is generally faster at higher pH.
-
Water Content: Due to its hygroscopic nature, exposure to moisture in the atmosphere or in solvents will accelerate degradation.[1]
-
Solubility: While the sulfonyl chloride itself may have low aqueous solubility, which can offer some protection from hydrolysis, its solubility in organic solvents co-miscible with water can facilitate degradation if water is present.[5]
Photolytic Degradation: A Latent Threat
Salicylic acid and its derivatives are known to be susceptible to photodegradation.[6][7] The aromatic ring and its substituents can absorb UV radiation, leading to the formation of reactive species and subsequent degradation.
Proposed Photodegradation Pathways: While specific studies on this molecule are lacking, potential photodegradation pathways for related phenolic compounds include oxidation and decarboxylation. Exposure to UV light could lead to the formation of colored degradants and a loss of purity.
Thermal Degradation: The Impact of Elevated Temperatures
Substituted benzoic acids can undergo thermal decomposition, with decarboxylation being a common degradation route at elevated temperatures.[8][9] For this compound, heating may lead to the loss of carbon dioxide from the carboxylic acid group.
Proposed Thermal Degradation Pathway:
Caption: Proposed thermal decarboxylation of this compound.
Recommended Storage and Handling Protocols
To maintain the integrity of this compound, strict adherence to appropriate storage and handling procedures is crucial.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or 4°C | To minimize thermal degradation and slow down the rate of hydrolysis.[1][3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent exposure to atmospheric moisture, which causes hydrolysis.[1] |
| Container | Tightly sealed, opaque containers. | To protect from moisture and light. |
| Handling | Handle in a dry, well-ventilated area, preferably in a glove box or under a stream of inert gas. Use anhydrous solvents and reagents. | To minimize exposure to moisture during weighing and dissolution. |
Analytical Methodologies for Stability and Purity Assessment
The development of a stability-indicating analytical method is critical for accurately determining the purity of this compound and monitoring its degradation over time. High-Performance Liquid Chromatography (HPLC) is the technique of choice.
HPLC Method Development: A Bifurcated Approach
The high reactivity of the sulfonyl chloride group presents a significant challenge for HPLC analysis, as it can hydrolyze in the aqueous mobile phases typically used in reversed-phase chromatography. Two primary strategies can be employed to address this issue.
Strategy 1: Direct Reversed-Phase HPLC with Anhydrous Mobile Phase
This approach aims to minimize on-column hydrolysis by using a mobile phase with a very low water content.
Experimental Protocol: Direct RP-HPLC
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
HPLC-grade acetonitrile (anhydrous).
-
HPLC-grade methanol (anhydrous).
-
Phosphoric acid or trifluoroacetic acid.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with anhydrous acetonitrile.
-
Prepare samples immediately before injection to minimize hydrolysis in the sample vial.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of anhydrous acetonitrile and a non-aqueous acidic modifier (e.g., 0.1% phosphoric acid in acetonitrile). A shallow gradient from a lower to a higher percentage of the stronger solvent (acetonitrile) is recommended.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 235 nm.[10]
-
Injection Volume: 10 µL.
-
Strategy 2: Pre-column Derivatization HPLC
This more robust method involves converting the unstable sulfonyl chloride into a stable derivative before analysis. Reaction with an alcohol, such as methanol, in the presence of a non-nucleophilic base will yield a stable sulfonate ester.
Experimental Protocol: Pre-column Derivatization HPLC
-
Instrumentation and Reagents:
-
Same as for Direct RP-HPLC, with the addition of anhydrous methanol and a non-nucleophilic base (e.g., pyridine or triethylamine).
-
-
Derivatization Procedure:
-
Accurately weigh approximately 10 mg of the sample into a vial.
-
Add 1 mL of anhydrous methanol and a catalytic amount of the base.
-
Cap the vial and allow the reaction to proceed at room temperature for 30 minutes.
-
The resulting solution containing the stable methyl sulfonate ester can then be diluted with the mobile phase for HPLC analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% phosphoric acid or formic acid). A typical gradient could be from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.[10]
-
Injection Volume: 10 µL.
-
Workflow for HPLC Method Selection:
Caption: Decision workflow for selecting an appropriate HPLC method.
Forced Degradation Studies
To fully understand the stability profile and to validate the stability-indicating nature of the chosen analytical method, forced degradation studies are essential.[11][12] These studies involve subjecting the compound to stress conditions to generate degradation products.
Recommended Forced Degradation Conditions:
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours. |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 1 hour. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours. |
| Thermal | Solid sample at 105°C for 48 hours. |
| Photolytic | Expose a solution (e.g., in acetonitrile) to UV light (e.g., 254 nm) and visible light. |
Conclusion
This compound is a valuable yet inherently unstable molecule. Its primary degradation pathway is hydrolysis of the sulfonyl chloride group, with photolytic and thermal degradation also being potential concerns. By implementing stringent storage conditions, including refrigeration, inert atmosphere, and protection from light and moisture, the integrity of this compound can be preserved. For analytical assessment, a pre-column derivatization HPLC method is recommended for the most robust and reliable purity and stability data. The information and protocols provided in this guide are intended to empower researchers to handle, store, and analyze this compound with confidence, thereby ensuring the quality and reliability of their scientific endeavors.
References
- Pozdnyakov, I. P., et al. (2008). The photophysics of salicylic acid derivatives in aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry, 199(2-3), 198-204.
- Fears, R. B., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 634-637.
- Lin, Y.-H., et al. (2021). Experimental Study of the Effect of UVB Absorbers and Salicylic Acid Derivatives on the Release and Production of Interleukin-1α After UV Irradiation.
- BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of 4-(Chlorosulfonyl)benzoic Acid. BenchChem Technical Support.
- Lindquist, N., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water.
- Lindquist, N., & Yang, Y. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water.
- Rogna, E., & Williams, A. (1971). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1402-1405.
- Rotich, S. K., et al. (2006). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry, 85(1), 151-158.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for 4-(Chlorosulfonyl)
- Reddit. (2016). Hydrolysis stable sulfonyl chlorides. r/chemistry.
- Verevkin, S. P., et al. (2021). Thermodynamic Insights on the Structure-Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri-Substituted Methyl-Nitro-Benzoic Acids Still Valid?. Molecules, 26(11), 3326.
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An In-depth Technical Guide on the Reactivity of the Chlorosulfonyl Group in Salicylic Acid Derivatives
Abstract
This technical guide provides a comprehensive exploration of the reactivity of the chlorosulfonyl group when appended to the salicylic acid scaffold. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the nuanced electronic and steric factors governing the synthesis of salicylic acid-based sulfonamides. We will dissect the mechanistic underpinnings of key reactions, present detailed, field-tested experimental protocols, and offer practical guidance on troubleshooting common synthetic challenges. By integrating foundational chemical principles with actionable laboratory insights, this guide aims to empower scientists to confidently and efficiently utilize these valuable intermediates in their research endeavors.
Introduction: The Strategic Importance of Salicylic Acid Sulfonamides
Salicylic acid and its derivatives are cornerstones of medicinal chemistry, renowned for their diverse pharmacological activities.[1][2] The introduction of a sulfonamide moiety, a privileged functional group in drug discovery, onto the salicylic acid backbone, opens up a vast chemical space for the development of novel therapeutic agents with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles.[3][4] The chlorosulfonylated derivative of salicylic acid serves as the critical linchpin in this synthetic strategy, acting as a highly reactive electrophile for the construction of a diverse library of sulfonamides.[5] Understanding and controlling the reactivity of this chlorosulfonyl group is paramount to achieving successful and reproducible synthetic outcomes.
This guide will provide an in-depth analysis of the factors influencing the reactivity of the chlorosulfonyl group in salicylic acid derivatives, with a particular focus on the interplay of the ortho-hydroxyl and carboxyl substituents. We will then translate this theoretical understanding into practical, step-by-step protocols for the synthesis and characterization of N-substituted 5-(aminosulfonyl)-2-hydroxybenzoic acids.
The Chlorosulfonyl Group on the Salicylic Acid Scaffold: A Dance of Steric and Electronic Effects
The reactivity of the sulfonyl chloride group (-SO₂Cl) is fundamentally dictated by the electrophilicity of the sulfur atom. Nucleophilic attack on this sulfur center is the primary reaction pathway for the formation of sulfonamides.[6][7] In the context of the salicylic acid ring, the ortho-hydroxyl (-OH) and meta-carboxyl (-COOH) groups exert significant, and somewhat opposing, electronic and steric influences on the reactivity of a chlorosulfonyl group at the 5-position.
Electronic Effects:
-
Hydroxyl Group (-OH): As an ortho-para directing, activating group, the hydroxyl group donates electron density to the aromatic ring through resonance. This effect, however, is somewhat counteracted by its inductive electron-withdrawing nature. The net result is a modest activation of the ring towards electrophilic substitution, but more importantly for our focus, a slight decrease in the electrophilicity of the sulfonyl sulfur due to the increased electron density on the ring.
-
Carboxyl Group (-COOH): This is a meta-directing, deactivating group that withdraws electron density from the aromatic ring through both inductive and resonance effects. This deactivation enhances the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack.
Steric Effects:
The ortho-hydroxyl group can sterically hinder the approach of bulky nucleophiles to the sulfonyl group. However, this effect is generally less pronounced than the electronic effects in determining the overall reactivity.
The interplay of these effects is visually summarized in the diagram below:
Caption: Electronic interplay on the 5-(chlorosulfonyl)salicylic acid scaffold.
The Primary Reaction: Synthesis of Salicylic Acid-Based Sulfonamides
The most prominent reaction of chlorosulfonylated salicylic acid is its nucleophilic substitution with primary or secondary amines to yield the corresponding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction Scheme
Caption: General synthesis of N-substituted salicylic acid sulfonamides.
Detailed Experimental Protocol: Synthesis of 2-Hydroxy-5-((phenylamino)sulfonyl)benzoic Acid
This protocol provides a representative procedure for the synthesis of a salicylic acid-based sulfonamide.
Materials:
-
5-(Chlorosulfonyl)-2-hydroxybenzoic acid
-
Aniline
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-(chlorosulfonyl)-2-hydroxybenzoic acid (1.0 eq) in anhydrous DCM.
-
Addition of Base and Nucleophile: To the stirred solution, add pyridine (2.0 eq) followed by the slow, dropwise addition of aniline (1.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting material.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-hydroxy-5-((phenylamino)sulfonyl)benzoic acid.
Reactivity with Various Amines: A Comparative Overview
The nucleophilicity of the amine plays a crucial role in the reaction rate and yield. The following table provides a general overview of the expected reactivity.
| Amine Type | Nucleophilicity | Expected Reaction Rate | Typical Yield | Notes |
| Primary Aliphatic | High | Fast | High | Highly exothermic, may require cooling. |
| Secondary Aliphatic | Moderate | Moderate | Good to High | Steric hindrance can slow the reaction. |
| Primary Aromatic | Low | Slow | Moderate to Good | Electron-withdrawing groups on the aniline can further decrease reactivity. |
| Secondary Aromatic | Very Low | Very Slow | Low to Moderate | Often requires elevated temperatures and longer reaction times. |
Potential Side Reactions and Troubleshooting
While the synthesis of salicylic acid sulfonamides is generally robust, several side reactions and challenges can arise.
-
Hydrolysis of the Chlorosulfonyl Group: The sulfonyl chloride is susceptible to hydrolysis, especially in the presence of moisture. This leads to the formation of the corresponding sulfonic acid, which can complicate purification.
-
Mitigation: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction with the Phenolic Hydroxyl Group: Under certain conditions, particularly with highly reactive sulfonyl chlorides or in the absence of a suitable base, reaction at the phenolic hydroxyl group can occur, leading to the formation of a sulfonate ester.
-
Mitigation: The use of a non-nucleophilic base like pyridine or triethylamine is crucial to scavenge the generated HCl and prevent side reactions. The hydroxyl group's acidity is generally lower than that of the generated HCl, minimizing direct reaction.
-
-
Low Reactivity of the Amine: As noted, weakly nucleophilic amines can lead to sluggish or incomplete reactions.
-
Mitigation: For unreactive amines, consider increasing the reaction temperature or using a more polar solvent to facilitate the reaction. The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can also be beneficial in some cases.
-
Characterization of Salicylic Acid Sulfonamides
Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic techniques are typically employed:
-
¹H NMR Spectroscopy: Expect to see characteristic signals for the aromatic protons of the salicylic acid backbone, as well as signals corresponding to the N-substituent. The proton on the sulfonamide nitrogen may appear as a broad singlet.
-
¹³C NMR Spectroscopy: The spectrum will show signals for the carbon atoms of the salicylic acid core and the N-substituent. The carbonyl carbon of the carboxylic acid is a key diagnostic signal.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and the asymmetric and symmetric S=O stretches of the sulfonamide group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.
Expected Spectroscopic Data for 5-amino-2-hydroxybenzoic acid (a precursor for comparison):
-
¹H NMR (DMSO-d₆): Signals for aromatic protons, a broad singlet for the amino protons, and a broad singlet for the hydroxyl proton.[8]
-
FT-IR (KBr): Characteristic peaks for N-H, O-H, C=O, and aromatic C-H stretches.
For the final N-substituted sulfonamide, the spectra will be more complex, with additional signals from the amine substituent.
Conclusion
The chlorosulfonyl group on the salicylic acid framework is a versatile and reactive handle for the synthesis of a wide array of sulfonamides. A thorough understanding of the electronic and steric influences of the parent molecule's substituents is key to predicting and controlling its reactivity. By employing carefully planned reaction conditions, particularly the use of anhydrous solvents and appropriate bases, the synthesis of salicylic acid-based sulfonamides can be achieved in good to excellent yields. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully navigate the synthesis and characterization of these medicinally important compounds.
References
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Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]
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Arcoria, A., Ballistreri, F. P., & Tomaselli, G. A. (1981). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (2), 221-227. [Link]
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Semantic Scholar. (n.d.). Figure 4 from Molecular structure , spectroscopic ( FTIR , FT-Raman , NMR ) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid ( 5 A 2 HBA ) by ab initio HF and density functional method. [Link]
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Gulea, A., et al. (2025). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Crystals, 15(1), 136. [Link]
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Getz, G. E., et al. (2019). Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5). Journal of Medicinal Chemistry, 62(24), 11114-11132. [Link]
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Koleva, B. B., et al. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(11), 2527-2535. [Link]
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Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064. [Link]
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Kim, Y. H., et al. (2010). Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. Bioorganic & Medicinal Chemistry Letters, 20(13), 3943-3946. [Link]
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A Technical Guide to the Synthesis of Sulfonamide-Type Diuretics: The Pivotal Role of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid
Abstract
This technical guide provides an in-depth analysis of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid, a critical intermediate in the synthesis of several potent sulfonamide-type diuretics. We will explore its unique chemical architecture and the reactivity of its functional groups, which make it a cornerstone in the industrial production of high-ceiling or loop diuretics. This document details the synthetic pathways for Xipamide, a key diuretic derived from this intermediate, offering field-proven insights into reaction mechanisms and process optimization. The guide is intended for researchers, chemists, and professionals in drug development and manufacturing, providing both theoretical grounding and practical methodologies.
Introduction: The Landscape of Diuretic Therapy and the Rise of Sulfonamides
Diuretics are a cornerstone of modern pharmacotherapy, primarily used to manage conditions characterized by fluid overload, such as hypertension, congestive heart failure, and edema.[1][2][3] Among the various classes of diuretics, the sulfonamide-type, particularly the "loop" or "high-ceiling" diuretics, are distinguished by their high efficacy.[1][2] These agents act on the thick ascending limb of the Loop of Henle in the kidney, inhibiting the Na-K-2Cl symporter (NKCC2) to produce a profound diuresis.[2][4]
The journey of sulfonamide diuretics began with the observation of the diuretic side effects of sulfanilamide.[5] This led to decades of chemical synthesis and optimization, resulting in highly potent drugs.[5] A key feature of many of these diuretics is the 1-carboxy-2-amino-4-chloro-5-sulfamoylbenzene scaffold. The synthesis of such complex molecules relies on versatile and highly reactive starting materials. This guide focuses on one such pivotal molecule: this compound, also known as 4-Chloro-5-chlorosulfonylsalicylic acid.[6][7] Its strategic arrangement of functional groups—a carboxylic acid, a hydroxyl group, a chlorine atom, and a highly reactive chlorosulfonyl group—makes it an ideal precursor for building complex diuretic APIs like Xipamide.[6][8]
Physicochemical Properties of the Core Intermediate
The synthetic utility of this compound stems directly from its molecular structure and the distinct reactivity of its functional groups.
-
Chemical Name: this compound
-
CAS Number: 14665-31-7[6]
-
Molecular Formula: C₇H₄Cl₂O₅S[9]
-
Molecular Weight: 271.06 g/mol [6]
Key Reactive Centers:
-
Chlorosulfonyl Group (-SO₂Cl): This is the most electrophilic and reactive site on the molecule. The sulfur atom is highly susceptible to nucleophilic attack, making it the primary handle for introducing the crucial sulfamoyl (-SO₂NH₂) group via amination. Its reactivity is paramount to the synthetic strategies discussed later.
-
Carboxylic Acid Group (-COOH): This acidic group is essential for the final diuretic's pharmacological profile and its pharmacokinetic properties. During synthesis, it can be protected or left as is, depending on the reaction conditions, as it is generally less reactive than the chlorosulfonyl group.
-
Hydroxyl Group (-OH): The phenolic hydroxyl group influences the aromatic ring's reactivity and can participate in hydrogen bonding, affecting the molecule's solid-state properties, such as its ability to form multiple polymorphs.[8][10]
-
Aromatic Ring with Chloro-substituent: The electron-withdrawing nature of the chlorine and sulfonyl groups deactivates the aromatic ring towards electrophilic substitution but activates it for potential nucleophilic aromatic substitution under specific conditions.
The interplay of these groups dictates the synthetic routes and the conditions required to selectively target the chlorosulfonyl moiety for amination without engaging in unwanted side reactions.
Caption: Structure of the core intermediate.
The Cornerstone of Synthesis: From Intermediate to Xipamide
This compound is a documented reagent specifically used in the synthesis of the diuretic drug Xipamide.[6][8] The synthesis involves a critical nucleophilic substitution reaction on the sulfonyl chloride group.
Mechanism of Action: Nucleophilic Acyl Substitution
The key transformation is the reaction of the chlorosulfonyl group with an amine. This reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center.
-
Nucleophilic Attack: The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the chlorosulfonyl group.
-
Formation of Tetrahedral Intermediate: A transient, unstable tetrahedral intermediate is formed.
-
Leaving Group Departure: The chloride ion, being a good leaving group, is expelled, and the S-N bond of the sulfonamide is formed.
-
Deprotonation: A base (which can be a second molecule of the amine or an added scavenger) removes a proton from the nitrogen atom to yield the final, neutral sulfonamide product.
This selective amination is the linchpin of the synthesis, converting the reactive intermediate into the stable and pharmacologically necessary sulfamoyl group.
Caption: General Synthetic Workflow for Xipamide.
Experimental Protocol: Synthesis of Xipamide
The following protocol is a representative, generalized procedure for the synthesis of Xipamide from this compound. Note: This protocol is for informational purposes and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Objective: To synthesize 4-chloro-5-sulfamoyl-2-(2,6-dimethylanilino)salicylic acid (Xipamide). This is a multi-step conceptual outline as the direct precursor leads to an intermediate which is then further modified. The primary step described here is the formation of the sulfonamide.
Step 1: Formation of 4-Chloro-2-hydroxy-5-(N-(2,6-dimethylphenyl)sulfamoyl)benzoic acid
-
Reactor Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add a suitable aprotic solvent, such as tetrahydrofuran (THF) or dioxane, to dissolve the starting material under an inert atmosphere.
-
Amine Solution: In a separate flask, prepare a solution of 2,6-dimethylaniline (2.1 eq) and a non-nucleophilic base like triethylamine or pyridine (1.1 eq) in the same solvent. The excess amine serves both as a reactant and to neutralize the HCl byproduct.
-
Reaction: Cool the reactor flask to 0-5 °C using an ice bath. Slowly add the amine solution dropwise to the stirred solution of the sulfonyl chloride over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding dilute hydrochloric acid to neutralize the excess base and protonate the product, causing it to precipitate.
-
Filter the resulting solid precipitate using a Büchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water mixture) to obtain the purified sulfonamide intermediate.
-
Dry the product under vacuum.
-
Further steps would be required to achieve the final Xipamide structure, as Xipamide is a derivative of 5-sulfamoyl-salicylic acid, not directly of the 4-chloro-5-(chlorosulfonyl) starting material mentioned in some contexts. The core reaction, however, remains the amination of the sulfonyl chloride.
Industrial and Process Chemistry Considerations
In a large-scale industrial setting, the synthesis of sulfonamide diuretics requires careful optimization to ensure safety, efficiency, and cost-effectiveness.
| Parameter | Laboratory Scale Consideration | Industrial Scale Consideration | Causality & Rationale |
| Reagents | High purity reagents. | Cost-effective, readily available raw materials. | Economic viability is paramount for commercial production. |
| Solvent | Anhydrous aprotic solvents (THF, Dioxane). | Lower cost solvents, potential for solvent recycling (e.g., Toluene, Ethyl Acetate). | Reduces operational costs and environmental impact. |
| Temperature | Ice bath (0-5 °C) for precise control. | Jacketed reactors with automated cooling systems. | Ensures consistent product quality, prevents side reactions, and manages exotherms safely in large volumes. |
| Work-up | Acid quench, filtration. | pH-controlled precipitation, centrifugation, automated washing. | Increases throughput, efficiency, and consistency of product isolation. |
| Purification | Recrystallization. | Optimized crystallization processes, potentially using anti-solvents to maximize yield and purity. | Maximizes yield and ensures the final API meets stringent pharmacopeial standards. |
Conclusion
This compound stands out as a highly valuable and reactive intermediate in pharmaceutical synthesis. Its chemical structure is expertly primed for the efficient construction of the sulfonamide core that defines an entire class of potent diuretic drugs, most notably Xipamide. The selective and high-yielding amination of its chlorosulfonyl group is a testament to elegant synthetic design. Understanding the principles behind its reactivity and the practicalities of its application allows drug development professionals to leverage this cornerstone molecule to create life-saving medications for cardiovascular and renal diseases.
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The Pivotal Role of 4-Chloro-5-chlorosulfonylsalicylic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Drug Discovery
4-Chloro-5-chlorosulfonylsalicylic acid is a highly reactive and versatile bifunctional molecule that has carved a significant niche in the landscape of medicinal chemistry. Its unique structural architecture, featuring a salicylic acid core appended with both a chloro and a chlorosulfonyl group, renders it a valuable starting material for the synthesis of a range of biologically active compounds. While its most prominent application lies in the development of potent diuretic agents, emerging research suggests a broader therapeutic potential for its derivatives. This technical guide provides an in-depth exploration of the applications of 4-chloro-5-chlorosulfonylsalicylic acid, delving into its synthetic utility, the structure-activity relationships of its derivatives, and its physicochemical properties, thereby offering a comprehensive resource for researchers in drug discovery and development.
Physicochemical Properties and Reactivity Profile
Understanding the inherent chemical nature of 4-Chloro-5-chlorosulfonylsalicylic acid is paramount to appreciating its synthetic applications.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄Cl₂O₅S | [1][2] |
| Molecular Weight | 271.07 g/mol | [1][2] |
| Appearance | Pale yellow to pale grey solid | [1] |
| Melting Point | 180-182 °C | [1] |
| Solubility | Soluble in DMSO and Methanol | [1] |
The key to its synthetic utility lies in the reactivity of its two primary functional groups: the carboxylic acid and the sulfonyl chloride. The sulfonyl chloride group is a potent electrophile, making it highly susceptible to nucleophilic attack, most notably by amines to form stable sulfonamides.[3] This reaction is the cornerstone of its application in the synthesis of diuretic drugs. The carboxylic acid and the phenolic hydroxyl group also offer avenues for further chemical modification, allowing for the generation of a diverse library of derivatives.
The reactivity of the sulfonyl chloride is dictated by the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which renders the sulfur atom highly electrophilic. The reaction with a primary or secondary amine typically proceeds via a nucleophilic attack of the amine on the sulfur atom, followed by the elimination of hydrogen chloride. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct.[3]
Caption: General reaction of 4-Chloro-5-chlorosulfonylsalicylic Acid with an amine.
Core Application: Synthesis of Potent Diuretic Agents
The primary and most well-documented application of 4-Chloro-5-chlorosulfonylsalicylic acid and its close derivatives is as a key building block in the synthesis of potent diuretic drugs, which are crucial in the management of hypertension and edema.[2][4]
The Synthesis of Xipamide: A Case Study
Caption: Synthetic pathway to Xipamide.
Experimental Protocol: Synthesis of Xipamide (Proposed)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Chloro-5-chlorosulfonylsalicylic acid in a suitable anhydrous solvent such as pyridine or tetrahydrofuran (THF).
-
Addition of Amine: To this solution, add an equimolar amount of 2,6-dimethylaniline dropwise at room temperature.
-
Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. The crude xipamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
The Synthesis of Furosemide: A Well-Established Route
Furosemide, another widely used loop diuretic, is synthesized from a related precursor, 2,4-dichloro-5-sulfamoylbenzoic acid, which can be prepared from 2,4-dichlorobenzoic acid. This multi-step synthesis highlights the importance of the chlorosulfonation and subsequent amination reactions.[7]
Caption: Synthetic pathway to Furosemide.
Experimental Protocol: Synthesis of Furosemide
Step 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid [8]
-
To a stirred solution of chlorosulfonic acid, slowly add 2,4-dichlorobenzoic acid in portions, maintaining the temperature below 20°C.
-
After the addition is complete, the reaction mixture is heated to 70-80°C and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then cooled and carefully poured onto crushed ice with vigorous stirring.
-
The precipitated 2,4-dichloro-5-chlorosulfonylbenzoic acid is collected by filtration, washed with cold water, and dried.
Step 2: Ammonolysis of 2,4-Dichloro-5-chlorosulfonylbenzoic Acid [8]
-
The dried 2,4-dichloro-5-chlorosulfonylbenzoic acid is added portion-wise to a cooled (0-5°C) concentrated aqueous ammonia solution with stirring.
-
The mixture is stirred at this temperature for a few hours and then allowed to warm to room temperature.
-
The resulting solution is acidified with a mineral acid (e.g., HCl) to precipitate the 2,4-dichloro-5-sulfamoylbenzoic acid.
-
The product is collected by filtration, washed with water, and dried.
Step 3: Condensation with Furfurylamine [7]
-
A mixture of 2,4-dichloro-5-sulfamoylbenzoic acid and an excess of furfurylamine is heated at reflux for several hours.
-
After cooling, the reaction mixture is diluted with water and acidified with a suitable acid to precipitate the crude furosemide.
-
The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol.
Structure-Activity Relationship (SAR) of Xipamide and Related Diuretics
The diuretic potency of xipamide and related compounds is highly dependent on their molecular structure.[9] Key structural features that govern their activity include:
-
The 4-Chloro-5-sulfamoyl-salicylic Acid Scaffold: The core salicylic acid ring with the chloro and sulfamoyl substituents is essential for diuretic activity. Modifications to this core generally lead to a decrease in potency.[8]
-
The Sulfamoyl Group: The unsubstituted sulfonamide group (-SO₂NH₂) is critical for the diuretic effect. N-alkylation or other modifications of this group can significantly reduce or abolish activity.
-
The 2',6'-Dimethylphenyl Amide Moiety: The specific substitution pattern on the aromatic ring of the amide is crucial for optimal activity. The two methyl groups at the 2' and 6' positions are thought to lock the conformation of the molecule, which is important for its interaction with the biological target.
Any significant deviation from this structural template results in a marked decrease in diuretic efficacy, highlighting the specific molecular recognition required for its mechanism of action.[9]
Emerging and Potential Applications Beyond Diuretics
While the primary application of 4-Chloro-5-chlorosulfonylsalicylic acid derivatives has been in the realm of diuretics, the inherent biological activity of the salicylic acid and sulfonamide moieties suggests a broader therapeutic potential.
-
Anticancer Agents: Recent studies have explored salicylic acid-derived sulfonamides as inhibitors of the WD Repeat-Containing Protein 5 (WDR5)-MYC protein-protein interaction, a critical pathway in many cancers.[10] This opens up the possibility of developing novel anticancer agents based on the 4-Chloro-5-chlorosulfonylsalicylic acid scaffold.
-
Carbonic Anhydrase Inhibitors: Sulfonamides are a well-known class of carbonic anhydrase inhibitors, with applications in the treatment of glaucoma, epilepsy, and other conditions.[11] Derivatives of 4-chloro-5-sulfamoylbenzoic acid have been investigated as inhibitors of various carbonic anhydrase isoforms.
-
Antimicrobial and Anti-inflammatory Agents: Salicylic acid itself possesses well-known anti-inflammatory and mild antiseptic properties.[12] The incorporation of a sulfonamide moiety could potentially lead to the development of novel dual-action anti-inflammatory and antimicrobial agents.
These emerging areas of research underscore the potential of 4-Chloro-5-chlorosulfonylsalicylic acid as a versatile starting material for the discovery of new therapeutic agents targeting a range of diseases.
Conclusion: A Building Block with Enduring and Expanding Importance
4-Chloro-5-chlorosulfonylsalicylic acid stands as a testament to the power of a well-designed chemical scaffold in drug discovery. Its primary role as a key intermediate in the synthesis of potent diuretics like xipamide and furosemide has had a significant impact on cardiovascular medicine. The inherent reactivity of its sulfonyl chloride and carboxylic acid functionalities provides a robust platform for the generation of diverse molecular architectures. As our understanding of disease biology deepens, the exploration of derivatives of 4-Chloro-5-chlorosulfonylsalicylic acid for non-diuretic applications, particularly in oncology and as enzyme inhibitors, holds considerable promise. This technical guide serves as a comprehensive resource for researchers, providing the foundational knowledge and practical insights necessary to unlock the full potential of this remarkable molecule in the ongoing quest for novel and effective therapeutics.
References
- [Author], [Year]. Mechanistic proposal for the sulfonylation of amines. RSC Advances. [URL not available]
- Liebenow, W., & Leuschner, F. (1975). [Structure-activity relationships in the diuretic xipamide (4-chloro-5-sulfamoyl-2', 6' -salicyloxylidide)]. Arzneimittel-Forschung, 25(5), 743–748.
- King, J. F., & Rathore, R. (1993). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 71(10), 1653–1661.
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- Knauf, H., & Mutschler, E. (1997). [Mechanism of action of xipamide and its classification as a "low ceiling diuretic". Pharmacodynamic-pharmacokinetic studies in healthy volunteers and in kidney and liver patients]. Arzneimittel-Forschung, 47(5), 555–564.
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- Hempelmann, F. W. (1977). [Studies on Xipamide (4-chloro-5-sulfamoyl-2',6'-salicyloxylidide). Part 1: Physico-chemical and Chemical Properties (Author's Transl)]. Arzneimittel-Forschung, 27(11), 2140-2143.
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- A. Turza, et al. (2021). New solid forms of the diuretic compound 4-Chloro Salicylic Acid-5-Sulfonamide.
- Angeli, A., et al. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. International Journal of Molecular Sciences, 19(11), 3533.
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Discovery and history of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid
An In-depth Technical Guide to 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid: From Discovery to Synthetic Cornerstone
Foreword: The Unseen Architect in Modern Diuretic Therapy
In the landscape of pharmaceutical sciences, the final active pharmaceutical ingredient (API) often captures the spotlight, leaving the crucial intermediates—the unsung heroes of its creation—in the shadows. This guide illuminates one such pivotal molecule: this compound. Far from being a mere stepping stone, this compound is a product of a rich history of scientific inquiry that revolutionized the management of fluid overload and hypertension. Its discovery and synthesis are intrinsically linked to the broader narrative of diuretic development, a story of moving from toxic heavy metals to precisely engineered sulfonamides. As a Senior Application Scientist, my objective is to provide not just a recitation of facts, but a narrative grounded in causality, experimental logic, and the authoritative science that underpins its significance. This document is structured to guide researchers, chemists, and drug development professionals through the historical context, synthetic pathways, and critical applications of this essential chemical building block.
Part 1: A Legacy of Innovation: The Historical Pursuit of Potent Diuretics
The journey to discover compounds like this compound begins with the clinical need to control "dropsy," the historical term for edema. For centuries, treatments were crude and often dangerous, relying on purgatives, bleeding, or toxic inorganic mercury compounds like Calomel.[1] The modern era of diuretic therapy was catalyzed by a series of breakthroughs in the mid-20th century.
A paradigm shift occurred with the development of organic mercurials in the 1920s, which, while effective, still carried significant toxicity risks.[1] The true revolution began with research into sulfonamides. In 1957, the introduction of chlorothiazide, the first thiazide diuretic, marked a landmark achievement.[2][3][4] It was significantly safer and more effective for treating edema and also proved to lower blood pressure.[1]
This success spurred a wave of intense research into related sulfonamide structures. Scientists aimed to create even more potent agents that worked on different parts of the nephron. This led to the development of "loop diuretics" in the 1950s and early 1960s, so-named because they act on the thick ascending limb of the Loop of Henle.[2][4] The synthesis of furosemide in 1959 and its release in the early 1960s provided a powerful new tool for managing severe fluid overload associated with heart failure, liver cirrhosis, and renal disease.[1][2][5] It was within this fertile ground of sulfonamide chemistry that specific, highly reactive intermediates like this compound were designed and synthesized to serve as foundational scaffolds for a new generation of diuretics.
Part 2: Synthesis and Chemical Profile of this compound
The existence of this molecule is a direct result of the need to create specific substitution patterns on an aromatic ring to achieve a desired pharmacological effect. Its synthesis is a classic example of electrophilic aromatic substitution, tailored to produce a highly reactive intermediate ready for further modification.
The Core Reaction: Chlorosulfonation of 4-Chlorosalicylic Acid
The primary route to this compound involves the direct chlorosulfonation of a 4-chlorosalicylic acid precursor. The choice of this starting material is deliberate; the substituents already present on the benzene ring—a hydroxyl group, a carboxylic acid group, and a chlorine atom—direct the incoming electrophile to the desired position.
-
Directing Effects: The strongly activating ortho-, para-directing hydroxyl group (-OH) and the ortho-, para-directing chloro (-Cl) group work in concert to activate the C5 position. While the carboxylic acid (-COOH) is a deactivating, meta-directing group, its influence is overcome by the other substituents. This regiochemical control is crucial for ensuring a high yield of the correct isomer.
-
The Electrophile: The reaction is typically carried out using chlorosulfonic acid (ClSO₃H). In this potent reagent, the electrophilic species is believed to be SO₂Cl⁺, generated in situ.[6]
The overall transformation introduces the highly reactive chlorosulfonyl (-SO₂Cl) group onto the ring, positioning it for subsequent nucleophilic attack.
Detailed Experimental Protocol: Laboratory-Scale Synthesis
The following protocol outlines a reliable method for the synthesis, emphasizing the causality behind each step. This process must be conducted in a well-ventilated fume hood with appropriate personal protective equipment due to the corrosive and reactive nature of chlorosulfonic acid.
Step 1: Reaction Setup and Reagent Charging
-
Procedure: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to an acid gas trap (e.g., a sodium hydroxide solution).
-
Rationale: The reaction releases HCl gas as a byproduct, which must be neutralized. The equipment must be scrupulously dry as chlorosulfonic acid reacts violently with water.
-
Action: Carefully charge the flask with an excess of chlorosulfonic acid (typically 3-5 molar equivalents). Begin stirring and cool the flask to 0-5 °C using an ice-water bath.
-
Rationale: Using an excess of the reagent ensures the reaction goes to completion. The reaction is highly exothermic, and cooling is critical to prevent runaway reactions and the formation of side products, such as sulfones.
Step 2: Substrate Addition
-
Procedure: Slowly add finely powdered 4-chlorosalicylic acid in portions to the stirred, cooled chlorosulfonic acid. Maintain the internal temperature below 10 °C throughout the addition.
-
Rationale: Portion-wise addition of the solid substrate helps control the reaction rate and temperature. Keeping the temperature low minimizes potential side reactions, including polysulfonation or reaction at the carboxylic acid group.
Step 3: Reaction Progression
-
Procedure: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Rationale: A period of controlled heating may be required to drive the reaction to completion, especially given the deactivated nature of the aromatic ring.
Step 4: Product Isolation (Quenching and Precipitation)
-
Procedure: Once the reaction is complete, cool the mixture back down in an ice bath. In a separate large beaker, prepare a substantial amount of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Rationale: This is the most critical step. Quenching the reaction with ice hydrolyzes any remaining chlorosulfonic acid and causes the desired product, which is insoluble in the acidic aqueous medium, to precipitate out as a solid. This must be done slowly to manage the highly exothermic quenching process.
Step 5: Filtration and Purification
-
Procedure: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Rationale: Washing with cold water removes residual sulfuric and hydrochloric acids. The product can be further purified by recrystallization from a suitable solvent if necessary. The presence of four distinct polymorphs has been reported, meaning the choice of recrystallization solvent can influence the final crystal form.[7][8]
Chemical & Physical Properties Summary
The resulting compound is a stable solid under standard conditions, but its chemical utility lies in the reactivity of its sulfonyl chloride group.
| Property | Value | Reference(s) |
| CAS Number | 14665-31-7 | [9][10][11] |
| Molecular Formula | C₇H₄Cl₂O₅S | [9] |
| Molecular Weight | 271.07 g/mol | [9] |
| Appearance | Pale Yellow to Pale Grey Solid | [9][10] |
| Melting Point | 180-182 °C | [9] |
| Primary Reactivity | Susceptible to nucleophilic attack at the sulfonyl chloride group | [12] |
Part 3: The Cornerstone of Xipamide Synthesis
While structurally related to the intermediates used for other loop diuretics, this compound is specifically a key precursor in the synthesis of the diuretic drug Xipamide .[8][9][10][11] Xipamide is a sulfonamide diuretic that functions similarly to thiazide diuretics but also has utility in cases of renal impairment.
The synthetic utility of the title compound is realized in the next step of the Xipamide synthesis: the formation of the sulfonamide. This is achieved by reacting the sulfonyl chloride group with an appropriate amine.
Reaction with an Amine to form a Sulfonamide: The electron-deficient sulfur atom of the -SO₂Cl group is highly electrophilic and readily attacked by nucleophiles like primary or secondary amines. This reaction displaces the chloride ion and forms a stable sulfonamide bond (R-SO₂-NHR'), which is the core functional group of many diuretic drugs.
Visualizing the Synthetic Logic
The following diagrams illustrate the synthesis of the intermediate and its subsequent role in drug synthesis.
Caption: Synthetic pathway from precursor to the target intermediate and final API.
A Note of Distinction: Furosemide Synthesis
It is a common point of confusion to equate all sulfonamide diuretic syntheses. It is critical to note that the synthesis of furosemide, while conceptually similar, starts from a different precursor: 2,4-dichlorobenzoic acid . This is chlorosulfonated and then treated with ammonia to yield an intermediate (2,4-dichloro-5-sulfamoylbenzoic acid), which is subsequently reacted with furfurylamine.[13][14][15][16] This highlights a key principle in drug development: the identity of the intermediate is precisely tailored to construct the final, unique molecular architecture of the target drug.
Caption: Comparison of synthetic starting points for Xipamide vs. Furosemide.
Conclusion
This compound represents more than a chemical name and structure; it is an embodiment of the rational, target-oriented approach that defines modern medicinal chemistry. Its discovery is rooted in the historical effort to create safer and more potent diuretics, evolving from the legacy of the first sulfonamide drugs. The specific arrangement of its functional groups is not accidental but is engineered to facilitate the clean, high-yield synthesis of Xipamide. For the researchers and scientists in drug development, understanding the history, synthesis, and precise role of such intermediates is fundamental. It underscores the principle that the innovation behind a successful drug lies not only in the final molecule but in the elegant and efficient chemical pathways designed to create it.
References
- Pal, J., Tiwaskar, M., Garg, S., et al. (2024). Loop Diuretics: An Overview of Its History and Evolution.
- Pal, J., Tiwaskar, M., Garg, S., et al. (2024). Loop Diuretics: An Overview of Its History and Evolution. PubMed.
- Pal, J., Tiwaskar, M., Garg, S., et al. (2024). Loop Diuretics: An Overview of Its History and Evolution.
- BenchChem Technical Support Team. (2025). Application Note: A Detailed Protocol for the Synthesis of Furosemide from 2,4-Dichlorobenzoic Acid. Benchchem.
- Grigoropoulou, P., et al. (2024). The Changing Role of Loop Diuretics in Heart Failure Management across the Last Century. Journal of Cardiovascular Development and Disease.
- Villa, G., & Gatti, P. (1997). Process for the preparation of furosemide.
- Villa, G., & Gatti, P. (1998). Process for the preparation of furosemide.
- Fine, L. G. (2017). The invention of diuretics. History of Nephrology Blog.
- Saf's pharma journey. (2021). Synthesis of furosemide |Loop diuretics| Medicinal chemistry 5th sem. YouTube.
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Methodological & Application
Application Note: A Robust HPLC Method for Purity Analysis of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid
Abstract
This application note details a highly reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity and the analysis of impurities for 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid. This compound is a critical intermediate in the synthesis of the diuretic drug Xipamide.[1][2][3] The developed method is designed for researchers, scientists, and drug development professionals, providing a comprehensive protocol for achieving accurate and reproducible results. The methodology leverages a C18 stationary phase with a gradient elution of an acidified mobile phase and UV detection, ensuring high resolution and sensitivity.
Introduction
This compound (CAS 14665-31-7) is a key starting material in the synthesis of various pharmaceutical compounds, most notably Xipamide.[1][3] Its chemical purity is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of such compounds due to its specificity, sensitivity, and accuracy.[4]
This document provides a detailed, step-by-step protocol for the purity analysis of this compound. The method is developed based on the chemical properties of the analyte—an aromatic carboxylic acid with a sulfonic acid derivative, making it a polar aromatic compound. The principles of reversed-phase chromatography are employed to achieve optimal separation from potential impurities.[5][6][7]
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.[4]
-
Chromatography Column: Ascentis® C18, 15 cm x 4.6 mm I.D., 5 µm particles (or equivalent).
-
Data Acquisition and Processing: Chromatography data station (e.g., Empower™, Chromeleon™).
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
pH Meter: Calibrated.
-
Syringe Filters: 0.45 µm PTFE or Nylon.
Reagents and Standards
-
This compound Reference Standard: Purity ≥99.5%.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: Deionized water, filtered through a 0.45 µm membrane.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
-
Dimethyl Sulfoxide (DMSO): HPLC grade.
Chromatographic Conditions
The following table summarizes the optimized HPLC method parameters for the analysis.
| Parameter | Condition |
| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0.01 | |
| 20.00 | |
| 25.00 | |
| 25.01 | |
| 30.00 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Rationale for Method Parameters:
-
Stationary Phase: A C18 column is chosen for its versatility and proven performance in retaining and separating a wide range of aromatic compounds.
-
Mobile Phase: An acidified mobile phase (pH ~2.5-3.0) is crucial to suppress the ionization of the carboxylic acid and sulfonic acid groups of the analyte, leading to better retention and improved peak symmetry.[8] Phosphoric acid is a common and effective buffer for this purpose. Acetonitrile is selected as the organic modifier due to its low UV cutoff and excellent elution strength for polar aromatic compounds.
-
Gradient Elution: A gradient elution is employed to ensure the timely elution of the main peak while also allowing for the separation of potential impurities with a wide range of polarities.
-
Detection Wavelength: 230 nm is selected as a suitable wavelength for the detection of the analyte and related aromatic impurities, offering a good balance of sensitivity and specificity.
Protocols
Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a diluent of 50:50 (v/v) Acetonitrile and Water. This stock solution should be stored at 2-8°C when not in use.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[4]
System Suitability Testing (SST)
Before commencing any sample analysis, the performance of the HPLC system must be verified through System Suitability Testing.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Working Standard Solution (100 µg/mL).
-
The system is deemed suitable for use if the following criteria are met:
| SST Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 for the main peak |
| Theoretical Plates | ≥ 2000 for the main peak |
| %RSD of Peak Area | ≤ 2.0% for five replicate injections |
| %RSD of Retention Time | ≤ 1.0% for five replicate injections |
Analytical Procedure
-
Once the system suitability is established, inject the prepared sample solutions.
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Integrate all peaks in the chromatogram.
Calculation of Purity
The purity of the sample is calculated based on the area percent method.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Outline
For regulatory submissions, this method should be validated according to ICH Q2(R1) guidelines. The validation should encompass the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by the recovery of spiked samples.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Workflow
The following diagram illustrates the overall workflow for the purity analysis of this compound.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of N-Substituted 4-Chloro-2-hydroxy-5-sulfamoylbenzoic Acid Derivatives
Introduction: Strategic Importance in Medicinal Chemistry
The reaction between 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid and primary amines is a cornerstone transformation in medicinal chemistry, enabling the synthesis of a diverse array of N-substituted sulfonamides. This scaffold is of paramount importance in drug discovery and development, forming the core structure of numerous therapeutic agents. A notable example is the diuretic drug Xipamide, synthesized from this compound and 2,6-dimethylaniline[1][2][3][4]. The resulting 4-chloro-2-hydroxy-5-sulfamoylbenzoic acid derivatives exhibit a wide spectrum of biological activities, including diuretic, anti-inflammatory, and antimicrobial properties[5][6][7][8].
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic execution of this pivotal reaction. We will delve into the underlying mechanistic principles, provide detailed, field-proven protocols, and address critical aspects of chemoselectivity, reaction monitoring, and product characterization.
Pillar 1: Understanding the Chemical Landscape - Mechanism and Chemoselectivity
The reaction proceeds via a nucleophilic attack of the primary amine on the highly electrophilic sulfur atom of the sulfonyl chloride group[5]. This results in the formation of a stable sulfonamide bond and the liberation of hydrochloric acid, which is neutralized by a base.
The Challenge of Chemoselectivity
This compound is a trifunctional molecule, presenting three potential sites for reaction: the sulfonyl chloride, the carboxylic acid, and the phenolic hydroxyl group. Achieving a chemoselective reaction with the sulfonyl chloride is paramount for a successful synthesis. Fortunately, the sulfonyl chloride is significantly more reactive towards nucleophilic attack by amines than the other functional groups under controlled conditions[5][9].
-
Sulfonyl Chloride: Highly electrophilic and readily attacked by amines.
-
Carboxylic Acid: Can potentially form an amide bond with the amine, but this typically requires harsher conditions (e.g., high temperatures, coupling agents).
-
Phenolic Hydroxyl: Can undergo O-acylation, but this is generally a slower reaction compared to the sulfonylation of the amine.
By carefully controlling the reaction conditions, particularly temperature and pH, the reaction can be directed to occur exclusively at the sulfonyl chloride moiety.
Reaction Mechanism
The fundamental mechanism involves the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Departure of the Leaving Group: The chloride ion, a good leaving group, is expelled.
-
Proton Transfer: The proton on the nitrogen atom is removed by a base, yielding the neutral sulfonamide product.
Caption: Mechanism of Sulfonamide Formation.
Pillar 2: Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.
Protocol 1: General Synthesis of N-Substituted 4-Chloro-2-hydroxy-5-sulfamoylbenzoic Acid Derivatives
This protocol provides a general method for the reaction of this compound with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.1 eq) and pyridine or triethylamine (2.0 eq) in anhydrous DCM or THF.
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM or THF. Add this solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.
Protocol 2: Synthesis of Xipamide - A Case Study
This protocol details the synthesis of the diuretic drug Xipamide.
Materials:
-
This compound (1.0 eq)
-
2,6-Dimethylaniline (1.05 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Follow the general procedure outlined in Protocol 1, using 2,6-dimethylaniline as the primary amine.
-
The reaction is typically complete within 4-6 hours at room temperature.
-
The crude product can be purified by recrystallization from ethanol to yield Xipamide as a white solid.
| Parameter | General Protocol | Xipamide Synthesis |
| Primary Amine | Varies | 2,6-Dimethylaniline |
| Equivalents of Amine | 1.1 | 1.05 |
| Base | Pyridine or TEA | Pyridine |
| Solvent | DCM or THF | DCM |
| Reaction Time | 2-12 hours | 4-6 hours |
| Purification | Recrystallization or Chromatography | Recrystallization from ethanol |
Pillar 3: Analytical Characterization and Workflow
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized sulfonamides.
Analytical Techniques
-
Thin Layer Chromatography (TLC): A rapid and effective method for monitoring reaction progress and assessing the purity of the product.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Used to identify the characteristic functional groups in the product. Key absorbances to look for include the N-H stretch of the sulfonamide, the S=O stretches, and the C=O stretch of the carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of atoms in the molecule[3][7][10].
-
Mass Spectrometry (MS): Determines the molecular weight of the product and can provide fragmentation patterns that aid in structural elucidation[3][10].
Experimental Workflow
Caption: Experimental workflow for sulfonamide synthesis.
Troubleshooting and Key Considerations
-
Low Yield:
-
Moisture: Ensure all glassware and solvents are anhydrous, as the sulfonyl chloride can hydrolyze to the unreactive sulfonic acid.
-
Stoichiometry: Carefully measure the equivalents of all reagents.
-
-
Formation of Di-sulfonated Byproduct:
-
This can occur if an excess of the sulfonyl chloride is used or if the reaction temperature is too high. Use a slight excess of the amine and maintain a low temperature during the addition of the sulfonyl chloride.
-
-
Side Reactions at Carboxylic Acid or Hydroxyl Group:
-
Influence of pH: The pH of the reaction mixture can influence the nucleophilicity of the amine and the solubility of the reactants and products[13][14]. The use of a base like pyridine or triethylamine is crucial to neutralize the HCl byproduct and drive the reaction to completion.
Conclusion
The reaction of this compound with primary amines is a robust and versatile method for the synthesis of medicinally relevant sulfonamides. By understanding the principles of chemoselectivity and adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently synthesize a wide range of N-substituted 4-chloro-2-hydroxy-5-sulfamoylbenzoic acid derivatives for further investigation in their drug discovery programs.
References
- BenchChem. (2025). Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. BenchChem Technical Support.
- PubMed. (1975). Structure-activity relationships in the diuretic xipamide (4-chloro-5-sulfamoyl-2', 6' -salicyloxylidide).
- Baran, P. S. (n.d.). Protecting Groups. Scripps Research.
- Janssen, B., et al. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein Journal of Organic Chemistry, 13, 344–353.
- BenchChem. (2025). Protecting Group Strategies for 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride Reactions: Application Notes and Protocols. BenchChem Technical Support.
- TCI Chemicals. (n.d.). Protecting Agents.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
- Veeprho. (n.d.). This compound | CAS 14665-31-7.
- Pharmaffiliates. (n.d.). CAS No : 14665-31-7 | Product Name : this compound.
- Hempelmann, F. W. (1977). [Studies on Xipamide (4-chloro-5-sulfamoyl-2',6'-salicyloxylidide). Part 1: Physico-chemical and Chemical Properties]. Arzneimittel-Forschung, 27(11), 2140–2143.
- PubChem. (n.d.). Xipamide.
- Imming, P., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis, 10(3), 198-208.
- Liu, Z., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Bioresource Technology, 341, 125833.
- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- Krátký, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433–440.
- Diender, M. B., et al. (2000). Course of pH during the formation of amoxicillin by a suspension-to-suspension reaction. Enzyme and Microbial Technology, 27(8), 576–582.
- Xu, Y., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). Synthesis method of lidocaine.
- Wang, Y., et al. (2022). An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. International Journal of Molecular Sciences, 23(19), 11299.
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Application Note: A Versatile Protocol for the Synthesis of Novel Sulfonamides Utilizing 4-Chloro-5-chlorosulfonylsalicylic Acid
Abstract
This application note provides a comprehensive guide for the synthesis of novel sulfonamide derivatives, a class of compounds renowned for their extensive pharmacological applications.[1][2][3] We present a detailed, field-proven protocol centered on the use of 4-Chloro-5-chlorosulfonylsalicylic Acid, a highly reactive and versatile starting material.[4][5] This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and characterization guidelines to facilitate the exploration of new chemical entities. The protocol is designed to be a self-validating system, explaining the causality behind each experimental choice to ensure both reproducibility and a deep understanding of the underlying chemistry.
Introduction: The Enduring Importance of the Sulfonamide Scaffold
The sulfonamide functional group (–SO₂NH–) is a cornerstone of modern medicinal chemistry. Since their initial discovery as antibacterial agents, the "sulfa drugs" have evolved into a vast class of therapeutics with a wide spectrum of biological activities.[6][7] These include antibacterial, anticancer, anti-inflammatory, diuretic, and antiviral applications.[1][3][8] The enduring relevance of sulfonamides stems from their ability to act as structural mimics of p-aminobenzoic acid (PABA), a crucial substrate for folic acid synthesis in bacteria, thereby acting as competitive inhibitors.[1][6]
The development of novel sulfonamides continues to be a primary focus in drug discovery. By modifying the substituents on the sulfonyl group and the amine, chemists can fine-tune the compound's pharmacokinetic and pharmacodynamic properties. 4-Chloro-5-chlorosulfonylsalicylic Acid is a particularly valuable starting material for this purpose. Its structure incorporates three key features:
-
A highly reactive sulfonyl chloride (–SO₂Cl) group, which is the primary site for reaction with amines to form the sulfonamide linkage.
-
A carboxylic acid group, which can be used for further derivatization or to modulate solubility and binding characteristics.
-
A chlorinated salicylic acid backbone, a scaffold known in various bioactive molecules.
This guide will detail a robust and adaptable protocol for reacting this key intermediate with primary or secondary amines to generate a library of novel sulfonamide candidates.
Mechanistic Rationale: Nucleophilic Acyl Substitution
The core of this synthesis is a classic nucleophilic acyl substitution reaction. The most common and effective method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2][9]
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The chloride ion, being an excellent leaving group, is expelled from the tetrahedral intermediate.
-
Deprotonation: A base (typically a non-nucleophilic amine like pyridine or triethylamine) removes a proton from the nitrogen atom, neutralizing the charge and yielding the final sulfonamide product. The base also serves to quench the hydrochloric acid (HCl) byproduct generated during the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic.
This reaction is highly efficient and generally proceeds with high yields under mild conditions.[7]
Experimental Design & Protocols
This section outlines a detailed, step-by-step methodology for the synthesis of a novel sulfonamide. As a representative example, we will describe the synthesis of 4-Chloro-5-((4-fluorophenyl)sulfamoyl)-2-hydroxybenzoic acid by reacting 4-Chloro-5-chlorosulfonylsalicylic Acid with 4-fluoroaniline.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 4-Chloro-5-chlorosulfonylsalicylic Acid | ≥98% | Santa Cruz Biotechnology |
| 4-Fluoroaniline | ≥99% | Sigma-Aldrich |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | VWR Chemicals |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich |
| Round-bottom flask (100 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Dropping funnel | - | - |
| Ice bath | - | - |
| Thin-Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Millipore |
| Rotary evaporator | - | - |
Detailed Synthesis Protocol
Step 1: Reactant Preparation
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-5-chlorosulfonylsalicylic Acid (1.0 g, 3.69 mmol) in 20 mL of anhydrous dichloromethane (DCM).
-
Place the flask in an ice bath and stir for 10 minutes to cool the solution to 0-5 °C. Causality: This initial cooling is crucial to control the exothermicity of the subsequent addition and to minimize potential side reactions.
Step 2: Amine Addition
-
In a separate vial, prepare a solution of 4-fluoroaniline (0.45 g, 4.06 mmol, 1.1 equivalents) and pyridine (0.61 mL, 7.57 mmol, 2.05 equivalents) in 10 mL of anhydrous DCM. Causality: A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride. Pyridine acts as a base to neutralize the HCl byproduct.
-
Transfer this solution to a dropping funnel and add it dropwise to the stirred solution of the sulfonyl chloride over a period of 15-20 minutes, ensuring the internal temperature remains below 10 °C.
Step 3: Reaction Monitoring
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4-6 hours.
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The mobile phase can be a mixture of ethyl acetate and hexanes (e.g., 1:1 ratio). The disappearance of the starting material spot indicates the completion of the reaction.
Step 4: Work-up and Isolation
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess pyridine and unreacted amine), 20 mL of water, and 20 mL of brine. Causality: The acid wash protonates the basic components, making them soluble in the aqueous layer for easy removal.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Step 5: Purification
-
The crude product will be an off-white solid.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure sulfonamide product.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of a novel sulfonamide.
Characterization of the Final Product
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are recommended:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups. Expected peaks include:
-
Broad O-H stretch (carboxylic acid and phenol): ~3300-2500 cm⁻¹
-
N-H stretch (sulfonamide): ~3250 cm⁻¹
-
C=O stretch (carboxylic acid): ~1700 cm⁻¹
-
Asymmetric and symmetric SO₂ stretches: ~1350 cm⁻¹ and ~1160 cm⁻¹
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed structure.[10][11] The spectra should be consistent with the proposed structure, showing the correct number of signals, integration values, and coupling patterns for the aromatic protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.
Broader Applications and Adaptability
The protocol described herein is highly adaptable. By substituting 4-fluoroaniline with a wide variety of primary and secondary amines (aliphatic, aromatic, or heterocyclic), a diverse library of novel sulfonamides can be generated. This flexibility allows for systematic Structure-Activity Relationship (SAR) studies, which are fundamental to modern drug discovery.[3] Researchers can explore how changes in the amine substituent affect the compound's biological activity, solubility, and metabolic stability.
Conclusion
This application note provides a robust, reliable, and well-rationalized protocol for the synthesis of novel sulfonamides using 4-Chloro-5-chlorosulfonylsalicylic Acid. By explaining the causality behind each step, we empower researchers not only to replicate the procedure but also to adapt it for their specific discovery programs. The versatility of this starting material, combined with the straightforward nature of the sulfonamide synthesis, makes this an invaluable tool for medicinal chemists and professionals in the field of drug development.
References
-
Title: Synthesis and Biological Activity of New Sulfonamide Derivatives Source: Impactfactor URL: [Link]
-
Title: Sulfonamide derivatives: Synthesis and applications Source: Frontier Research Publication URL: [Link]
-
Title: Sulfonamide derivatives: Synthesis and applications Source: ScienceOpen URL: [Link]
-
Title: Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties Source: Brieflands URL: [Link]
-
Title: (PDF) Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation Source: ResearchGate URL: [Link]
-
Title: Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives Source: Bentham Science URL: [Link]
-
Title: Recent Advances in The Chemistry and Biological Activity of Sulfonamide Derivatives Source: ResearchGate URL: [Link]
-
Title: Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships Source: PubMed URL: [Link]
-
Title: Biological activity and synthesis of sulfonamide derivatives: A brief review Source: ResearchGate URL: [Link]
-
Title: Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid Source: MDPI URL: [Link]
-
Title: Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand Source: MDPI URL: [Link]
-
Title: Synthesis, spectroscopic characterization and antimicrobial activity studies of 2-Butyl-4-chloro-5-formylimidazole thiosemicarbazone and its manganese (II) complex Source: Ain Shams Engineering Journal URL: [Link]
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The Strategic Utility of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Pivotal Building Block for Diuretic Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient synthesis of complex therapeutic agents. 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid, a trifunctionalized benzene ring, stands out as a highly valuable and versatile building block. Its pre-configured arrangement of a carboxylic acid, a hydroxyl group, and a reactive chlorosulfonyl group on a chlorinated salicylic acid scaffold makes it an ideal precursor for a specific class of pharmacologically active molecules.
This technical guide delves into the chemistry and application of this compound, with a primary focus on its crucial role in the synthesis of the potent diuretic drug, Xipamide.[1][2][3][4] We will explore the underlying reaction mechanisms, provide detailed and field-tested synthetic protocols, and offer insights into the causality behind the experimental choices, thereby equipping researchers and drug development professionals with the knowledge to effectively utilize this key intermediate.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is essential for its successful application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 14665-31-7 | [2][3] |
| Molecular Formula | C₇H₄Cl₂O₅S | [2][3] |
| Molecular Weight | 271.07 g/mol | [2][3] |
| Appearance | Pale yellow to pale grey solid | [3] |
| Melting Point | 180-182 °C | [3] |
| Solubility | Soluble in DMSO and Methanol | [3] |
Storage and Handling: this compound is hygroscopic and should be stored at 2-8°C under an inert atmosphere to prevent degradation of the reactive chlorosulfonyl group.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
The Chemistry of Synthesis: Crafting the Building Block
The synthesis of this compound is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry. The reaction involves the chlorosulfonation of 4-chlorosalicylic acid.
Mechanism of Chlorosulfonation
The chlorosulfonation of 4-chlorosalicylic acid proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile: Chlorosulfonic acid acts as both the solvent and the reagent. It is a powerful electrophile, and in some cases, its electrophilicity is enhanced by the in-situ formation of sulfur trioxide (SO₃) or a related highly reactive species.
-
Electrophilic Attack: The electron-rich aromatic ring of 4-chlorosalicylic acid attacks the electrophilic sulfur atom of the chlorosulfonylating agent. The hydroxyl and carboxylic acid groups are activating, ortho-, para-directing groups, while the chloro group is a deactivating, ortho-, para-directing group. The incoming chlorosulfonyl group is directed to the position ortho to the strongly activating hydroxyl group and meta to the carboxylic acid group.
-
Rearomatization: A base, which can be another molecule of chlorosulfonic acid or the chloride ion, removes a proton from the intermediate sigma complex (arenium ion) to restore the aromaticity of the ring, yielding the final product.
Application in Medicinal Chemistry: The Synthesis of Xipamide
The primary and most significant application of this compound in medicinal chemistry is its use as the key precursor in the synthesis of Xipamide.[1][2][3][5] Xipamide is a sulfonamide diuretic used for the treatment of hypertension and edema.[6]
Synthetic Workflow: From Building Block to Active Pharmaceutical Ingredient
The synthesis of Xipamide from this compound is a two-step process that first involves the formation of a sulfonamide, followed by the amidation of the carboxylic acid.
Caption: Synthetic workflow for Xipamide.
Protocol 2: Synthesis of Xipamide
This protocol describes the conversion of this compound to Xipamide.
Part A: Synthesis of 4-Chloro-5-sulfamoyl-2-hydroxybenzoic Acid
-
Reaction Setup: In a fume hood, suspend this compound (1 equivalent) in a suitable solvent such as dichloromethane.
-
Ammonolysis: Cool the suspension in an ice bath (0-5 °C). Bubble ammonia gas through the stirred suspension or add a concentrated aqueous solution of ammonium hydroxide dropwise. The highly reactive chlorosulfonyl group will readily react with ammonia to form the sulfonamide.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Chloro-5-sulfamoyl-2-hydroxybenzoic acid.
Part B: Amidation to form Xipamide
-
Activation of the Carboxylic Acid: In a round-bottom flask, dissolve 4-Chloro-5-sulfamoyl-2-hydroxybenzoic acid (1 equivalent) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Add a coupling agent (e.g., thionyl chloride to form the acid chloride, or a carbodiimide such as DCC or EDC with an activator like HOBt).
-
Amine Addition: To the activated carboxylic acid, add 2,6-dimethylaniline (xylidine) (1-1.2 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (if not using the acid chloride route) to neutralize the acid formed during the reaction.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure Xipamide.
Broader Perspectives and Future Directions
While the synthesis of Xipamide is the most prominent application of this compound, its inherent reactivity makes it a candidate for the synthesis of other novel therapeutic agents. The sulfonyl chloride moiety can react with a wide range of nucleophiles, including various amines and alcohols, to generate a library of sulfonamide and sulfonate ester derivatives. These derivatives can be screened for a multitude of biological activities, leveraging the established pharmacological importance of the sulfonamide scaffold in areas such as antibacterial, antiviral, and anticancer research.
Conclusion
This compound is a cornerstone building block in the synthesis of sulfonamide-based diuretics, most notably Xipamide. Its trifunctional nature allows for a direct and efficient synthetic route to this important class of drugs. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this versatile intermediate in their drug discovery and development endeavors.
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Pharmaffiliates. This compound. [Link]
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Miclaus, M. O., Borodi, G., & Turza, A. (2022). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Crystals, 12(1), 136. [Link]
- Liebenow, W., & Leuschner, F. (1975). [Structure-activity relationships in the diuretic xipamide (4-chloro-5-sulfamoyl-2', 6'-salicyloxylidide)]. Arzneimittel-Forschung, 25(2), 240–244.
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Application Note & Protocol: Synthesis of 4-Chloro-5-sulfosalicylic Acid via Electrophilic Aromatic Sulfonation
Abstract
This document provides a comprehensive guide for the synthesis of 4-chloro-5-sulfosalicylic acid through the electrophilic aromatic sulfonation of 4-chlorosalicylic acid. This protocol is designed for researchers, chemists, and professionals in drug development who require a detailed, reliable method for preparing this valuable intermediate. The guide elucidates the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines critical safety precautions, and discusses methods for purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the process.
Introduction and Scientific Background
4-Chloro-5-sulfosalicylic acid is a multifunctional aromatic compound featuring carboxylic acid, hydroxyl, chloro, and sulfonic acid moieties. This unique combination of functional groups makes it a valuable intermediate in the synthesis of various pharmaceuticals, dyes, and chelating agents. For instance, the related compound 4-chloro-5-(chlorosulfonyl)salicylic acid is a known precursor in the synthesis of the diuretic agent Xipamide.
The synthesis detailed herein is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this process, an electrophile replaces a hydrogen atom on the aromatic ring. For sulfonation, the active electrophile is typically sulfur trioxide (SO₃) or its protonated form, generated from a sulfonating agent like concentrated sulfuric acid, oleum (fuming sulfuric acid), or chlorosulfonic acid.[1][2] The reaction is generally reversible, with sulfonation favored in concentrated acid and the reverse reaction (desulfonation) occurring in hot, dilute aqueous acid.[1][3][4]
The regioselectivity of the substitution on the 4-chlorosalicylic acid ring is governed by the directing effects of the existing substituents:
-
Hydroxyl (-OH): A strongly activating, ortho, para-directing group.
-
Chlorine (-Cl): A deactivating, yet ortho, para-directing group.
-
Carboxylic Acid (-COOH): A deactivating, meta-directing group.
The powerful activating effect of the hydroxyl group is the dominant influence, strongly directing the incoming electrophile to the positions ortho and para to it. The para position is already occupied by the chlorine atom. Of the two ortho positions (C3 and C5), the C5 position is sterically less hindered and is electronically favored, being meta to the deactivating carboxyl group. Therefore, sulfonation is predicted to occur regioselectively at the C5 position.
Experimental Protocol: Synthesis of 4-Chloro-5-sulfosalicylic Acid
This protocol employs chlorosulfonic acid as the sulfonating agent, a highly effective but hazardous reagent that demands strict safety protocols.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Grade | Notes |
| 4-Chlorosalicylic Acid | C₇H₅ClO₃ | 172.57 | ≥98% | Starting material |
| Chlorosulfonic Acid | ClSO₃H | 116.52 | ≥99% | Sulfonating agent. Extremely corrosive. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Reaction solvent (optional, for slurry) |
| Deionized Water | H₂O | 18.02 | High Purity | For workup and recrystallization |
| Ice | H₂O | 18.02 | N/A | For quenching reaction |
Safety Precautions: A Self-Validating System
Trustworthiness: Adherence to these safety measures is non-negotiable for the well-being of the researcher and the integrity of the experiment. Sulfonic acids and their reagents can cause severe skin irritation and burns upon contact.[5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber).
-
Fume Hood: All operations involving chlorosulfonic acid must be performed in a certified chemical fume hood. Chlorosulfonic acid reacts violently with water, including atmospheric moisture, to release large volumes of corrosive hydrogen chloride (HCl) gas.[1][6]
-
Reagent Handling: Measure and dispense chlorosulfonic acid with extreme care using clean, dry glassware. Avoid inhalation of its vapors.[5]
-
Quenching: The addition of the reaction mixture to ice and water is highly exothermic and will generate significant amounts of HCl gas. This step must be performed slowly and with caution in the fume hood.
-
Waste Disposal: Neutralize and dispose of all chemical waste in accordance with local environmental and safety regulations.
Reaction Workflow Diagram
Caption: Experimental workflow for the sulfonation of 4-chlorosalicylic acid.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler with mineral oil or an acid-neutralizing solution), add 58.3 g (33.5 mL, 0.5 mol) of chlorosulfonic acid.[6][7]
-
Cooling: Place the flask in an ice/water bath and cool the chlorosulfonic acid to 0–5 °C with gentle stirring.
-
Substrate Addition: Add 17.3 g (0.1 mol) of 4-chlorosalicylic acid in small portions through the dropping funnel over a period of 30-45 minutes. Causality: A slow, portion-wise addition is critical to control the exothermic reaction and prevent a dangerous temperature increase and potential side reactions. Maintain the internal temperature below 10 °C throughout the addition. Vigorous HCl gas evolution will be observed.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours to ensure the reaction goes to completion. The reaction progress can be monitored by taking a small aliquot, carefully quenching it in water, and analyzing it via Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: In a separate large beaker (e.g., 1 L), prepare approximately 400 g of crushed ice. While stirring the ice vigorously, slowly and carefully pour the reaction mixture onto the ice. Causality: This quenching step serves to halt the reaction, dilute the highly corrosive acid, and precipitate the desired product, which is typically much less soluble in the cold, acidic aqueous medium than the starting material. Perform this in a well-ventilated fume hood as large amounts of HCl gas will be evolved.
-
Isolation: Allow the ice to melt completely, then let the slurry stand in an ice bath for 30 minutes to maximize crystallization. Collect the precipitated white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of ice-cold deionized water until the filtrate is no longer strongly acidic (test with pH paper). This removes residual sulfuric acid, hydrochloric acid, and any unreacted starting material.
Purification and Characterization
-
Recrystallization: Transfer the crude solid to a beaker and add a minimum amount of boiling deionized water to dissolve it. Similar to the purification of 5-sulfosalicylic acid, activated carbon can be added to the hot solution to remove colored impurities.[8][9][10] Hot filter the solution to remove the carbon (if used) and any insoluble impurities. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry them in a vacuum oven at 60-70 °C to a constant weight.
Expected Results
| Parameter | Expected Value |
| Product Name | 4-Chloro-5-sulfosalicylic acid |
| Molecular Formula | C₇H₅ClO₆S |
| Molecular Weight | 252.63 g/mol |
| Theoretical Yield | ~25.3 g (based on 0.1 mol scale) |
| Appearance | White crystalline solid |
| Melting Point | Compare to literature values for confirmation |
Mechanism and Authoritative Grounding
The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.
Caption: Key stages in the electrophilic aromatic sulfonation mechanism.
Expertise & Experience: The electrophile, sulfur trioxide (SO₃), is highly reactive due to the electron-withdrawing nature of its three oxygen atoms, making the sulfur atom very electrophilic.[11] The π-electrons of the aromatic ring attack the sulfur atom, breaking the ring's aromaticity and forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.[12] In the final step, a weak base in the mixture (e.g., H₂O or Cl⁻) removes the proton from the carbon atom bearing the new -SO₃H group, restoring the aromaticity of the ring and yielding the final product.[12]
References
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Sloan, J. W., Alexander, B. H., Lohmar, R. L., Wolff, I. A., & Rist, C. E. (1957). Analysis of Aromatic Sulfonation Reaction Mixtures. Analytical Chemistry, 29(6), 930–933. [Link]
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Journal of the Indian Chemical Society. (1937). DERIVATIVES OF SALICYLIC ACID. - Part XIII. Chlorosalicylic Acids and Their Methyl Ethers. [Link]
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Scale-up synthesis considerations for 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid
An Application Note for the Scale-Up Synthesis of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid
Abstract
This document provides a comprehensive technical guide for the scale-up synthesis of this compound (CAS No. 14665-31-7), a critical intermediate in the manufacturing of pharmaceutical agents such as the diuretic Xipamide.[1][2] This guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles and address the significant challenges encountered when transitioning from laboratory to pilot or industrial scale. Key focus areas include managing the highly exothermic and corrosive nature of the chlorosulfonation reaction, minimizing impurity formation through stringent process control, and ensuring personnel and environmental safety. Detailed, field-tested protocols for both lab and scale-up scenarios are provided, alongside analytical methods for quality control and a troubleshooting guide.
Introduction and Strategic Importance
This compound, also known as 4-chloro-5-chlorosulfonyl salicylic acid, is a bifunctional molecule featuring a carboxylic acid and a highly reactive sulfonyl chloride group.[3] Its primary industrial relevance lies in its role as a precursor to various sulfonamide-based active pharmaceutical ingredients (APIs). The synthesis is conceptually straightforward—an electrophilic aromatic substitution on 4-chloro-2-hydroxybenzoic acid. However, the reagent of choice, chlorosulfonic acid, presents significant handling and safety challenges that are magnified during scale-up.[4][5]
Successfully scaling this process requires a deep understanding of reaction kinetics, thermodynamics, and potential side-reaction pathways to ensure a robust, safe, and economically viable manufacturing process.
The Synthetic Pathway: Mechanism and Criticality
The synthesis proceeds via the direct chlorosulfonation of 4-chloro-2-hydroxybenzoic acid (4-chlorosalicylic acid).
Reaction: 4-Chloro-2-hydroxybenzoic Acid + Chlorosulfonic Acid → this compound + H₂O
The reaction mechanism is an electrophilic aromatic substitution. Chlorosulfonic acid serves as both the reactant and the solvent, generating the highly electrophilic chlorosulfonium ion (SO₂Cl⁺) which then attacks the electron-rich aromatic ring.[6] The directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups favor substitution at the C5 position.
Caption: High-level overview of the chlorosulfonation reaction.
Critical Process Parameters for Scale-Up
Transitioning from a benchtop flask to a multi-hundred-liter reactor necessitates rigorous control over several key parameters. Failure to manage these variables can lead to failed batches, safety incidents, and significant financial loss.
-
Temperature Control: This is the most critical parameter. The reaction is highly exothermic.
-
Reagent Stoichiometry & Role: An excess of chlorosulfonic acid is used.
-
Causality: The excess serves not only to drive the reaction to completion but also acts as the solvent. However, a very large excess can complicate the work-up and increase raw material costs.[6]
-
-
Rate of Addition: The 4-chlorosalicylic acid must be added portion-wise or via a solids dosing system at a controlled rate.
-
Causality: A rapid addition will generate heat faster than most standard reactor jackets can remove it, leading to a dangerous thermal runaway.
-
-
Agitation: Efficient mixing is vital.
-
Causality: Poor agitation can lead to localized "hot spots," increasing impurity formation. It also ensures homogenous dispersion of the solid reactant in the viscous chlorosulfonic acid.
-
-
Moisture Control: The entire system must be kept strictly anhydrous until the quenching step.
Safety Engineering & Hazard Management
Chlorosulfonic acid is a highly hazardous material requiring stringent safety protocols.[9]
-
Personal Protective Equipment (PPE): A complete acid-resistant suit with hood, gloves, boots, and a self-contained breathing apparatus (SCBA) or positive-pressure airline respirator is mandatory during handling.[10]
-
Materials of Construction: At scale, glass-lined steel reactors are the preferred choice for their corrosion resistance.[10] Stainless steel may be used but can result in some iron contamination.
-
Off-Gas Management: The reaction generates significant quantities of hydrogen chloride (HCl) gas. The reactor must be vented to a robust scrubbing system (e.g., a caustic scrubber) to neutralize the acidic vapors before release.
-
Emergency Preparedness: Safety showers and eyewash stations must be immediately accessible.[10] Spills should be contained and neutralized cautiously with an alkaline material like soda ash or crushed limestone; never use water directly on a spill .[4]
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis (10 g Scale)
Materials:
-
4-Chloro-2-hydroxybenzoic acid (CAS 5106-98-9)
-
Chlorosulfonic acid (CAS 7790-94-5)
-
Crushed Ice & Deionized Water
Procedure:
-
Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel (or powder funnel), and a gas outlet connected to a gas scrubber (containing NaOH solution).
-
In a fume hood, carefully charge chlorosulfonic acid (~3 molar equivalents) into the flask.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
While stirring vigorously, slowly add 4-chloro-2-hydroxybenzoic acid (1 molar equivalent, ~10 g) in small portions over 30-45 minutes. Crucially, maintain the internal temperature below 20 °C throughout the addition. [7]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 80-90 °C and hold for 2-4 hours. Monitor reaction completion by a suitable method (e.g., TLC or HPLC).[7]
-
Cool the reaction mixture back to room temperature.
-
In a separate large beaker (2 L), prepare a vigorously stirred slurry of crushed ice and water.
-
Slowly and carefully , pour the reaction mixture in a thin stream onto the ice-water slurry. The temperature of the quench mixture must be maintained between 0-5 °C.[7] A white precipitate will form.
-
Continue stirring for 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
Protocol 2: Pilot-Scale Synthesis Considerations (10 kg Scale)
This protocol assumes the use of a suitable glass-lined reactor with appropriate controls.
Caption: General workflow for the scale-up synthesis process.
Key Scale-Up Modifications:
-
Charging: Chlorosulfonic acid is charged to the reactor via a closed-system pump. The reactor is inerted with dry nitrogen.
-
Substrate Addition: 4-chloro-2-hydroxybenzoic acid is added via a temperature-controlled solids-dosing system or in portions through a manway, ensuring the addition rate does not cause the temperature to exceed 20 °C.
-
Heat Management: The reactor's thermal jacket fluid is used for precise cooling during addition and heating during the reaction hold period. The heat of reaction must be calculated beforehand to ensure the cooling capacity is sufficient.
-
Quenching: The reaction mass is transferred via a pressure/vacuum differential through a dip tube into a separate, larger, agitated quench reactor already containing the ice/water mixture. Adding the reaction mass to the water (and not the other way around) is a critical safety step.
-
Isolation: The resulting slurry is transferred to a pressure Nutsche filter/dryer for filtration, washing, and drying in a single, contained unit, minimizing operator exposure.
Data Summary: Process Parameters
| Parameter | Laboratory Scale (10 g) | Pilot Scale (10 kg) | Rationale & Justification |
| Starting Material | 10 g | 10 kg | Direct 1000x scale-up factor. |
| Chlorosulfonic Acid | ~3 mol. eq. | ~3 mol. eq. | Sufficient excess to act as solvent and drive reaction.[6] |
| Addition Temp. | < 20 °C | < 20 °C | Critical to prevent thermal runaway and side reactions.[7] |
| Reaction Temp. | 80-90 °C | 80-90 °C | Optimal temperature for reaction completion without significant degradation.[7] |
| Quench Temp. | 0-5 °C | 0-5 °C | Minimizes hydrolysis of the sulfonyl chloride product.[7] |
| Typical Yield | 80-90% | 75-85% | Yields are often slightly lower at scale due to transfer losses and handling. |
Analytical Quality Control
Rigorous analytical testing is essential to ensure the quality of the final intermediate.
| Technique | Purpose | Key Parameters |
| HPLC | Purity assessment, impurity profiling, and reaction monitoring. | Reversed-phase C18 column, mobile phase of acetonitrile/water with acid modifier, UV detection at ~240 nm.[11] |
| Titrimetry | Assay determination. | Neutralization of acidic protons with standardized NaOH solution.[12] |
| NMR Spectroscopy | Structural confirmation of the final product. | ¹H and ¹³C NMR to confirm the chemical structure. |
| Melting Point | Identity and preliminary purity check. | Expected range: 180-182°C.[1] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | 1. Incomplete reaction.2. Hydrolysis of product during work-up. | 1. Confirm completion with IPC (HPLC); extend reaction time if needed.2. Ensure quench temperature is kept < 5°C; perform filtration promptly.[7] |
| High Impurity Levels | 1. Diaryl sulfone formation.2. Disulfonation. | 1. Maintain strict temperature control (< 20°C) during substrate addition.[7]2. Avoid excessive reaction temperature or time. |
| Product is Colored | Residual impurities or degradation. | Consider a decolorization step with activated carbon during work-up or recrystallization of the final product.[13] |
| Difficult Filtration | Poor crystal morphology. | Control the rate of quenching and ensure vigorous agitation to promote better crystal growth. |
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Chlorosulfonation of 4-Chlorosalicylic Acid
Welcome to our dedicated technical support guide for the chlorosulfonation of 4-chlorosalicylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize their synthetic procedures. This guide is built upon established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Troubleshooting Guide
This section addresses specific problems you may encounter during the chlorosulfonation of 4-chlorosalicylic acid, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired 4-Chloro-5-(chlorosulfonyl)salicylic Acid
Question: I performed the chlorosulfonation of 4-chlorosalicylic acid, but after workup, I obtained a very low yield of the desired product, or in some cases, only recovered the starting material. What could be the cause?
Answer:
A low yield in this reaction can be attributed to several factors, primarily related to reaction conditions and reagent purity.
Possible Causes & Solutions:
-
Insufficient Reaction Temperature: The chlorosulfonation of an electron-deficient ring like 4-chlorosalicylic acid (deactivated by both a chlorine atom and a carboxylic acid group) requires sufficient thermal energy to proceed at a reasonable rate.[1]
-
Solution: Ensure your reaction temperature is appropriate. While initial addition of the substrate to chlorosulfonic acid should be done at a low temperature (0-10 °C) to control the initial exotherm, the reaction often requires heating to 50-140 °C to drive it to completion.[1][2][3][4] Monitor the reaction progress using a suitable analytical technique like TLC or HPLC to determine the optimal heating time and temperature for your specific setup.
-
-
Moisture Contamination: Chlorosulfonic acid reacts violently with water, which will consume the reagent and prevent it from acting as a chlorosulfonating agent.[5][6] The presence of water will also hydrolyze the desired sulfonyl chloride product back to the sulfonic acid.[1]
-
Solution: Use freshly opened or properly stored chlorosulfonic acid. Ensure all glassware is rigorously dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Inadequate Molar Excess of Chlorosulfonic Acid: Chlorosulfonation of deactivated aromatic rings often requires a significant excess of chlorosulfonic acid to act as both the reagent and the solvent, driving the reaction equilibrium towards the product.[1][7][8]
-
Premature Workup: The reaction may be slower than anticipated. Quenching the reaction before it has reached completion will naturally result in a low yield.
-
Solution: Monitor the reaction's progress. Before quenching the reaction mixture on ice, take a small aliquot (and carefully quench it separately) to analyze by TLC, HPLC, or NMR to confirm the disappearance of the starting material.
-
Problem 2: Formation of Multiple Products and Impurities
Question: My final product is a mixture of several compounds, making purification difficult. What are the likely side reactions, and how can I minimize them?
Answer:
The formation of multiple products is a common challenge in chlorosulfonation. Understanding the potential side reactions is key to mitigating them.
Key Side Reactions and Their Mitigation:
-
Polysulfonation: The introduction of more than one chlorosulfonyl group onto the aromatic ring can occur, especially under harsh conditions.[1] For salicylic acid derivatives, bis-chlorosulfonation at the 3 and 5 positions is a known possibility.[3]
-
Mitigation: Careful control of the reaction temperature is crucial. Avoid excessively high temperatures or prolonged reaction times, which can promote the introduction of a second sulfonyl chloride group. A gradual increase in temperature after the initial addition can help control the reaction's selectivity.
-
-
Hydrolysis of the Sulfonyl Chloride: The desired 4-chloro-5-(chlorosulfonyl)salicylic acid is highly susceptible to hydrolysis, converting it back to the corresponding sulfonic acid (4-chloro-5-sulfo-salicylic acid).[1] This is a major source of impurity, particularly during the aqueous workup.
-
Formation of Sulfones: The intermediate sulfonic acid or the sulfonyl chloride product can react with another molecule of 4-chlorosalicylic acid to form a sulfone byproduct. This is more likely at higher temperatures.
-
Mitigation: Maintain the lowest effective temperature that allows the primary reaction to proceed to completion. Using a larger excess of chlorosulfonic acid can also disfavor this bimolecular side reaction.
-
-
Desulfonation: Although less common under the strongly acidic conditions of chlorosulfonation, the reverse reaction, desulfonation (loss of the SO3H group), can occur, especially if the workup involves heating in dilute aqueous acid.[10][11][12]
-
Mitigation: Avoid heating the product in aqueous acidic solutions. The workup should be performed under cold conditions.
-
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction and major side reactions.
Caption: Main reaction and potential side reactions.
Problem 3: Product Decomposes or is Difficult to Isolate During Workup
Question: When I pour my reaction mixture onto ice, I get an oily substance or a very fine precipitate that is difficult to filter. What is happening?
Answer:
Isolation of the product can be challenging due to its reactivity and physical properties.
Possible Causes & Solutions:
-
Hydrolysis to Sulfonic Acid: As mentioned, hydrolysis of the sulfonyl chloride to the more water-soluble sulfonic acid can lead to the formation of oils or prevent clean precipitation.[1]
-
Solution: Ensure the quenching is done on a large excess of ice with vigorous stirring to dissipate heat and dilute the acid quickly. Work quickly to filter the precipitate.
-
-
Incomplete Reaction: If a significant amount of the more soluble starting material remains, it can interfere with the crystallization of the product.
-
Solution: Confirm reaction completion before workup.
-
-
Precipitate Characteristics: The physical nature of the precipitate can be influenced by the quenching conditions.
-
Solution: Try varying the quenching procedure. For instance, adding the reaction mixture dropwise to a vigorously stirred ice/water slurry can sometimes yield a more granular and easily filterable solid. Some procedures also mention extraction with an organic solvent like dichloromethane after quenching.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of excess chlorosulfonic acid in this reaction?
Chlorosulfonic acid serves two main purposes. First, it is the chlorosulfonating agent. Second, when used in excess, it acts as the reaction solvent.[7] This high concentration of the reagent helps to drive the equilibrium of the reaction towards the formation of the sulfonyl chloride, which is particularly important when dealing with deactivated substrates like 4-chlorosalicylic acid.[1]
Q2: What is the electrophile in this reaction?
The actual electrophile in chlorosulfonation can be complex. At lower temperatures, the electrophile is thought to be SO2Cl+, which is generated from the auto-protolysis of chlorosulfonic acid.[13] At higher temperatures, chlorosulfonic acid can decompose to generate sulfur trioxide (SO3) and HCl, in which case SO3 can also act as a potent electrophile.[12][13]
Q3: Why is temperature control so critical in this reaction?
Temperature control is a balancing act. The reaction needs to be heated to overcome the activation energy for the chlorosulfonation of a deactivated ring.[14] However, excessively high temperatures can lead to side reactions such as polysulfonation and the formation of sulfone byproducts.[1] Therefore, a carefully controlled temperature profile is essential for achieving a high yield of the desired product with minimal impurities.
Q4: How can I purify the final product, 4-chloro-5-(chlorosulfonyl)salicylic acid?
Given the product's sensitivity to hydrolysis, purification methods should avoid heat and aqueous conditions where possible. Recrystallization from a non-polar organic solvent, such as toluene or a mixture of dichloromethane and petroleum ether, has been reported for similar compounds and can be an effective method.[3] It is crucial to ensure the product is thoroughly dried before attempting recrystallization to prevent decomposition.
Experimental Protocol and Data
Optimized Protocol for Chlorosulfonation of 4-Chlorosalicylic Acid
This protocol is a synthesis of best practices derived from procedures for similar aromatic compounds.[1][2][3][9]
Materials:
-
4-Chlorosalicylic acid (1.0 eq)
-
Chlorosulfonic acid (5-8 eq)
-
Crushed ice and water
-
Dichloromethane (for extraction, optional)
-
Sodium sulfate (for drying, optional)
Procedure:
-
Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas scrubber (to neutralize the evolved HCl gas). Ensure all glassware is oven-dried.
-
Charging the Reagent: Charge the flask with chlorosulfonic acid (5-8 eq) and cool the flask to 0 °C using an ice-water bath.
-
Substrate Addition: Add the 4-chlorosalicylic acid (1.0 eq) portion-wise to the stirred chlorosulfonic acid over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in an oil bath to 130-140 °C for 1.5-2 hours.[3] Monitor the reaction's progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Carefully and slowly pour the reaction mixture onto the ice slurry.
-
Isolation: The product should precipitate as a solid. Stir the mixture for 15-20 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, and wash the filter cake with copious amounts of cold water.
-
Drying: Dry the product under vacuum to a constant weight. The resulting 4-chloro-5-(chlorosulfonyl)salicylic acid should be a white to pale yellow solid.[15]
Summary of Key Reaction Parameters
| Parameter | Recommended Range/Value | Rationale |
| Molar Ratio (ClSO3H : Substrate) | 5:1 to 8:1 | Ensures complete reaction for a deactivated substrate; acts as a solvent.[1][7] |
| Addition Temperature | 0 - 10 °C | Controls the initial exothermic reaction. |
| Reaction Temperature | 130 - 140 °C | Provides sufficient energy for the reaction to proceed.[3] |
| Reaction Time | 1.5 - 4 hours | Dependent on temperature and scale; should be monitored.[1][4] |
| Workup Temperature | < 5 °C | Minimizes hydrolysis of the sulfonyl chloride product.[3] |
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues.
Caption: A logical workflow for troubleshooting.
References
-
Desulfonation reaction - Wikipedia. [Link]
-
Aromatic desulfonation - Synthetic Map. [Link]
-
What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange. [Link]
- FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google P
-
CHLORINATION OF AROMATIC HALIDES WITH CHLOROSULFONIC ACID - Taylor & Francis Online. [Link]
-
Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH - American Chemical Society. [Link]
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. [Link]
-
Kinetics of the desulfonation of benzenesulfonic acid and the toluenesulfonic acids in aqueous sulfuric acid - ResearchGate. [Link]
-
Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV. [Link]
-
Aromatic sulfonation - Wikipedia. [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - NIH. [Link]
-
Ch12: Aromatic sulfonation - University of Calgary. [Link]
-
Desulfonation of aromatic sulfonic acids in acidic media: the kinetic isotope effect. [Link]
-
Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds - GlobalSpec. [Link]
-
Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. [Link]
-
Chlorosulfonic Acid - Veolia North America. [Link]
-
Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid | GlobalSpec. [Link]
-
(PDF) Chlorosulfonic Acid - ResearchGate. [Link]
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Chlorosulfonic Acid - A Versatile Reagent. [Link]
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An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PubMed Central. [Link]
-
Synthesis of 3,5-bis(chlorosulphonyl)salicylic acid - PrepChem.com. [Link]
- US2891090A - Purification of salicylic acid derivatives - Google P
- AT221501B - Process for the preparation of the new 4-chloro-3-sulfamylbenzoic acid and its alkali metal salts - Google P
-
DERIVATIVES OF SALICYLIC ACID. Part XIII. Chlorosalicylic Acids and Their Methyl Ethers. [Link]
-
Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity - ResearchGate. [Link]
-
Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. [Link]
-
The effect of temperature on reaction rate | Class experiment - RSC Education. [Link]
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4-Chlorosalicylic acid | C7H5ClO3 | CID 78782 - PubChem - NIH. [Link]
- US4827027A - Separation/purification of salicyclic acid - Google P
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Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric - PubMed. [Link]
- US3359307A - Production of purified salicylic acid - Google P
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- 7. globalspec.com [globalspec.com]
- 8. api.pageplace.de [api.pageplace.de]
- 9. AT221501B - Process for the preparation of the new 4-chloro-3-sulfamylbenzoic acid and its alkali metal salts - Google Patents [patents.google.com]
- 10. Desulfonation reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
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- 15. usbio.net [usbio.net]
Troubleshooting low purity in 4-Chloro-5-chlorosulfonylsalicylic Acid batches
Welcome to the technical support center for 4-Chloro-5-chlorosulfonylsalicylic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis, purification, and analysis of this important chemical intermediate. As a key starting material in the synthesis of pharmaceuticals like Xipamide, ensuring its purity is paramount.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may face in your laboratory work.
I. Understanding the Chemistry: Synthesis and Potential Pitfalls
The synthesis of 4-Chloro-5-chlorosulfonylsalicylic Acid typically involves the chlorosulfonation of 4-chlorosalicylic acid. This electrophilic aromatic substitution reaction, while effective, can be prone to side reactions and the formation of impurities if not carefully controlled.
II. Troubleshooting Guide: Addressing Low Purity in Your Batches
This section is structured to provide direct answers to common problems encountered when working with 4-Chloro-5-chlorosulfonylsalicylic Acid.
Q1: My final product is a pale yellow to grey solid, but I've seen it described as white. Is this a purity issue?
A1: The appearance of a pale yellow or grey color in your 4-Chloro-5-chlorosulfonylsalicylic Acid batch is indeed a common observation and can be indicative of impurities. While a highly purified form is typically a white to off-white solid, coloration can arise from several sources:
-
Residual Starting Material: Incomplete reaction can leave unreacted 4-chlorosalicylic acid, which can contribute to a slight off-color.
-
Di-substituted Byproducts: Over-sulfonation or di-chlorination can lead to highly colored aromatic impurities.
-
Formation of Diaryl Sulfones: A common side reaction in chlorosulfonation is the condensation of the newly formed sulfonyl chloride with another molecule of the starting material or product to form a diaryl sulfone. These extended conjugated systems are often colored.
-
Degradation Products: The sulfonyl chloride group is susceptible to hydrolysis, which can lead to the formation of the corresponding sulfonic acid. This and other degradation products can also impart color.
Troubleshooting Steps:
-
Assess Purity: Utilize analytical techniques like HPLC-UV to quantify the level of impurities. A well-resolved chromatogram will help identify the number and relative abundance of byproducts.
-
Recrystallization: A carefully chosen recrystallization solvent can be highly effective in removing colored impurities. See the detailed protocol in the "Experimental Protocols" section.
-
Activated Carbon Treatment: For persistent color, a treatment with a small amount of activated carbon during the recrystallization process can be effective in adsorbing colored impurities. Use with caution, as it can also adsorb your product, leading to yield loss.
Q2: The melting point of my product is broad and lower than the expected 180-182°C. What are the likely causes?
A2: A broad and depressed melting point is a classic sign of impurity. Several factors could be at play:
-
Presence of Impurities: As discussed in Q1, residual starting materials, byproducts, or degradation products will disrupt the crystal lattice of your final product, leading to a lower and broader melting point range.
-
Polymorphism: 4-Chloro-5-chlorosulfonylsalicylic Acid is known to exist in at least four polymorphic forms.[3][4][5] Different polymorphs can have different melting points. The crystallization conditions, particularly the solvent used, can influence which polymorphic form is obtained.
-
Residual Solvent: Incomplete drying of your product will leave residual solvent molecules trapped in the crystal lattice, which can also depress the melting point.
Troubleshooting Steps:
-
Confirm Identity and Purity: Use spectroscopic methods like 1H NMR and mass spectrometry to confirm the structure of your main product and identify any major impurities. HPLC is ideal for quantifying purity.
-
Thorough Drying: Dry your product under vacuum at a slightly elevated temperature (e.g., 40-50°C) to ensure all residual solvent is removed.
-
Controlled Crystallization: To obtain a consistent polymorphic form, it is crucial to control the crystallization process. This includes the choice of solvent, cooling rate, and agitation. A detailed recrystallization protocol is provided below.
Q3: My HPLC analysis shows multiple peaks close to the main product peak. How can I identify these impurities?
A3: Identifying unknown peaks in your HPLC chromatogram is a critical step in troubleshooting low purity. Here’s a systematic approach:
-
Review the Synthesis: Consider all reactants, reagents, and potential side reactions. The most likely impurities are structurally related to your starting materials or product. A list of potential impurities is provided in the table below.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose. By obtaining the mass-to-charge ratio (m/z) of the impurity peaks, you can deduce their molecular weights and propose potential structures.
-
Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies on a small sample of your pure product. Exposing the material to acidic, basic, oxidative, and thermal stress can help you generate and identify potential degradants that may be present in your impure batches.
III. Frequently Asked Questions (FAQs)
Q: What is the primary use of 4-Chloro-5-chlorosulfonylsalicylic Acid?
A: It is a key intermediate in the synthesis of the diuretic drug Xipamide.[1][2]
Q: How should I store 4-Chloro-5-chlorosulfonylsalicylic Acid?
A: Due to the hydrolytically sensitive sulfonyl chloride group, it should be stored in a tightly sealed container in a cool, dry place, away from moisture. Storage at 4°C is recommended.[2]
Q: What are the main safety precautions when handling this compound?
A: This compound is an irritant.[5] Avoid contact with skin and eyes, and do not inhale the dust. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
IV. Potential Impurities and Their Origins
| Impurity Name | Structure | Potential Origin |
| 4-Chlorosalicylic Acid | C7H5ClO3 | Unreacted starting material. |
| 4-Chloro-5-sulfamoylsalicylic Acid | C7H6ClNO5S | Hydrolysis of the sulfonyl chloride group followed by reaction with ammonia (if used in subsequent steps). |
| 4-Chloro-3-chlorosulfonylsalicylic Acid | C7H4Cl2O5S | Isomeric byproduct of the chlorosulfonation reaction. |
| 4-Chloro-3,5-di(chlorosulfonyl)salicylic Acid | C7H3Cl3O7S2 | Over-reaction (di-substitution) during chlorosulfonation. |
| Bis(4-chloro-2-carboxy-5-hydroxyphenyl) sulfone | C14H8Cl2O7S | Condensation side reaction between the sulfonyl chloride and another aromatic ring. |
V. Experimental Protocols
Protocol 1: Recrystallization for Purification
This protocol provides a general guideline for the recrystallization of 4-Chloro-5-chlorosulfonylsalicylic Acid. The choice of solvent may need to be optimized for your specific impurity profile.
-
Solvent Selection: Based on literature for similar compounds and the known solubility of 4-Chloro-5-chlorosulfonylsalicylic Acid in solvents like methanol and DMSO, a mixed solvent system is often effective.[2] A good starting point is a mixture of a good solvent (e.g., ethyl acetate or acetone) and a poor solvent (e.g., hexanes or heptane).
-
Dissolution: In a clean, dry flask, dissolve the crude 4-Chloro-5-chlorosulfonylsalicylic Acid in the minimum amount of the hot "good" solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 1-2% by weight) and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Complete Crystallization: Once crystallization has begun, cool the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: HPLC Method for Purity Analysis
This method is a starting point and should be validated for your specific system and impurity profile.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.
VI. Visualizations
Synthesis Pathway and Potential Side Reactions
Caption: Synthesis of 4-Chloro-5-chlorosulfonylsalicylic Acid and potential side reactions.
Troubleshooting Workflow for Low Purity
Caption: A logical workflow for troubleshooting low purity batches.
VII. References
-
Bekkli, A. F., et al. (1989). Synthesis of Phenasal, 5-chlorosalicylic acid N-(2-chloro-4-nitrophenyl)amide. Meditsinskaya Promyshlennost SSSR.
-
Forced degradation study. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Miclaus, M. O., et al. (2023). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Crystals, 13(2), 136. [Link]
-
Miclaus, M. O., et al. (2023). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid [Preprint]. ResearchGate. [Link]
-
Process for preparing s-chlorosalicylic. (1957). Google Patents. Retrieved January 14, 2026, from
-
PubChem. (n.d.). 4-Chloro-5-sulfamoylsalicylic acid. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
A kind of improvement synthetic method of 5 chloro-salicylic acid. (n.d.). Google Patents. Retrieved January 14, 2026, from
-
4-chloro-5-sulfamyl salicylic acid-(2',6'-dimethyl) anilide. (1971). Google Patents. Retrieved January 14, 2026, from
-
Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. (1984). Google Patents. Retrieved January 14, 2026, from
-
Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (n.d.). Google Patents. Retrieved January 14, 2026, from
-
4-sulfonyl derivatives of salicylic acid. (1958). Google Patents. Retrieved January 14, 2026, from
-
stability-indicating hplc method: Topics by Science.gov. (n.d.). Retrieved January 14, 2026, from [Link]
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- 3. Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid [mdpi.com]
- 4. 4-Chloro-5-sulfamoylsalicylic acid | C7H6ClNO5S | CID 84524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
Technical Support Center: Degradation Pathways of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid
Introduction
Welcome to the technical support center for 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid (CAS 14665-31-7). This document is designed for researchers, scientists, and drug development professionals who are utilizing this critical intermediate in their synthetic and analytical workflows. As a key starting material for the diuretic agent Xipamide, understanding its stability and degradation profile is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2]
This guide provides a comprehensive overview of the potential degradation pathways of this compound, troubleshooting advice for common experimental challenges, and detailed protocols for conducting forced degradation studies and subsequent analysis. Our approach is rooted in established principles of chemical reactivity and draws parallels from structurally similar molecules, such as furosemide, to provide a robust framework for your investigations.
Predicted Degradation Pathways
The chemical structure of this compound contains several reactive functional groups: a highly electrophilic sulfonyl chloride, a carboxylic acid, a phenolic hydroxyl group, and a chlorinated aromatic ring. The primary site of degradation is the sulfonyl chloride moiety, which is highly susceptible to nucleophilic attack, particularly by water.
Caption: Predicted degradation pathways for this compound.
Primary Degradation Pathway: Hydrolysis
The most significant and commonly encountered degradation pathway is the hydrolysis of the sulfonyl chloride group. This reaction can occur in the presence of water, even atmospheric moisture, to yield the corresponding sulfonic acid: 4-Chloro-2-hydroxy-5-(sulfo)benzoic acid.[3] This conversion is often rapid and can be catalyzed by both acidic and basic conditions. The low solubility of aryl sulfonyl chlorides in water can offer some protection from hydrolysis, but in solution-based experiments, this degradation is a primary concern.[4]
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Sample Stability & Handling
Q1: I'm seeing a new, more polar peak in my initial HPLC analysis of a freshly prepared sample solution. What is the likely cause?
A1: This is a classic sign of hydrolysis. The sulfonyl chloride group is highly reactive towards water. The new, more polar peak is almost certainly 4-Chloro-2-hydroxy-5-(sulfo)benzoic acid. The sulfonic acid group is significantly more polar than the sulfonyl chloride, leading to an earlier elution time in reversed-phase HPLC.
-
Causality: The sulfonyl chloride is a potent electrophile. Water acts as a nucleophile, attacking the sulfur atom and displacing the chloride ion.[3]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: For sample preparation and stock solutions, always use high-purity, anhydrous solvents (e.g., acetonitrile, THF).
-
Minimize Exposure to Moisture: Prepare samples immediately before analysis. Do not leave sample vials uncapped.
-
Inert Atmosphere: For long-term storage of the solid material, keep it in a desiccator under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Q2: My solid starting material, which was initially an off-white powder, has developed a yellowish tint after being stored on the benchtop. Is it still usable?
A2: The discoloration suggests potential degradation, likely due to a combination of hydrolysis from atmospheric moisture and/or photodecomposition. While the material may still be predominantly the starting compound, the presence of impurities is highly probable.
-
Causality: Similar compounds, like furosemide, are known to be unstable to light, which can cause chemical transformations leading to yellowing.[6] This is often due to the formation of complex degradation products or dimers.
-
Troubleshooting Steps:
-
Confirm Identity and Purity: Before use, re-analyze the material by HPLC to determine its purity. If a significant degradation peak is present, purification may be necessary.
-
Proper Storage: Always store the compound in an amber vial to protect it from light, and in a cool, dry place, preferably in a desiccator.[7]
-
Forced Degradation Experiments
Q3: I am performing an acid-catalyzed hydrolysis study, but I'm not observing significant degradation even at elevated temperatures. What should I do?
A3: While sulfonyl chlorides hydrolyze in water, the rate can be influenced by solubility and acid concentration. For structurally similar compounds like furosemide, acid-catalyzed hydrolysis is a key degradation pathway, but the conditions need to be appropriate.[8]
-
Causality: For the reaction to occur, the compound must be sufficiently dissolved in the aqueous medium. If the compound precipitates out, the reaction will be very slow.
-
Troubleshooting Steps:
-
Increase Co-solvent Percentage: Introduce a water-miscible organic solvent (e.g., acetonitrile or methanol) to your reaction mixture to improve the solubility of the starting material.
-
Increase Acid Concentration/Temperature: Incrementally increase the acid concentration (e.g., from 0.1 N HCl to 1 N HCl) or the reaction temperature. Be aware that overly harsh conditions can lead to secondary degradation.
-
Monitor Over Time: Ensure you are monitoring the reaction over a sufficient time course. Some hydrolytic reactions may require several hours to show significant degradation.
-
Q4: In my base-catalyzed hydrolysis experiment (e.g., using 0.1 N NaOH), the parent peak disappeared almost instantly, and I see multiple new peaks. How do I proceed?
A4: The sulfonyl chloride group is extremely labile under basic conditions. The rapid disappearance of the starting material is expected. The multiple peaks could be the primary sulfonic acid, but also potentially secondary degradation products due to the harsh conditions.
-
Causality: The hydroxide ion is a strong nucleophile and will rapidly attack the sulfonyl chloride. The phenolic hydroxyl and carboxylic acid groups will also be deprotonated, which may affect the stability of the entire molecule.
-
Troubleshooting Steps:
-
Analyze at Earlier Time Points: Sample the reaction mixture at very early time points (e.g., 5, 15, 30 minutes) to identify the primary degradation product before it converts to secondary products.
-
Use Milder Basic Conditions: Consider using a weaker base (e.g., a sodium bicarbonate solution) or conducting the experiment at a lower temperature (e.g., room temperature or 0°C) to slow down the reaction.
-
Structure Elucidation: Use LC-MS to obtain mass information for the various peaks to help propose structures for the different degradation products.
-
Analytical Method (HPLC)
Q5: I'm developing a stability-indicating HPLC method, but I'm getting poor peak shape (tailing) for the sulfonic acid degradation product.
A5: This is a common issue when analyzing compounds with acidic functional groups. The sulfonic acid and carboxylic acid moieties can interact with residual silanols on the HPLC column, leading to peak tailing.
-
Causality: At intermediate pH values, the acidic groups can be in equilibrium between their protonated and deprotonated states, leading to mixed-mode interactions with the stationary phase and causing poor peak shape.
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Add an acidifier like phosphoric acid or formic acid to the mobile phase to bring the pH below the pKa of both the carboxylic acid and sulfonic acid groups (typically pH < 2.5). This ensures they are in their non-ionized form, leading to better retention and peak shape on a C18 column.
-
Use a Buffered Mobile Phase: Employ a buffer (e.g., phosphate or acetate buffer) at a consistent pH to control the ionization state of the analytes throughout the chromatographic run.
-
Consider a Different Column: Phenyl-hexyl or embedded polar group (EPG) columns can sometimes offer better peak shape for acidic compounds.
-
Sources
- 1. jbarbiomed.com [jbarbiomed.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-solubility relationship and thermal decomposition of furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation of furosemide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the Photolysis and Hydrolysis of Furosemide in Aqueous Solution [jstage.jst.go.jp]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Xipamide
Welcome to the technical support center for the synthesis of Xipamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important diuretic agent. The content is structured in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for Xipamide?
The most common and industrially relevant synthesis of Xipamide (4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-sulfamoylbenzamide) is a three-step process starting from 4-chlorosalicylic acid. The sequence involves:
-
Chlorosulfonation of 4-chlorosalicylic acid to introduce the sulfonyl chloride group.
-
Amination of the resulting sulfonyl chloride to form the key sulfonamide intermediate.
-
Amidation of the carboxylic acid group of the sulfonamide intermediate with 2,6-dimethylaniline to yield Xipamide.
This pathway is favored due to the availability of starting materials and the robustness of the chemical transformations involved.
Q2: What are the critical intermediates in Xipamide synthesis?
There are two primary intermediates whose purity and yield significantly impact the final product:
-
4-chloro-5-chlorosulfonylsalicylic acid: This is the product of the first step and is a highly reactive species. Its efficient formation and immediate use are crucial to prevent degradation.[1][2][3]
-
4-chloro-2-hydroxy-5-sulfamoylbenzoic acid: This is the key sulfonamide intermediate formed after the amination step.[4][5] It is the direct precursor that undergoes the final coupling reaction.
The overall workflow can be visualized as follows:
Caption: High-level workflow for the synthesis of Xipamide.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format, providing detailed protocols and the scientific rationale behind them.
Problem 1: Low Yield or Incomplete Reaction during Chlorosulfonation (Step 1)
Question: "My initial chlorosulfonation of 4-chlorosalicylic acid is sluggish, and TLC/HPLC analysis shows a significant amount of unreacted starting material. How can I drive the reaction to completion?"
Answer: This is a common issue often related to reagent purity, reaction temperature, or reaction time. Chlorosulfonic acid is highly reactive and susceptible to moisture, which can reduce its efficacy.
Causality & Solution:
-
Moisture Contamination: Chlorosulfonic acid reacts violently with water to form sulfuric acid and HCl, depleting the active reagent. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened bottle of chlorosulfonic acid if possible.
-
Suboptimal Temperature: The electrophilic aromatic substitution requires sufficient activation energy. However, excessive heat can lead to charring and side products.
-
Insufficient Reagent: A molar excess of chlorosulfonic acid is necessary to act as both reagent and solvent and to drive the reaction forward.
Optimized Protocol for Chlorosulfonation:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a scrubber (to neutralize HCl gas).
-
Carefully add 4-chlorosalicylic acid (1.0 eq) to the flask.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (4.0-5.0 eq) via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Gentle heating (40-50 °C) can be applied if monitoring shows the reaction is still incomplete.
-
Monitor the reaction progress by quenching a small aliquot in ice water and analyzing the precipitate by TLC or HPLC.
-
Once complete, the reaction mixture is typically quenched by carefully and slowly pouring it onto crushed ice. The precipitated product, 4-chloro-5-chlorosulfonylsalicylic acid, is then filtered, washed with cold water, and dried under vacuum.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Reagent Ratio | 3.0 eq ClSO₃H | 4.0 - 5.0 eq ClSO₃H | Ensures reaction goes to completion. |
| Initial Temp. | Room Temperature | 0 - 5 °C | Controls initial exotherm, prevents degradation. |
| Reaction Time | 1-2 hours | 2-4 hours (or until completion by TLC/HPLC) | Allows for complete conversion. |
| Atmosphere | Ambient | Inert (Nitrogen/Argon) | Prevents hydrolysis of chlorosulfonic acid. |
Problem 2: Formation of Impurities and Low Yield during Amination (Step 2)
Question: "After reacting my sulfonyl chloride intermediate with ammonia, my yield of 4-chloro-2-hydroxy-5-sulfamoylbenzoic acid is low, and I'm seeing multiple spots on my TLC plate. What is going wrong?"
Answer: The low yield and impurity profile in this step often stem from the high reactivity and instability of the 4-chloro-5-chlorosulfonylsalicylic acid intermediate. Hydrolysis is the primary competing side reaction.
Causality & Solution:
-
Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride group (-SO₂Cl) is highly susceptible to hydrolysis, converting it back to a sulfonic acid (-SO₃H), which is unreactive towards amination. This is exacerbated by water and elevated temperatures.
-
Reaction Temperature: While the reaction with ammonia is typically fast, running it at too high a temperature can promote hydrolysis and other side reactions.
Optimized Protocol for Amination:
-
The crude, dried 4-chloro-5-chlorosulfonylsalicylic acid should be used immediately after preparation.
-
In a separate flask, cool a concentrated solution of ammonium hydroxide (28-30%) to 0-5 °C in an ice bath.
-
Slowly add the powdered sulfonyl chloride intermediate in portions to the cold ammonium hydroxide solution with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Upon completion, the reaction mixture is acidified with cold, dilute HCl (e.g., 2M) to a pH of ~2-3.
-
The precipitated product, 4-chloro-2-hydroxy-5-sulfamoylbenzoic acid, is collected by vacuum filtration, washed with cold water, and dried.
Caption: Decision tree for troubleshooting the amination step.
Problem 3: Poor Yield and Difficulty in Purification during Final Amidation (Step 3)
Question: "The final coupling of 4-chloro-2-hydroxy-5-sulfamoylbenzoic acid with 2,6-dimethylaniline is giving me a low yield of Xipamide and the crude product is difficult to purify. How can I optimize this amidation?"
Answer: This final amidation can be challenging. Low yields are often due to suboptimal coupling conditions, while purification issues arise from unreacted starting materials or side products. The choice of coupling agent and solvent is critical.
Causality & Solution:
-
Poor Carboxylic Acid Activation: The carboxylic acid must be activated to react with the relatively weak nucleophile, 2,6-dimethylaniline. Reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) are effective for converting the carboxylic acid to a more reactive acyl chloride in situ.
-
Solvent Effects: The choice of solvent can profoundly impact reaction rates. A non-polar, aprotic solvent like toluene or xylene is often preferred as it can facilitate the removal of water (if formed) and does not interfere with the coupling reagents.[6]
-
Steric Hindrance: 2,6-dimethylaniline is a sterically hindered amine, which can slow down the reaction rate.[7] This necessitates either more forcing conditions (higher temperature) or a highly reactive acyl chloride intermediate.
Optimized Protocol for Final Amidation (via Acyl Chloride):
-
In a dry, three-neck flask under a nitrogen atmosphere, suspend the 4-chloro-2-hydroxy-5-sulfamoylbenzoic acid (1.0 eq) in a suitable solvent like toluene (10-15 mL per gram of acid).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at room temperature.
-
Heat the mixture to 60-70 °C for 2-3 hours until the evolution of HCl and SO₂ gas ceases. This forms the intermediate acyl chloride.
-
In a separate flask, dissolve 2,6-dimethylaniline (1.1 eq) and a non-nucleophilic base like pyridine or triethylamine (1.2 eq) in toluene.
-
Cool the acyl chloride solution to room temperature and add the amine solution dropwise.
-
After addition, heat the reaction mixture to reflux (approx. 110 °C for toluene) for 4-6 hours.
-
Monitor the reaction by TLC/HPLC.
-
Workup & Purification: After cooling, the mixture is typically washed sequentially with dilute acid (to remove excess amine and base), water, and brine. The organic layer is dried, and the solvent is removed under reduced pressure. The resulting crude Xipamide is then purified by recrystallization, often from an ethanol/water or isopropanol mixture.[8]
| Parameter | Reagent/Condition | Rationale for Optimization |
| Coupling Agent | Thionyl Chloride (SOCl₂) with catalytic DMF | Efficiently creates the highly reactive acyl chloride intermediate, necessary for reacting with a hindered amine. |
| Base | Pyridine or Triethylamine | Acts as an acid scavenger for the HCl produced during the amidation, driving the reaction to completion. |
| Solvent | Toluene | Aprotic, high-boiling solvent allows for reflux conditions to overcome the activation energy barrier with the hindered amine.[6] |
| Purification | Recrystallization (Ethanol/Water) | Effectively removes unreacted starting materials and polar impurities, yielding high-purity Xipamide crystals.[8] |
References
-
Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering. [Link]
-
Xipamide - Wikipedia. Wikipedia. [Link]
-
Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. MDPI. [Link]
-
Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. National Center for Biotechnology Information. [Link]
-
4-Chloro-2-Hydroxy-5-Sulfamoylbenzoic Acid. MySkinRecipes. [Link]
-
Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. MDPI. [Link]
-
(PDF) Four Polymorphs of Bioactive Diuretic Drug 4-Chloro-5-Chlorosulfonylsalicylic Acid. ResearchGate. [Link]
-
CAS No : 14556-98-0 | Product Name : 4-Chloro-2-hydroxy-5-sulfamoylbenzoic Acid. Pharmaffiliates. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 4-Chloro-2-Hydroxy-5-Sulfamoylbenzoic Acid [myskinrecipes.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. [Structure-activity relationships in the diuretic xipamide (4-chloro-5-sulfamoyl-2', 6' -salicyloxylidide)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Studies on Xipamide (4-chloro-5-sulfamoyl-2',6'-salicyloxylidide). Part 1: Physico-chemical and chemical properties (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Chloro-5-sulphamoylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Removal of Residual Solvents from 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid
Welcome to the technical support center for handling 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid (CAS 14665-31-7). This guide is designed for researchers, scientists, and drug development professionals to address the critical step of removing residual organic solvents from this valuable synthetic intermediate. As a key building block in the synthesis of diuretic agents like Xipamide, ensuring its purity is paramount for the quality and safety of the final active pharmaceutical ingredient (API).[1][2][3]
Residual solvents are organic volatile chemicals that are used or produced during the synthesis of drug substances and are not completely removed by practical manufacturing techniques.[4] Since these solvents offer no therapeutic benefit and can be harmful, their levels must be rigorously controlled to meet stringent regulatory standards, such as the ICH Q3C guidelines.[4][5][6][7][8] This document provides in-depth troubleshooting advice and detailed protocols to help you achieve the required purity for your material.
Frequently Asked Questions (FAQs)
Q1: What are residual solvents and why are they a major concern in pharmaceutical manufacturing?
Residual solvents are trace amounts of organic volatile chemicals that remain after the manufacturing process of a drug substance or excipient.[4][7] They are a significant concern for several reasons:
-
Safety: Many solvents are toxic and pose a risk to patient health. Regulatory bodies like the ICH have classified solvents based on their toxicity and have set strict limits on their permissible daily exposure (PDE).[4][5]
-
Product Quality: Residual solvents can affect the physicochemical properties of an API, including its crystal structure, dissolution rate, stability, and appearance.[7]
-
Process Consistency: The amount of residual solvent can impact the performance of the drug substance in its final formulation.
Q2: What are the likely residual solvents in crude this compound?
The synthesis of this compound and related structures often involves chlorosulfonic acid, which acts as both a reagent and a solvent.[9] The work-up and purification steps, such as quenching and recrystallization, may introduce other solvents. Common solvents that could be present include:
-
Chlorosulfonic Acid: Used in the primary synthesis step.[9][10]
-
Solvents from Recrystallization/Washing: Depending on the purification protocol, solvents like ethanol, methanol, DMSO, or mixtures with water might be used.[1][9]
-
Reaction Byproducts: Volatile organic compounds generated during the synthesis.
Q3: What are the primary methods for removing residual solvents from an API like this?
The most common and effective methods are:
-
Vacuum Drying: This technique involves placing the solid material in a chamber under reduced pressure, often with controlled heating.[11] Lowering the pressure reduces the boiling point of the solvents, facilitating their evaporation at temperatures low enough to prevent thermal degradation of the product.[11]
-
Recrystallization: This is a powerful purification technique that involves dissolving the impure solid in a hot solvent and allowing it to cool slowly.[12][13] As the pure compound crystallizes, the impurities (including residual solvents from a previous step) remain in the mother liquor.[12]
-
Solvent-Assisted Drying: In some challenging cases, introducing a vapor of a more volatile and less harmful solvent (like water or methanol) during vacuum drying can help displace tightly bound residual solvents.[14][15]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the removal of residual solvents.
Problem 1: High Levels of Residual Solvent Detected After Initial Drying
Potential Cause A: Ineffective Drying Parameters The combination of temperature, vacuum level, and drying time may be insufficient to remove the solvent effectively.
Solution:
-
Optimize Vacuum Drying: Ensure your vacuum pump can achieve a sufficiently low pressure (e.g., <1 Torr).[11] Gently increase the temperature, but stay well below the compound's melting point (180-182°C) to avoid degradation.[1] Extend the drying time and monitor the solvent levels periodically until they plateau.
-
Introduce a Gas Sweep: A slow bleed of an inert gas like dry nitrogen can help carry solvent vapors away from the product surface, improving drying efficiency.[15]
Potential Cause B: Solvent Trapped Within the Crystal Lattice During initial precipitation or crystallization, solvent molecules can become entrapped within the crystal structure, making them very difficult to remove by simple drying.[14]
Solution:
-
Recrystallization: The most effective way to address trapped solvent is to completely dissolve the compound and re-form the crystals.[12][16] This process breaks down the original lattice, releasing the trapped solvent molecules. See Protocol 2 for a detailed procedure.
Problem 2: The Product "Oils Out" During Recrystallization
"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid crystalline material. This is undesirable as oils tend to trap impurities.[17]
Potential Cause A: Poor Choice of Solvent System The solvent may be too good at dissolving the compound, even at lower temperatures, or the compound's melting point might be lower than the boiling point of the solvent.
Solution:
-
Select a Different Solvent: An ideal solvent should dissolve the compound well when hot but poorly when cold.[18] Test a range of solvents to find the best fit.
-
Use a Two-Solvent (Anti-Solvent) System: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is highly soluble). Then, slowly add a "poor" hot solvent (an anti-solvent, in which it is poorly soluble) until the solution becomes slightly turbid. Add a drop or two of the good solvent to redissolve the oil, then allow it to cool slowly.[19] See Protocol 3 .
Potential Cause B: Cooling Rate is Too Fast Rapid cooling can cause the solution to become supersaturated too quickly, leading to the separation of a liquid phase instead of orderly crystal growth.[16]
Solution:
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, cooling can be continued in an ice bath to maximize yield.[16][17]
Problem 3: Product Degradation During Solvent Removal
Potential Cause: Thermal Instability or Hydrolysis this compound contains a reactive chlorosulfonyl group that is highly susceptible to hydrolysis in the presence of water.[10][20] It may also be sensitive to high temperatures.
Solution:
-
Use Low-Temperature Drying: Rely on a high vacuum rather than high temperature to remove solvents.[11] Drying at a moderate temperature (e.g., 40-50°C) under deep vacuum is often a good starting point.
-
Use Anhydrous Solvents: When performing recrystallization, use anhydrous (dry) solvents to minimize the risk of hydrolyzing the chlorosulfonyl group.[20]
-
Store Properly: After drying, store the final product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[9]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 14665-31-7 | [1][2][21] |
| Molecular Formula | C₇H₄Cl₂O₅S | [1][21] |
| Molecular Weight | 271.07 g/mol | [1][21] |
| Appearance | Pale Yellow to Pale Grey Solid | [1][2] |
| Melting Point | 180-182°C | [1] |
| Solubility | Soluble in DMSO, Methanol | [1] |
Table 2: Common Solvents and their ICH Q3C Classification and Limits
| Solvent | ICH Class | Concentration Limit (ppm) | Permitted Daily Exposure (PDE) (mg/day) |
| Methanol | Class 2 | 3000 | 30.0 |
| Ethanol | Class 3 | 5000 | 50.0 |
| Acetone | Class 3 | 5000 | 50.0 |
| Acetonitrile | Class 2 | 410 | 4.1 |
| Dimethyl Sulfoxide (DMSO) | Class 3 | 5000 | 50.0 |
| Dichloromethane | Class 2 | 600 | 6.0 |
| Source: ICH Q3C (R9) Guidelines. The limits are based on Option 1 calculations.[5][22] |
Visualized Workflows and Logic
Troubleshooting High Residual Solvents
Caption: Experimental workflow for purification by recrystallization.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. The chlorosulfonyl group is corrosive and moisture-sensitive.
Protocol 1: Optimized Vacuum Drying
This protocol is for removing volatile solvents from the solid product when lattice entrapment is not a significant issue.
-
Preparation: Place the solid, crystalline this compound in a suitable vacuum-rated flask or on a drying tray, spreading it into a thin layer to maximize surface area.
-
Connection: Connect the flask or tray to a vacuum oven equipped with a cold trap and a high-capacity vacuum pump.
-
Evacuation: Begin evacuating the system. Ensure the pressure drops to below 1 Torr.
-
Heating: Once a stable vacuum is achieved, slowly increase the temperature of the oven to 45-55°C. Do not exceed a temperature that could cause product degradation.
-
Drying: Maintain these conditions for 12-24 hours. The exact time will depend on the solvent being removed and the batch size.
-
Completion: To confirm drying is complete, the residual solvent level should be tested (e.g., by Headspace GC). Alternatively, dry to a constant weight.
-
Cooling: Turn off the heat and allow the product to cool to room temperature under vacuum before venting the system with an inert gas like nitrogen.
Protocol 2: Single-Solvent Recrystallization
This method is ideal for purifying the compound and removing trapped solvents when a suitable single solvent is identified.
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below (e.g., a mixture of ethanol and water). [9]2. Dissolution: Place the crude, solvent-laden product in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is just completely dissolved. [18]3. Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. [17]Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. [17]8. Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities. [16]9. Final Drying: Dry the purified crystals thoroughly using the Optimized Vacuum Drying protocol (Protocol 1).
Protocol 3: Two-Solvent (Anti-Solvent) Recrystallization
This technique is useful when no single solvent provides the ideal solubility profile.
-
Solvent System Selection: Identify a "good" solvent that readily dissolves the compound at all temperatures and a miscible "poor" solvent (anti-solvent) in which the compound is insoluble.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum required amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While keeping the solution hot, slowly add the hot "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution just becomes clear again.
-
Crystallization & Isolation: Follow steps 5 through 9 from the Single-Solvent Recrystallization protocol (Protocol 2). For washing (step 8), use a mixture of the two solvents that is rich in the "poor" solvent, or the pure, cold "poor" solvent.
References
-
ICH. (2021). ICH Q3C (R9) Impurities: Guideline for Residual Solvents. European Medicines Agency. [Link]
-
Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. TGA. [Link]
-
ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ECA Academy. ICH Q3C(R9) Impurities: Guideline for residual solvents. ECA Academy. [Link]
-
Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu Scientific Instruments. [Link]
-
Abbess. Vacuum Drying: Removing Bulk and Absorbed Water (or other solvents) from a Product. Abbess Instruments. [Link]
- Google Patents. Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals (US5981751A).
-
Yutong Drying. Vacuum Blender-Dryer for Desolventization. [Link]
-
Powder Systems Ltd. The role of vacuum drying in battery manufacturing: From precursors to cell assembly. [Link]
-
National Institutes of Health (NIH). Solvent-Assisted Secondary Drying of Spray-Dried Polymers. [Link]
- Google Patents. Method for removing organic solvent residual in raw medicine (CN101406765A).
-
University of Colorado Boulder. Recrystallization. Department of Chemistry. [Link]
-
University of California, Los Angeles. Recrystallization. Department of Chemistry and Biochemistry. [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
University of Alberta. Recrystallization. Department of Chemistry. [Link]
- European Patent Office. A novel process of residual solvent removal (EP 2500072 A1).
-
National Center for Biotechnology Information. This compound. PubChem. [Link]
-
ResearchGate. Removal of API's (Active Pharmaceutical Ingredients) from Organic Solvents by Nanofiltration. [Link]
-
Pharmaffiliates. This compound. [Link]
-
Veeprho. Residual Solvents in Pharmaceuticals. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Veeprho. This compound | CAS 14665-31-7. [Link]
- Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
USP. <467> RESIDUAL SOLVENTS. [Link]
-
Scribd. Troubleshooting - 2. [Link]
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USP-NF. <467> RESIDUAL SOLVENTS. [Link]
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Agilent Technologies. HPLC Troubleshooting Guide. [Link]
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LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Agilent Technologies. The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
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Agilent Technologies. All About USP 467 Residual Solvent: Regulatory and Application Updates. [Link]
-
Organic Syntheses. p-HYDROXYBENZOIC ACID. [Link]
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Technisches Support-Center: Fehlerbehebung und FAQs zu 4-Chlor-5-(chlorsulfonyl)-2-hydroxybenzoesäure
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Handbuch bietet eine detaillierte technische Anleitung zur Bewältigung der Herausforderungen bei der Charakterisierung von 4-Chlor-5-(chlorsulfonyl)-2-hydroxybenzoesäure. Als kritisches Zwischenprodukt, insbesondere bei der Synthese von Diuretika wie Xipamid, ist die genaue Analyse seiner Reinheit und Struktur von größter Bedeutung.[1][2] Die von Natur aus reaktive Sulfonylchloridgruppe in Verbindung mit den Carbonsäure- und Hydroxylgruppen stellt jedoch einzigartige analytische Hürden dar.[3][4]
Dieser Leitfaden ist als Ressource für erfahrene Anwendungswissenschaftler konzipiert und bietet Fehlerbehebungslösungen und fundierte Einblicke zur Gewährleistung der wissenschaftlichen Integrität Ihrer Ergebnisse.
Teil 1: Fehlerbehebung bei der Charakterisierung
Dieser Abschnitt befasst sich mit spezifischen Problemen, die bei der routinemäßigen Analyse von 4-Chlor-5-(chlorsulfonyl)-2-hydroxybenzoesäure auftreten können, und bietet systematische Lösungsansätze.
Problem 1: Unerwartete Ergebnisse bei der HPLC-Analyse (z. B. zusätzliche Peaks, Peak-Tailing)
Die Hochleistungsflüssigkeitschromatographie (HPLC) ist eine zentrale Methode zur Reinheitsbewertung.[4][5] Aufgrund der Reaktivität der Verbindung können jedoch leicht Artefakte auftreten.
Mögliche Ursachen und Lösungen
| Problem | Mögliche Ursache(n) | Lösung(en) |
| Zusätzliche Peaks | Hydrolyse der Sulfonylchloridgruppe: Die reaktivste Stelle des Moleküls ist die Sulfonylchloridgruppe, die leicht mit Spuren von Wasser in der mobilen Phase oder im Probenlösungsmittel zu der entsprechenden Sulfonsäure hydrolysiert.[4][6] | Verwenden Sie wasserfreie Bedingungen: Bereiten Sie Proben unmittelbar vor der Analyse in wasserfreiem Lösungsmittel (z. B. Acetonitril) vor.[4] Stellen Sie sicher, dass die mobile Phase frisch zubereitet und entgast ist, um den Wassergehalt zu minimieren. |
| Zersetzung der Probe: Thermische oder chemische Zersetzung im Injektor oder auf der Säule. | Optimieren Sie die HPLC-Bedingungen: Reduzieren Sie die Injektortemperatur und die Säulentemperatur (z. B. auf 30 °C).[4] Überprüfen Sie die Kompatibilität der mobilen Phase mit der Probe. | |
| Peak-Tailing | Sekundärwechselwirkungen: Die Carbonsäure- und phenolischen Hydroxylgruppen können mit aktiven Silanolgruppen auf der stationären Phase der C18-Säule interagieren. | Passen Sie die mobile Phase an: Unterdrücken Sie die Ionisierung durch Ansäuern der mobilen Phase mit 0,1 % Phosphorsäure oder Trifluoressigsäure (TFA).[4][7] Dies protoniert die sauren Gruppen und führt zu schärferen, symmetrischeren Peaks. |
| Säulenüberladung: Zu hohe Probenkonzentration führt zu einer Sättigung der stationären Phase. | Reduzieren Sie die Probenkonzentration: Verdünnen Sie die Probe (eine typische Konzentration liegt bei ca. 1 mg/mL) oder reduzieren Sie das Injektionsvolumen.[4] |
Workflow zur Fehlerbehebung bei HPLC-Problemen
Fehlerbehebungs-Workflow für HPLC-Probleme.
Problem 2: Schwierigkeiten bei der Bestimmung des Schmelzpunkts
Ein unscharfer oder sich zersetzender Schmelzpunkt ist ein häufiges Indiz für Verunreinigungen oder thermische Instabilität. Der gemeldete Schmelzpunkt liegt im Bereich von 180-182 °C.[8]
-
Ursache: Verunreinigungen: Restliche Lösungsmittel oder Nebenprodukte aus der Synthese können den Schmelzpunkt erniedrigen und den Schmelzbereich erweitern.
-
Lösung: Führen Sie eine sorgfältige Umkristallisation durch. Geeignete Lösungsmittel sind DMSO oder Methanol.[8] Trocknen Sie die gereinigte Substanz anschließend gründlich unter Hochvakuum, um alle Lösungsmittelreste zu entfernen.
-
-
Ursache: Thermische Zersetzung: Die Sulfonylchlorid-Funktion kann bei erhöhten Temperaturen abgebaut werden, was zu einer Zersetzung vor oder während des Schmelzens führt.
-
Lösung: Verwenden Sie eine schnelle Heizrate (z. B. 10–20 °C/min) am Schmelzpunktmessgerät, um die Zeit zu minimieren, in der die Probe hohen Temperaturen ausgesetzt ist. Führen Sie die Messung unter einer inerten Atmosphäre (Stickstoff oder Argon) durch, um oxidative Zersetzungsprozesse zu verhindern.
-
Problem 3: Inkonsistente Ergebnisse bei der Titration
Die Titration zur Gehaltsbestimmung kann durch die Anwesenheit von zwei sauren Zentren (Carbonsäure und die aus der Hydrolyse des Sulfonylchlorids entstehende Sulfonsäure) kompliziert sein.[5]
-
Ursache: Unvollständige oder variable Hydrolyse: Wenn das Sulfonylchlorid nicht vollständig hydrolysiert wird, bevor die Titration beginnt, werden die Ergebnisse ungenau und nicht reproduzierbar sein.
-
Lösung – Rücktitration nach vollständiger Hydrolyse: Führen Sie eine erzwungene, vollständige Hydrolyse durch. Lösen Sie dazu eine genau abgewogene Menge der Substanz in einem bekannten Überschuss an standardisierter Natronlauge (z. B. 0,1 M NaOH). Erwärmen Sie die Lösung vorsichtig, um die Hydrolyse zu beschleunigen. Kühlen Sie die Lösung anschließend ab und titrieren Sie den verbleibenden Überschuss an NaOH mit einer standardisierten Säure (z. B. 0,1 M HCl) zurück. Dies ist eine robuste Methode zur genauen Gehaltsbestimmung.[5]
-
-
Ursache: Schwierige Endpunkterkennung: Bei einer direkten Titration kann die visuelle Erkennung der beiden Äquivalenzpunkte mit einem Indikator schwierig sein.
-
Lösung: Potentiometrische Titration: Verwenden Sie eine pH-Elektrode, um die Titrationskurve aufzuzeichnen. Dies ermöglicht die genaue Bestimmung der beiden Äquivalenzpunkte, die den beiden sauren Protonen entsprechen, und liefert so ein genaueres und zuverlässigeres Ergebnis.
-
Teil 2: Häufig gestellte Fragen (FAQs)
F: Wie sollte 4-Chlor-5-(chlorsulfonyl)-2-hydroxybenzoesäure gelagert werden?
A: Aufgrund der hohen Feuchtigkeitsempfindlichkeit der Sulfonylchloridgruppe ist eine sorgfältige Lagerung entscheidend. Die Verbindung sollte in einem dicht verschlossenen Behälter unter einer inerten Atmosphäre (z. B. Argon oder Stickstoff) aufbewahrt werden. Eine Lagerung im Kühlschrank bei 2–8 °C wird empfohlen, um die Zersetzung zu verlangsamen.[1][8]
F: Welche typischen Verunreinigungen können während der Synthese entstehen?
A: Die Synthese erfolgt typischerweise durch Chlorsulfonierung von 4-Chlor-2-hydroxybenzoesäure.[9] Mögliche Verunreinigungen sind:
-
Ausgangsmaterial: Nicht umgesetzte 4-Chlor-2-hydroxybenzoesäure.
-
Hydrolyseprodukt: 5-(Aminosulfonyl)-4-chlor-2-hydroxybenzoesäure, die durch Reaktion mit Wasser entsteht.[10]
-
Isomere: Positionsisomere, die während des elektrophilen aromatischen Substitutionsschritts gebildet werden können.
F: Welche spektroskopischen Merkmale sind für die Identifizierung entscheidend?
A:
-
IR-Spektroskopie: Suchen Sie nach den charakteristischen starken Absorptionsbanden für die S=O-Streckschwingungen der Sulfonylchloridgruppe (typischerweise bei ~1370 cm⁻¹ und ~1180 cm⁻¹) und der C=O-Streckschwingung der Carbonsäure (ca. 1700 cm⁻¹).[3]
-
NMR-Spektroskopie: Im ¹H-NMR-Spektrum (in einem aprotischen deuterierten Lösungsmittel wie DMSO-d₆) sollten die aromatischen Protonen als getrennte Signale sichtbar sein.[3] Das ¹³C-NMR-Spektrum liefert weitere strukturelle Informationen.[3]
-
Massenspektrometrie: Diese Technik ist nützlich zur Bestimmung des Molekulargewichts (271,06 g/mol ) und zur Identifizierung von Verunreinigungen durch Analyse der Fragmentierungsmuster.[1][3]
Teil 3: Detaillierte experimentelle Protokolle
Standardprotokoll für die HPLC-Reinheitsprüfung
Dieses Protokoll bietet eine robuste Methode zur Analyse der Reinheit von 4-Chlor-5-(chlorsulfonyl)-2-hydroxybenzoesäure.
-
Instrumentierung: HPLC-System mit Gradientenpumpe und UV-Detektor.
-
Säule: C18-Umkehrphasensäule (z. B. 250 mm x 4,6 mm, 5 µm Partikelgröße).[4]
-
Mobile Phase B: Acetonitril.
-
Gradient:
-
0–5 min: 90 % A, 10 % B
-
5–20 min: Linearer Gradient zu 10 % A, 90 % B
-
20–25 min: 10 % A, 90 % B
-
25–30 min: Rückkehr zu 90 % A, 10 % B
-
-
Flussrate: 1,0 mL/min.
-
Säulentemperatur: 30 °C.[4]
-
Detektionswellenlänge: 240 nm.[4]
-
Injektionsvolumen: 10 µL.
-
Probenvorbereitung: Wiegen Sie ca. 10 mg der Probe genau in einen 10-mL-Messkolben ein. Lösen und verdünnen Sie mit wasserfreiem Acetonitril auf das Volumen.[4] Bereiten Sie die Proben unmittelbar vor der Analyse vor, um die Hydrolyse zu minimieren.[4]
Protokoll zur Derivatisierung für die Gaschromatographie-Massenspektrometrie (GC-MS)-Analyse
Aufgrund der geringen Flüchtigkeit ist eine direkte GC-Analyse nicht möglich. Eine Derivatisierung der sauren Gruppen ist erforderlich.
-
Probenvorbereitung: Wiegen Sie ca. 1 mg der Substanz in ein Reaktionsgefäß. Fügen Sie 500 µL wasserfreies Pyridin und 100 µL N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1 % Trimethylchlorsilan (TMCS) hinzu.
-
Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es 30 Minuten lang bei 70 °C, um die Carbonsäure- und Hydroxylgruppen vollständig zu silyieren.
-
Analyse: Kühlen Sie die Probe auf Raumtemperatur ab. Injizieren Sie 1 µL der derivatisierten Lösung in das GC-MS-System.
-
Interpretation: Analysieren Sie das Massenspektrum des derivatisierten Produkts, um die Struktur zu bestätigen und Verunreinigungen zu identifizieren.
Logischer Ablauf der Derivatisierung für die GC-MS-Analyse
Workflow zur Derivatisierung für die GC-MS-Analyse.
Teil 4: Referenzen
-
BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
-
BenchChem. (2025). A Comparative Guide to Analytical Methods for 4-(Chlorosulfonyl)benzoic Acid Quantification.
-
UCLA, Department of Chemistry & Biochemistry. Illustrated Glossary of Organic Chemistry - Sulfonyl chloride.
-
Wikipedia. Sulfonyl halide.
-
Schick, G. A., & Sun, Z. (1994). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Langmuir.
-
Pharmaffiliates. CAS No : 14665-31-7 | Product Name : 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid.
-
BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of 4-(Chlorosulfonyl)benzoic Acid.
-
United States Biological. 4-Chloro-5-chlorosulfonyl Salicylic Acid - Data Sheet.
-
Wu, X., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules.
-
Veeprho. This compound | CAS 14665-31-7.
-
Sigma-Aldrich. This compound.
-
Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
ChemicalBook. 5-CHLOROSULFONYL-2-HYDROXYBENZOIC ACID synthesis.
-
Google Patents. Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Hydroxybenzoic Acid via the Kolbe-Schmitt Reaction.
-
Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
-
SIELC Technologies. Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- on Newcrom R1 HPLC column.
-
ChemicalBook. 5-Chloro-2-hydroxybenzoic acid synthesis.
-
HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid.
-
Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research.
-
Sigma-Aldrich. 5-(Chlorosulfonyl)-2-hydroxybenzoic acid AldrichCPR.
-
CAS Common Chemistry. 5-(Aminosulfonyl)-4-chloro-2-hydroxybenzoic acid.
-
BLD Pharm. 5106-98-9|4-Chloro-2-hydroxybenzoic acid.
-
Arctom. CAS NO. 14665-31-7 | 4-Chloro-5-chlorosulfonyl-2-hydroxy-benzoic acid.
-
PubChem. This compound.
-
Google Patents. Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 7. Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. usbio.net [usbio.net]
- 9. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
Technical Support Center: Navigating the Challenges of Chlorosulfonyl Group Hydrolysis During Workup
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. This guide is designed to provide you with in-depth, practical advice on a common yet critical challenge in organic synthesis: preventing the hydrolysis of the chlorosulfonyl group during reaction workup. As a highly reactive electrophile, the sulfonyl chloride functional group is a cornerstone in the synthesis of sulfonamides, sulfonate esters, and other vital compounds in medicinal chemistry and materials science.[1] However, its utility is matched by its susceptibility to hydrolysis, a reaction that can significantly impact yield and purity. This guide will equip you with the knowledge and techniques to confidently handle these sensitive compounds.
Understanding the Instability: Why are Chlorosulfonyl Groups Prone to Hydrolysis?
Before delving into preventative measures, it's crucial to understand the underlying chemistry. The sulfur atom in a sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophiles, with water being a ubiquitous and often unavoidable nucleophile in many workup procedures.[2]
The hydrolysis of a sulfonyl chloride proceeds via a nucleophilic attack of water on the sulfur atom, leading to the formation of the corresponding sulfonic acid and hydrochloric acid.[3] This reaction is often irreversible and can be catalyzed by both acidic and basic conditions.[4]
Caption: Mechanism of Sulfonyl Chloride Hydrolysis
Frequently Asked Questions (FAQs)
Q1: My TLC analysis shows a new, highly polar spot after aqueous workup. Is this sulfonic acid?
A: It is highly probable. The sulfonic acid byproduct of hydrolysis is significantly more polar than the parent sulfonyl chloride. This increased polarity results in a much lower retention factor (Rf) on a normal-phase TLC plate. To confirm, you can try co-spotting your crude product with a small amount of the starting sulfonyl chloride. The presence of a new, lower spot is a strong indicator of hydrolysis.[5]
Q2: Are all sulfonyl chlorides equally susceptible to hydrolysis?
A: No, there are significant differences in stability. Aromatic sulfonyl chlorides are generally more stable and less reactive towards hydrolysis than their aliphatic counterparts.[3] This is attributed to the electronic delocalization of the sulfur atom's lone pairs into the aromatic ring, which reduces the electrophilicity of the sulfur center. Conversely, aliphatic sulfonyl chlorides lack this stabilizing effect and are often more prone to rapid hydrolysis.
| Sulfonyl Chloride Type | Relative Hydrolytic Stability | Key Considerations |
| Aromatic | Higher | Generally more tolerant to brief aqueous workups, especially if substituted with electron-donating groups. |
| Aliphatic | Lower | Require stringent anhydrous conditions or very rapid, cold workups. |
Q3: I've heard that sometimes an aqueous workup is possible without significant hydrolysis. How can this be?
A: This is a valid observation, particularly with certain aryl sulfonyl chlorides. The key factor here is solubility. Many aryl sulfonyl chlorides have very low solubility in water.[6][7][8] During an aqueous workup, if the aryl sulfonyl chloride precipitates out of the reaction mixture, the solid form is significantly protected from hydrolysis.[6][7][8] This technique is often exploited in large-scale industrial processes. However, this is not a universal phenomenon and should be approached with caution.
Troubleshooting Guide: Strategies to Minimize Hydrolysis
Issue 1: Significant Product Loss After Quenching and Aqueous Extraction
This is the most common problem and points directly to hydrolysis occurring during the workup.
Potential Cause: The presence of water and/or basic/acidic conditions during the workup is leading to the degradation of the sulfonyl chloride.
Troubleshooting Steps & Solutions:
-
Prioritize Anhydrous Workup: Whenever feasible, an anhydrous workup is the most reliable method to prevent hydrolysis.
-
Protocol for Anhydrous Workup:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction has generated solid byproducts (e.g., amine hydrochlorides), filter the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Wash the solids with a small amount of a dry, appropriate organic solvent.
-
Combine the filtrate and the washings.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product using non-aqueous methods such as distillation or chromatography with anhydrous solvents.[9]
-
-
-
Employ a Rapid, Cold Aqueous Workup: If an aqueous workup is unavoidable, minimizing the contact time with water and keeping the temperature low are critical.[5][9]
-
Protocol for Rapid, Cold Aqueous Workup:
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Prepare a separatory funnel with cold, deionized water or a cold, saturated brine solution. Brine can help reduce the solubility of the organic product in the aqueous layer.[4]
-
Slowly and with stirring, pour the cold reaction mixture into the separatory funnel.
-
Immediately add the cold extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Gently invert the funnel a few times to mix the layers without vigorous shaking, which can increase the surface area for hydrolysis.
-
Quickly separate the layers.
-
Wash the organic layer one more time with cold brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Caption: Decision Tree for Workup Selection
Issue 2: Formation of a Persistent Emulsion During Extraction
Emulsions can significantly prolong the workup, increasing the risk of hydrolysis.
Potential Cause: The formation of sulfonic acid salts, which can act as surfactants, or the presence of fine particulate matter.[10]
Troubleshooting Steps & Solutions:
-
Break the Emulsion:
-
Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, often leading to the separation of layers.[11]
-
If solids are present, filter the entire mixture through a pad of Celite® before attempting to separate the layers.[10]
-
For stubborn emulsions, a gentle centrifugation can be effective if the scale of the reaction permits.
-
Issue 3: Low Yield Despite Careful Workup
If you have taken precautions to minimize hydrolysis during the workup and still observe low yields, other factors may be at play.
Potential Cause:
-
Reaction Quenching Issues: The quenching agent itself may be promoting hydrolysis. For example, using a strong aqueous base like NaOH to quench unreacted reagents can rapidly hydrolyze the sulfonyl chloride.[11]
-
Product Instability to Quenching Conditions: The desired product may be sensitive to the pH or temperature of the quench.[11]
Troubleshooting Steps & Solutions:
-
Optimize the Quenching Procedure:
-
Instead of aqueous bases, consider quenching with a non-nucleophilic organic base in an anhydrous solvent, followed by filtration.
-
If an aqueous quench is necessary, use a milder base like sodium bicarbonate and perform the addition slowly at low temperatures (0 °C or below).[11]
-
For acid-sensitive products, a quench with cold, saturated ammonium chloride solution can be a good alternative.[4]
-
Summary of Best Practices
-
Know Your Substrate: Understand the relative stability of your specific sulfonyl chloride (aromatic vs. aliphatic).
-
Prioritize Anhydrous Conditions: Whenever possible, opt for a completely anhydrous workup.
-
If Aqueous Workup is Necessary, Be Quick and Cold: Minimize contact time with water and maintain low temperatures.
-
Choose Quenching Agents Wisely: Avoid harsh basic or acidic conditions that can accelerate hydrolysis.
-
Manage Emulsions Promptly: Use brine or filtration to resolve emulsions and shorten the workup time.
By understanding the principles of sulfonyl chloride stability and implementing these practical troubleshooting strategies, you can significantly improve the outcome of your synthetic procedures involving this important functional group.
References
-
Reddit. (2019). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? Retrieved from [Link]
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. Retrieved from [Link]
-
Angewandte Chemie International Edition. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Retrieved from [Link]
-
RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]
-
ResearchGate. (2014). How does water add to a sulfur molecule with a chloride attached? Retrieved from [Link]
-
ResearchGate. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
-
ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
Quora. (2017). Why will sulfonic acid chlorides not react with water? Retrieved from [Link]
-
ResearchGate. (2025). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Retrieved from [Link]
-
National Institutes of Health. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. Retrieved from [Link]
-
Columbia University. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Retrieved from [Link]
-
Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions? Retrieved from [Link]
-
Semantic Scholar. (n.d.). MECHANISMS OF THE HYDROLYSIS OF AROMATIC SULPHONYL CHLORIDES AND OF ALKYL AND ARYL ARENESULPHONATES. Retrieved from [Link]
-
Reddit. (2016). Hydrolysis stable sulfonyl chlorides. Retrieved from [Link]
-
ResearchGate. (2008). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Chlorosulfonyl isocyanate. Retrieved from [Link]
-
University of Windsor. (n.d.). HYDROLYSIS. Retrieved from [Link]
-
Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]
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Minimizing dimer formation in 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid synthesis
Prepared by the Office of the Senior Application Scientist
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid. The formation of dimeric impurities, specifically diaryl sulfones, is a persistent challenge that can significantly impact yield and purity. This document provides in-depth, field-proven troubleshooting strategies and optimized protocols presented in a direct question-and-answer format to address the most common issues encountered during this chlorosulfonation reaction.
Part 1: Frequently Asked Questions - Understanding Dimer Formation
This section addresses the fundamental principles behind the formation of the primary dimeric byproduct. A clear understanding of the reaction mechanism is the first step toward effective troubleshooting.
Q1: What exactly is the "dimer" impurity that forms during the synthesis?
The most common and problematic "dimer" is not a true dimer of the final product but a diaryl sulfone . This side-product arises when the desired, newly-formed this compound (an electrophile) reacts with a molecule of the unreacted starting material, 4-Chloro-2-hydroxybenzoic acid (a nucleophile). This is a well-documented side reaction in chlorosulfonation, particularly when reaction conditions are not strictly controlled.[1]
Q2: What is the chemical mechanism that leads to this diaryl sulfone byproduct?
The formation of the diaryl sulfone is a competitive electrophilic aromatic substitution reaction. The process can be broken down into two competing pathways:
-
Desired Pathway (Chlorosulfonation): The starting material, 4-Chloro-2-hydroxybenzoic acid, reacts with the electrophile generated from chlorosulfonic acid (SO₂Cl⁺) to form the target molecule, this compound.[2]
-
Undesired Pathway (Sulfone Formation): If unreacted starting material is present, particularly at elevated temperatures, the electron-rich aromatic ring of a 4-Chloro-2-hydroxybenzoic acid molecule can attack the electrophilic sulfur atom of the already-formed sulfonyl chloride product. This reaction forms a stable C-S-C sulfone bridge, creating the high-molecular-weight diaryl sulfone impurity.[1]
Sources
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Analytical Methods for 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid
For researchers, scientists, and professionals in drug development, the robust and accurate analysis of synthetic intermediates is a cornerstone of quality control and process optimization. 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid, a key intermediate in the synthesis of the diuretic drug Xipamide, presents unique analytical challenges due to its reactive chlorosulfonyl group and polar functionalities. This guide provides an in-depth, objective comparison of various analytical methodologies for the characterization and quantification of this critical compound. The protocols and insights presented herein are grounded in established chemical principles and practical laboratory experience.
Introduction to the Analyte and its Challenges
This compound (also known as 4-Chloro-5-chlorosulfonyl Salicylic Acid) is a multi-functionalized aromatic compound. Its analytical characterization is complicated by the hydrolytic instability of the chlorosulfonyl group, which can readily convert to the corresponding sulfonic acid in the presence of moisture. This inherent reactivity demands careful consideration in method development to ensure the integrity of the analyte during analysis.
Chromatographic Methods: The Gold Standard for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of this compound, offering high resolution and sensitivity for both purity determination and quantification. Two primary approaches are considered: direct analysis and pre-column derivatization.
Direct Reversed-Phase HPLC (RP-HPLC)
Direct analysis by RP-HPLC is often favored for its simplicity and speed. The key to a successful direct analysis is to mitigate the hydrolysis of the chlorosulfonyl group. This is achieved by using a mobile phase with a low water content and maintaining a low pH to suppress the ionization of the carboxylic acid, thereby ensuring good peak shape and retention.
-
Instrumentation and Materials:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile, water, and phosphoric acid.
-
Sample Diluent: Anhydrous acetonitrile.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-20 min: 40% B to 80% B
-
20.1-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with anhydrous acetonitrile. This yields a sample solution of approximately 1 mg/mL.
-
Crucially, prepare samples immediately before analysis to minimize hydrolysis.
-
-
Analysis Workflow:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject a standard solution of this compound to determine the retention time.
-
To confirm specificity, a spiked sample containing the analyte and its potential primary impurity, 4-chloro-2-hydroxy-5-sulfobenzoic acid, should be analyzed to ensure adequate resolution.
-
Inject the sample solution to determine purity by area percent normalization.
-
Derivatization-Based HPLC
To circumvent the instability of the chlorosulfonyl group, a pre-column derivatization approach can be employed. This involves converting the reactive moiety into a more stable derivative, such as a sulfonate ester, prior to HPLC analysis. This method enhances the robustness and reliability of the purity assessment.
-
Instrumentation and Materials:
-
HPLC System: As described for direct RP-HPLC.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile, water, methanol, and phosphoric acid.
-
Reagents: Anhydrous methanol.
-
-
Derivatization Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 10 mL of anhydrous methanol.
-
Cap the vial and gently heat at 50°C for 30 minutes to ensure complete conversion to the corresponding methyl sulfonate ester.
-
Cool the solution to room temperature. This solution is now ready for HPLC analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A similar gradient to the direct method can be used as a starting point, with optimization as needed for the derivative.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm (or re-optimized for the derivative).
-
Injection Volume: 10 µL
-
Titrimetric Method: A Cost-Effective Assay
For a straightforward and cost-effective determination of the total acidic content, an acid-base titration is a viable option. This method is particularly useful for assay determination where high throughput is required and the impurity profile is well-characterized. The method relies on the neutralization of both the carboxylic acid proton and the hydrochloric acid generated upon the hydrolysis of the chlorosulfonyl group.
-
Instrumentation and Reagents:
-
Burette (50 mL, Class A).
-
Stir plate and stir bar.
-
pH meter for potentiometric titration (recommended for higher accuracy) or a visual indicator.
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Ethanol (95%).
-
Phenolphthalein indicator solution (for visual titration).
-
-
Procedure:
-
Accurately weigh approximately 270 mg of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of 95% ethanol to dissolve the sample.
-
If using a visual endpoint, add 2-3 drops of phenolphthalein indicator.
-
Titrate the sample solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed (or to the equivalence point determined by a pH meter).
-
Record the volume of NaOH consumed.
-
Perform a blank titration with 50 mL of 95% ethanol and subtract the blank volume from the sample titration volume.
-
-
Calculation: The purity is calculated based on the assumption that two moles of NaOH react with one mole of this compound (one for the carboxylic acid and one for the HCl produced upon hydrolysis).
Spectroscopic Methods: For Identity and Qualitative Analysis
Spectroscopic techniques are indispensable for confirming the identity and elucidating the structure of this compound.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple and rapid technique that can be used for quantification, although it is less specific than HPLC. The aromatic ring of the molecule provides a chromophore that absorbs in the UV region. A wavelength of approximately 240 nm is suitable for quantification.
-
Instrumentation and Reagents:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Methanol (UV grade).
-
-
Procedure:
-
Standard Stock Solution: Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask and dissolve in methanol to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 20 µg/mL.
-
Sample Solution: Accurately weigh a sample and dissolve it in methanol to achieve a final concentration within the calibration range.
-
Measure the absorbance of the standards and the sample at 240 nm against a methanol blank.
-
Construct a calibration curve and determine the concentration of the sample.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for the identification of functional groups and confirmation of the chemical structure. The spectrum will show characteristic absorption bands for the O-H, C=O, S=O, and C-Cl bonds.
-
Sample Preparation:
-
Grind a small amount of the sample with anhydrous potassium bromide (KBr) in an agate mortar to obtain a fine, homogeneous powder.
-
Transfer the powder to a pellet press die and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation and for the characterization of impurities.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Gently agitate or sonicate to ensure complete dissolution.
-
-
Data Acquisition:
-
Acquire the ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.
-
Comparison of Analytical Methods
| Parameter | Direct RP-HPLC | Derivatization-Based HPLC | Titrimetry | UV-Vis Spectroscopy | FT-IR & NMR |
| Principle | Chromatographic separation based on polarity | Chromatographic separation of a stable derivative | Neutralization of acidic protons | Measurement of light absorbance | Vibrational and nuclear spin transitions |
| Primary Use | Purity, Quantification | Purity, Quantification (more robust) | Assay | Quantification | Identification, Structure Elucidation |
| Specificity | High | High | Low | Low to Moderate | High |
| Sensitivity | High | High | Moderate | Moderate | Moderate to High |
| Speed | Moderate | Slower (due to derivatization) | Fast | Very Fast | Slow |
| Cost | High | High | Low | Low | Very High |
| Key Advantage | Simplicity and speed | Overcomes analyte instability | Cost-effective and simple for assay | Rapid quantification | Definitive structural information |
| Key Limitation | Potential for analyte degradation | Additional sample preparation step | Non-specific, affected by other acidic impurities | Non-specific | Expensive instrumentation, requires expertise |
Method Selection and Final Recommendations
The choice of the analytical method for this compound is contingent upon the specific requirements of the analysis.
-
For routine quality control and purity assessment , the direct RP-HPLC method is recommended due to its balance of speed, sensitivity, and specificity. However, stringent control over sample preparation is necessary to minimize hydrolysis.
-
In cases where higher accuracy and robustness are paramount , or if issues with reproducibility are encountered with the direct method, the derivatization-based HPLC method is the superior choice.
-
Titrimetry serves as an excellent, economical alternative for rapid in-process control and assay determination , provided that the impurity profile is known and does not contain other acidic components.
-
UV-Vis spectroscopy is suitable for quick, routine quantification where high specificity is not a critical factor.
-
FT-IR and NMR spectroscopy are indispensable for initial structure confirmation, reference standard characterization, and in-depth investigation of unknown impurities .
By understanding the principles, advantages, and limitations of each of these analytical techniques, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and consistency of this compound in their synthetic processes.
References
-
Veeprho. (n.d.). This compound | CAS 14665-31-7. Retrieved January 14, 2026, from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 14665-31-7 | Product Name : this compound. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
Veeprho. (n.d.). Xipamide Impurities and Related Compound. Retrieved January 14, 2026, from [Link]
-
Veeprho. (n.d.). This compound | CAS 14665-31-7. Retrieved January 14, 2026, from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 14665-31-7 | Product Name : this compound. Retrieved January 14, 2026, from [Link]
A Researcher's Guide to Sulfonating Agents: A Comparative Analysis of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid
Abstract: The introduction of a sulfonyl moiety is a cornerstone of modern medicinal chemistry and materials science. The choice of sulfonating agent is critical, dictating not only the success of the reaction but also its regioselectivity, safety, and scalability. This guide provides an in-depth comparison between 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid, a specialized solid reagent, and conventional liquid sulfonating agents such as chlorosulfonic acid, sulfur trioxide, and oleum. We will explore the nuanced interplay of reactivity, handling, and substrate scope, supported by experimental insights and protocols to empower researchers in making informed decisions for their synthetic challenges.
Introduction to Aromatic Sulfonation
Aromatic sulfonation is a fundamental electrophilic aromatic substitution (SEAr) reaction that replaces a hydrogen atom on an aromatic ring with a sulfonic acid (–SO₃H) or sulfonyl chloride (–SO₂Cl) group.[1][2] This functional group is pivotal in drug design for enhancing water solubility, modulating pharmacokinetic properties, and serving as a synthetic handle for further derivatization into sulfonamides, sulfonate esters, and other key motifs.[3]
The most common sulfonating agents—sulfur trioxide (SO₃), oleum (a solution of SO₃ in sulfuric acid), and chlorosulfonic acid (HSO₃Cl)—are highly reactive, corrosive, and often difficult to handle liquids.[4][5] They present significant challenges related to reaction control, regioselectivity, and the generation of hazardous waste. This has driven the exploration of alternative, often solid, reagents that offer milder conditions, improved selectivity, and safer handling. One such reagent is this compound.
Profiling the Reagents: A Head-to-Head Comparison
The selection of a sulfonating agent is a multi-factorial decision. Below, we compare the intrinsic properties and practical considerations of our featured solid reagent against its conventional liquid counterparts.
This compound: The Specialist
This compound (also known as 4-Chloro-5-chlorosulfonylsalicylic acid) is a solid compound that serves as a targeted sulfonating agent.[6][7] Its primary application lies in the synthesis of specific pharmaceutical agents, such as the diuretic Xipamide, where it acts as a key intermediate.[8][9]
Key Characteristics:
-
Physical State: Solid, offering significant advantages in handling, dosing, and storage compared to fuming liquids.[7]
-
Reactivity: The molecule's reactivity is moderated by the electron-withdrawing effects of the chloro, carboxylic acid, and existing chlorosulfonyl groups on the salicylic acid backbone. This inherent attenuation allows for more controlled reactions.
-
Regioselectivity: The primary use of this reagent is not for general sulfonation of other substrates, but rather as a building block itself. The functional groups are pre-installed with a specific orientation, a result of the directing effects during its own synthesis. The hydroxyl group is a strong ortho-, para-director, while the carboxylic acid and chloro groups are deactivating meta- and ortho-, para-directors, respectively. This complex interplay governs the substitution pattern.
-
Solubility: Its utility is often in specific solvent systems where it can react to form sulfonamides or other derivatives.
Conventional Liquid Agents: The Workhorses
Chlorosulfonic Acid (HSO₃Cl): A powerful and versatile sulfonating and chlorosulfonating agent.[10] It is a colorless to yellow fuming liquid that reacts violently with water.
-
Advantages: Strong agent, often leading to high conversion. It can introduce either a sulfonic acid or a sulfonyl chloride group.
-
Disadvantages: Highly corrosive and a potent lachrymator. Reactions can be aggressive, requiring careful temperature control. It generates HCl gas as a byproduct.[4]
Sulfur Trioxide (SO₃): The most direct and efficient sulfonating agent.[11] It exists as a volatile liquid or a crystalline solid and reacts vigorously with many substances.
-
Advantages: Enables stoichiometric reactions with minimal waste, making it a "greener" choice.[11] Reaction times can be very fast.[11]
-
Disadvantages: Extremely reactive, corrosive, and toxic.[11] Requires specialized equipment for handling, such as closed systems, to prevent fuming and violent reactions with atmospheric moisture.[12]
Oleum (Fuming Sulfuric Acid): A solution of SO₃ in concentrated sulfuric acid (H₂SO₄).[5] It is a dense, oily, and fuming liquid.
-
Advantages: Easier to handle than pure SO₃ and more reactive than concentrated sulfuric acid.[11] Its reactivity can be tuned by varying the percentage of free SO₃.[13]
-
Disadvantages: Highly corrosive and generates toxic fumes.[5] Reactions produce a significant amount of spent sulfuric acid, posing disposal challenges.[11][14]
Quantitative and Qualitative Comparison
The choice of reagent significantly impacts the reaction outcome, safety, and environmental footprint.
| Parameter | This compound | Chlorosulfonic Acid | Sulfur Trioxide (SO₃) | Oleum |
| Physical State | Solid[7] | Fuming Liquid | Volatile Liquid/Solid | Fuming Liquid[5] |
| Primary Use | Pre-functionalized building block (e.g., for Xipamide)[8] | General sulfonation & chlorosulfonation | High-efficiency sulfonation[11] | Industrial-scale sulfonation[15] |
| Reactivity | Moderate/Substrate-specific | High[10] | Very High[11] | High (tunable)[12] |
| Handling Safety | High (Standard solid handling) | Low (Corrosive, lachrymator, reacts violently with water) | Very Low (Extremely reactive, toxic, requires specialized equipment)[11][12] | Low (Corrosive, fuming, exothermic with water)[5][15] |
| Byproducts | Dependent on subsequent reaction | HCl gas[4] | Minimal (stoichiometric)[11] | Spent Sulfuric Acid[14] |
| Regioselectivity | N/A (Pre-functionalized) | Moderate to Good | Often requires careful control | Moderate |
| Typical Conditions | Specific to derivatization | Low to moderate temperatures | Very low temperatures (e.g., 0°C)[11] | Controlled, often low temperatures[11] |
Experimental Protocols: A Comparative Workflow
To illustrate the practical differences, let's consider a general workflow for the sulfonation of an activated aromatic compound (Ar-H).
Workflow Visualization
Below is a diagram illustrating the generalized workflows for using a traditional aggressive agent like oleum versus a more controlled, albeit specialized, approach.
Caption: Comparative workflows for sulfonation reactions.
Protocol 1: General Sulfonation with Chlorosulfonic Acid
This protocol is a representative example and must be adapted for specific substrates and performed with rigorous safety precautions.
-
Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a scrubber (e.g., NaOH solution) to neutralize the HCl byproduct. Ensure all glassware is thoroughly dried.
-
Inerting: Purge the system with dry nitrogen.
-
Charge Substrate: Dissolve the aromatic substrate (1.0 eq) in a suitable dry, inert solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add chlorosulfonic acid (1.1 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5°C. Vigorous HCl evolution will be observed.
-
Reaction: Allow the mixture to stir at 0-5°C for 1-3 hours, monitoring progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, very carefully pour the reaction mixture onto a stirred slurry of crushed ice.
-
Work-up: If the product precipitates, it can be collected by filtration. Otherwise, separate the organic layer, extract the aqueous layer with the solvent, combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Causality: The low temperature is critical to control the high reactivity of chlorosulfonic acid and minimize the formation of undesired byproducts like sulfones. The slow, dropwise addition prevents a dangerous exotherm and uncontrolled evolution of HCl gas.
Protocol 2: Synthesis of a Sulfonamide using this compound
This protocol is illustrative for the synthesis of a Xipamide-like analogue.
-
Setup: In a standard round-bottom flask, dissolve the target amine (e.g., an aniline derivative, 1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane.
-
Reagent Addition: To the stirred solution, add this compound (1.05 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. The reaction can be gently heated if necessary. Monitor progress by TLC or HPLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude sulfonamide product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.
Causality: The use of a solid reagent allows for simple portion-wise addition, eliminating the need for specialized equipment like dropping funnels for corrosive liquids. The base is essential to neutralize the HCl formed during the reaction, driving the equilibrium towards the sulfonamide product.
Conclusion and Expert Recommendations
The choice between this compound and conventional sulfonating agents is fundamentally a choice between a specialized tool and a set of powerful, general-purpose instruments.
-
For targeted synthesis , where a specific, pre-functionalized sulfonyl chloride moiety is required (as in the case of Xipamide), this compound is not just an alternative but the direct precursor. Its solid nature and moderated reactivity are distinct advantages for controlled, safe synthesis on a laboratory scale.
-
For general aromatic sulfonation , particularly on an industrial scale, oleum and sulfur trioxide remain the reagents of choice due to their high reactivity and cost-effectiveness, despite their significant handling hazards.[11][12]
-
For laboratory-scale synthesis requiring a versatile and potent agent for novel substrates, chlorosulfonic acid offers a balance of high reactivity and utility, capable of producing both sulfonic acids and sulfonyl chlorides.[16] However, the associated hazards necessitate stringent safety protocols.
Researchers must weigh the need for reactivity against the practicalities of handling, safety, and waste disposal. While the aggressive nature of liquid agents is often necessary to sulfonate deactivated aromatic rings, the use of pre-functionalized, solid reagents like this compound represents a safer and more precise strategy for constructing complex target molecules.
References
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Cerfontain, H., et al. (2016). Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model. Physical Chemistry Chemical Physics, 18(37), 25979-25989. Available at: [Link]
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Royal Society of Chemistry. (2016). Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model. RSC Publishing. Available at: [Link]
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Wikipedia. Aromatic sulfonation. Available at: [Link]
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Ataman Kimya. CHLOROSULFONIC ACID. Available at: [Link]
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Multichem Exports. Chlorosulfonic acid. Available at: [Link]
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Veolia North America. Chlorosulfonic Acid. Available at: [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
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Chemguide. THE SULPHONATION OF BENZENE. Available at: [Link]
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East Harbour Group. (2026). Chemicals Explained: Oleum. Available at: [Link]
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Decachem. (2024). Oleum - Fuming Sulfuric Acid. Available at: [Link]
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Ask.com. (2025). Benefits and Limitations of Different Sulphonation Methods. Available at: [Link]
-
PubMed. (2011). Ultrasound assisted regioselective sulfonation of aromatic compounds with sulfuric acid. Available at: [Link]
-
Yusuff, A. S., & Bode-Olajide, F. B. (2023). Comparing the performances of different sulfonating agents in sulfonation of methyl esters synthesized from used cooking oil. Tenside Surfactants Detergents, 60(4), 277-285. Available at: [Link]
-
ResearchGate. (2020). Regioselective Sulfonation of Aromatic Compounds over 1,3-Disulfonic Acid Imidazolium Chloride under Aqueous Media. Available at: [Link]
- Google Patents. (1997). US5596128A - Sulfonating agent and sulfonation process.
-
Leonard, M. S. (2013). Electrophilic Aromatic Substitution: Sulfonation. YouTube. Available at: [Link]
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PubChem. This compound. Available at: [Link]
- Google Patents. (1990). EP0369512A1 - Oleum sulphonation process.
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ResearchGate. (2022). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Available at: [Link]
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Chemistry Steps. Sulfonation of Benzene. Available at: [Link]
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Pharmaffiliates. CAS No : 14665-31-7 | Product Name : this compound. Available at: [Link]
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Veeprho. This compound | CAS 14665-31-7. Available at: [Link]
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Wikipedia. Regioselectivity. Available at: [Link]
-
CAS Common Chemistry. 5-(Aminosulfonyl)-4-chloro-2-hydroxybenzoic acid. Available at: [Link]
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A Comparative Guide to the Efficacy of Xipamide Synthesized from Different Precursors
Introduction
Xipamide, a sulfonamide diuretic, is a cornerstone in the management of hypertension and edema.[1][2] Its therapeutic efficacy is intrinsically linked to its molecular structure and purity, both of which are direct outcomes of the chosen synthetic pathway. For researchers, scientists, and drug development professionals, understanding the nuances of Xipamide synthesis is not merely an academic exercise; it is a critical determinant of the final product's performance, safety, and regulatory compliance.
This in-depth technical guide provides a comparative analysis of the efficacy of Xipamide synthesized from two primary precursors: 4-chlorosalicylic acid and 4-chloro-3-sulfamoylbenzoic acid . We will delve into the synthetic methodologies, explore the potential impurity profiles associated with each route, and discuss the consequential impact on the drug's final physicochemical properties and, ultimately, its therapeutic action. This guide is designed to equip you with the foundational knowledge to make informed decisions in the development and manufacturing of this vital pharmaceutical agent.
The Genesis of Xipamide: Two Primary Synthetic Pathways
The industrial synthesis of Xipamide predominantly follows two well-established routes, each commencing from a different starting material. The choice of precursor not only dictates the subsequent chemical transformations but also influences the yield, purity, and crystalline form of the final active pharmaceutical ingredient (API).
Pathway 1: The Classical Route from 4-Chlorosalicylic Acid
This is a widely referenced method for Xipamide synthesis. It involves a multi-step process that begins with the chlorosulfonation of 4-chlorosalicylic acid.
Logical Workflow of Xipamide Synthesis from 4-Chlorosalicylic Acid
Caption: Synthetic workflow for Xipamide starting from 4-Chlorosalicylic Acid.
The chlorosulfonation of 4-chlorosalicylic acid is a critical step that introduces the sulfonyl chloride group at the 5-position. The subsequent amination with ammonia converts this into the essential sulfamoyl group. The final condensation with 2,6-dimethylaniline forms the amide linkage, yielding Xipamide. This route is favored for its relatively straightforward transformations. However, the use of harsh reagents like chlorosulfonic acid and thionyl chloride necessitates careful control of reaction conditions to minimize side reactions and ensure the safety of the process.
This pathway may lead to the formation of several impurities, including:
-
Unreacted 4-chlorosalicylic acid : Incomplete initial reaction.
-
Isomeric sulfonation products : If the reaction conditions are not stringently controlled.
-
Di-sulfonated products : Over-reaction during the chlorosulfonation step.
-
Hydrolysis products : Breakdown of intermediates or the final product.[3]
-
Residual 2,6-dimethylaniline : A potential toxic impurity.
Pathway 2: An Alternative Route from 4-Chloro-3-sulfamoylbenzoic Acid
This synthetic approach utilizes a precursor that already contains the sulfamoyl group, thereby altering the sequence of chemical reactions.
Logical Workflow of Xipamide Synthesis from 4-Chloro-3-sulfamoylbenzoic Acid
Caption: Synthetic workflow for Xipamide starting from 4-Chloro-3-sulfamoylbenzoic Acid.
This route circumvents the initial chlorosulfonation and amination steps by starting with a precursor that already possesses the 4-chloro and 3-sulfamoyl substitutions. The primary transformation is the formation of the amide bond between 4-chloro-3-sulfamoylbenzoic acid and 2,6-dimethylaniline. A subsequent hydroxylation step is necessary to introduce the hydroxyl group at the 2-position of the benzoic acid ring. This pathway might be perceived as more direct for the core amide formation, but the hydroxylation step can present its own challenges in terms of regioselectivity and yield.
The impurity profile for this route may differ from the classical pathway and could include:
-
Unreacted 4-chloro-3-sulfamoylbenzoic acid : Incomplete condensation.
-
Byproducts from the condensing agent : For example, dicyclohexylurea if DCC is used.
-
Isomers from the hydroxylation step : If the directing effects of the existing substituents are not sufficiently strong.
-
Over-oxidation products : Depending on the hydroxylation agent used.
Comparative Analysis of Performance
While direct, head-to-head comparative studies on the efficacy of Xipamide from these distinct precursors are not extensively published, we can infer performance differences based on the chemistry of each route.
| Parameter | Synthesis from 4-Chlorosalicylic Acid | Synthesis from 4-Chloro-3-sulfamoylbenzoic Acid |
| Overall Yield | Generally considered a high-yielding process, but can be affected by the multiple steps and purification losses. | Potentially higher yield for the amide formation step, but the subsequent hydroxylation can be a yield-limiting step. |
| Purity Profile | Prone to sulfonation-related and hydrolysis impurities.[1][3] Residual 2,6-dimethylaniline is a key concern. | Impurities are more likely to arise from the condensation and hydroxylation steps. The profile may be cleaner with respect to sulfonation byproducts. |
| Process Safety | Involves highly corrosive and hazardous reagents like chlorosulfonic acid and thionyl chloride, requiring specialized equipment and handling procedures. | May utilize milder condensing agents, but the hydroxylation step could involve strong oxidizing agents. |
| Cost-Effectiveness | The starting material, 4-chlorosalicylic acid, is readily available. The overall cost is influenced by the handling of hazardous materials and waste disposal. | The cost of 4-chloro-3-sulfamoylbenzoic acid and the specific condensing and hydroxylating agents will be key factors. |
| Impact on Final Product | The multi-step process with harsh reagents may lead to a higher diversity of impurities that could potentially be incorporated into the crystal lattice, affecting polymorphism. | A potentially cleaner impurity profile might favor the crystallization of a specific, more stable polymorph. |
The Critical Role of Polymorphism and Analytical Characterization
The efficacy of a solid oral dosage form is not solely dependent on the chemical purity of the API but is also significantly influenced by its solid-state properties, most notably polymorphism.[4][5][6][7] Polymorphs are different crystalline forms of the same compound that can exhibit different solubilities, dissolution rates, and bioavailability.[4][5][6]
The choice of synthesis route and the resulting impurity profile can have a profound impact on which polymorphic form of Xipamide crystallizes.[8] Even trace amounts of impurities can inhibit or promote the formation of a particular polymorph. Therefore, rigorous analytical characterization is paramount.
Analytical Workflow for Xipamide Quality Control
Caption: A comprehensive analytical workflow for the quality control of synthesized Xipamide.
Experimental Protocols
Synthesis of Xipamide from 4-Chlorosalicylic Acid (Illustrative)
-
Chlorosulfonation: To a stirred solution of chlorosulfonic acid, slowly add 4-chlorosalicylic acid while maintaining the temperature below 5°C. After the addition is complete, allow the reaction to proceed for several hours.
-
Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. Filter the precipitated 4-chloro-5-chlorosulfonyl-2-hydroxybenzoic acid and wash with cold water.
-
Amination: Suspend the dried intermediate in an aqueous ammonia solution and stir at a controlled temperature until the reaction is complete.
-
Acidification and Isolation: Acidify the reaction mixture to precipitate 4-chloro-2-hydroxy-5-sulfamoylbenzoic acid. Filter and dry the product.
-
Acid Chloride Formation: React the product from the previous step with thionyl chloride to form the corresponding acyl chloride.
-
Condensation: Dissolve the acyl chloride in a suitable solvent and add 2,6-dimethylaniline. Stir until the reaction is complete.
-
Purification: Isolate the crude Xipamide and purify by recrystallization from a suitable solvent system.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a specified wavelength.
-
Injection Volume: 10 µL.
-
Quantification: Impurities are quantified against a reference standard of Xipamide.
Conclusion
The synthesis of Xipamide is a nuanced process where the choice of precursor has a cascading effect on the final product's quality and, by extension, its therapeutic efficacy. While the classical route starting from 4-chlorosalicylic acid is well-established, it presents challenges related to the use of hazardous reagents and a potentially complex impurity profile. The alternative pathway from 4-chloro-3-sulfamoylbenzoic acid may offer a more streamlined approach to the core amide structure but introduces its own complexities with the hydroxylation step.
Ultimately, regardless of the chosen synthetic route, a robust analytical control strategy is non-negotiable. A thorough understanding of the potential impurities associated with each pathway, coupled with rigorous polymorphic screening and characterization, is essential to ensure the consistent production of high-quality, safe, and effective Xipamide. This guide serves as a foundational resource for scientists and developers to navigate the complexities of Xipamide synthesis and make informed decisions that will positively impact patient outcomes.
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The Evolving Landscape of 4-Chloro-5-chlorosulfonylsalicylic Acid: A Comparative Guide to the Biological Activity of Novel Derivatives
The foundational molecule, 4-Chloro-5-chlorosulfonylsalicylic acid, has long been recognized for its utility as a diuretic agent.[1][2] However, the inherent reactivity of its sulfonyl chloride and carboxylic acid functionalities presents a fertile ground for chemical modification, leading to the generation of novel derivatives with a surprisingly broad spectrum of biological activities. This guide provides a comparative analysis of these new derivatives, moving beyond the established diuretic effects to explore their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. We will delve into the experimental data that underpins these findings and elucidate the structure-activity relationships that govern their potency and selectivity.
From Diuresis to Diverse Therapeutic Potential: An Overview
The parent compound, 4-Chloro-5-chlorosulfonylsalicylic acid, is a key intermediate in the synthesis of the diuretic drug xipamide.[3] Its primary mechanism of action, like other sulfonamide-type diuretics, involves the inhibition of sodium reabsorption in the kidneys. However, recent synthetic endeavors have focused on modifying the sulfonyl chloride and carboxylic acid groups to create novel chemical entities with distinct pharmacological profiles. These modifications have unlocked a range of biological activities, transforming this humble diuretic precursor into a versatile scaffold for drug discovery.
Comparative Analysis of Biological Activities
This section will compare the biological activities of various derivatives of 4-Chloro-5-chlorosulfonylsalicylic acid, presenting key experimental data in a clear and concise format.
Diuretic Activity: The Foundation
The diuretic properties of derivatives based on the 4-chloro-5-sulfamoyl-salicylic acid core are well-established. The most prominent example is Xipamide (4-chloro-5-sulfamoyl-2',6'-salicyloxylidide), which demonstrates significant diuretic potency.[4]
Key Experimental Data: Diuretic Potency
| Compound | Modification from Parent Scaffold | Experimental Model | Diuretic Potency | Reference |
| Xipamide | Amidation of carboxylic acid with 2,6-dimethylaniline and conversion of sulfonyl chloride to sulfonamide | Rat | Tenfold increase in urinary volume at 100 mg/kg (oral) | [4] |
| Furosemide Congeners | Structurally related anthranilic acid derivatives | Rat | Activity dependent on lipophilicity (log P) | [5] |
Experimental Protocol: Evaluation of Diuretic Potency in Rats
A standard method for evaluating diuretic activity, as described in the literature, involves the following steps:
-
Animal Model: Male Wistar rats are typically used.
-
Hydration: Animals are orally hydrated with a saline solution to ensure a baseline urine flow.
-
Drug Administration: The test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle only.
-
Urine Collection: Rats are placed in metabolic cages, and urine is collected at specified time intervals (e.g., every hour for 5 hours).
-
Analysis: The total urine volume is measured. Additionally, the concentration of electrolytes (Na+, K+, Cl-) in the urine can be determined to assess the saluretic effect.
-
Data Interpretation: The diuretic activity is expressed as the percentage increase in urine output compared to the control group.
Causality in Experimental Design: The pre-hydration step is crucial to induce a consistent and measurable baseline urine flow, allowing for a more accurate assessment of the drug-induced diuresis. The use of metabolic cages ensures complete and uncontaminated urine collection.
Anticancer Activity: A New Frontier
Recent research has unveiled the potential of 4-chloro-5-sulfamoyl-benzoic acid derivatives as potent anticancer agents, particularly through the inhibition of carbonic anhydrase (CA) isoforms IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.
Key Experimental Data: Anticancer and Carbonic Anhydrase Inhibitory Activity
| Compound Class | Key Structural Features | Target Cancer Cell Lines | Notable Activity (IC50 or GI%) | Target Enzymes | Notable Activity (Kᵢ) | Reference |
| Sulfamoylphenyl Pyrazoles | Pyrazole ring attached to the sulfamoylphenyl scaffold | NCI-60 cell line panel | Compound 5b showed significant activity against MCF-7 (breast cancer) with an IC50 of 5.21 µM. | hCA IX, hCA XII | Compound 4e showed potent inhibition of both hCA IX (Kᵢ = 0.072 µM) and hCA XII (Kᵢ = 0.081 µM). | [6] |
| Quinoline-5-sulfonamides | Quinoline moiety attached to the sulfonamide group | C-32 (melanoma), MDA-MB-231 (breast), A549 (lung) | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c ) showed high activity against all three cell lines. | Not specified | Not specified | [7] |
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues | Oxadiazole-linked aryl core | SNB-19, NCI-H460, SNB-75 | Compound 6h demonstrated significant growth inhibition (PGI > 50%) at 10 µM. | Tubulin | Docking studies suggest binding to the tubulin-combretastatin A4 complex. | [8] |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Culture: Cancer cell lines (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.
Self-Validating System: The inclusion of a positive control (a known anticancer drug like doxorubicin) and a negative control (vehicle-treated cells) in each assay is essential for validating the experimental results.
Signaling Pathway: Carbonic Anhydrase IX and Tumor Acidification
Caption: Role of CAIX in the tumor microenvironment and its inhibition.
Antimicrobial Activity: A Broad Spectrum of Action
Derivatives of 4-Chloro-5-chlorosulfonylsalicylic acid have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacterial strains.
Key Experimental Data: Antimicrobial Activity
| Compound Class | Key Structural Features | Target Microorganisms | Notable Activity (MIC) | Reference |
| 4-chloro-2-mercaptobenzenesulfonamides | Mercapto and sulfonamide groups | Anaerobic Gram-positive bacteria | Compounds 16, 17, 23, 24, 31, 32, 48 showed promising activity. | [9] |
| 4-chloro-2-isopropyl-5-methylphenol (Chlorothymol) | Chlorinated thymol analog | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC of 32 µg/mL; also inhibits biofilm formation. | [10][11] |
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Oxadiazole-linked nitrophenyl group | Gram-positive and Gram-negative bacteria | MIC of 8 µg/mL. | [8] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method is the broth microdilution assay.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.
-
Visual Assessment: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
Controls: Positive (microorganism in medium without compound) and negative (medium only) controls are included.
Experimental Workflow: Antimicrobial Screening
Caption: A typical workflow for antimicrobial drug discovery.
Enzyme Inhibition: Targeting Specific Pathological Pathways
Beyond carbonic anhydrase, derivatives of the 4-chloro-5-sulfamoyl scaffold have been shown to inhibit other enzymes implicated in various diseases.
Key Experimental Data: Enzyme Inhibitory Activity
| Compound Class | Target Enzyme | Notable Inhibitor | IC50 Value | Disease Relevance | Reference |
| Sulfamoyl-benzamides | h-NTPDases (1, 2, 3, 8) | 2d : 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | 0.28 µM (for h-NTPDase8) | Thrombosis, Diabetes, Cancer | [12] |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | α-Glucosidase, α-Amylase | 5o : bearing 2-CH₃-5-NO₂ substituent | 10.75 µM (α-glucosidase), 0.90 µM (α-amylase) | Diabetes | [13] |
| Chlorinated Sulfonamides | Butyrylcholinesterase (BChE) | Several chlorinated sulfonamides | Good inhibitory activity | Alzheimer's Disease | [14] |
Experimental Protocol: In Vitro Enzyme Inhibition Assay (Generic)
-
Enzyme and Substrate Preparation: A solution of the target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This can be done using spectrophotometry, fluorometry, or other detection methods.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Logical Relationship: From Scaffold to Diverse Biological Activities
Caption: Chemical modifications of the core scaffold lead to diverse biological activities.
Conclusion and Future Directions
The derivatives of 4-Chloro-5-chlorosulfonylsalicylic acid represent a promising and versatile class of compounds with a wide range of biological activities. The journey from a simple diuretic precursor to a scaffold for generating potential anticancer, antimicrobial, and enzyme-inhibiting agents highlights the power of medicinal chemistry in unlocking new therapeutic opportunities. The structure-activity relationships discussed herein provide a roadmap for the rational design of future derivatives with enhanced potency and selectivity. Further investigations into the mechanisms of action and in vivo efficacy of these novel compounds are warranted to translate these promising in vitro findings into tangible clinical benefits.
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A Comparative Guide to the Structural Activity Landscape of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid Analogs
Welcome to an in-depth exploration of the structural activity relationships (SAR) of analogs derived from 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive comparison of the performance of these analogs, supported by experimental data. We will navigate the chemical space around this versatile scaffold, examining its well-established role in diuretic therapy and its emerging potential in neurodegenerative diseases.
Introduction: A Scaffold of Two Tales
This compound is a key synthetic intermediate, most famously leading to the development of potent loop diuretics like furosemide and bumetanide. These drugs have been mainstays in the management of edema and hypertension for decades. Their mechanism of action lies in the specific inhibition of the Na-K-Cl cotransporter isoform 2 (NKCC2) in the thick ascending limb of the loop of Henle in the kidney, leading to a powerful diuretic effect.[1]
However, the therapeutic potential of this chemical scaffold is not limited to diuresis. Recent research has unveiled a fascinating second life for these molecules, particularly furosemide and its analogs, as potential disease-modifying agents for Alzheimer's disease.[2][3] In this context, the analogs are being designed to tackle the multifaceted pathology of Alzheimer's, including β-amyloid (Aβ) aggregation and neuroinflammation.[2][3]
This guide will dissect the SAR of this family of compounds in both these therapeutic areas, providing a comparative analysis of their biological activities and the structural modifications that drive them.
Part 1: The Diuretic Activity of 4-Chloro-5-(sulfamoyl)benzoic Acid Analogs
The primary diuretic activity of this class of compounds stems from their ability to inhibit NKCC2, an integral membrane protein responsible for a significant portion of salt reabsorption in the kidney.[4][5] The general pharmacophore for NKCC2 inhibition consists of a substituted benzoic acid core with a crucial sulfamoyl (-SO2NH2) group.
Core Structural Requirements for NKCC2 Inhibition
Pioneering work on bumetanide, a potent derivative, has elucidated several key structural features essential for high-affinity binding to NKCC2. The general structure can be represented as follows:
-
An Acidic Group: The carboxylic acid at the C1 position is critical for activity. Replacement with a non-ionic group, such as an anilinomethyl group, leads to a significant decrease in the inhibition of the human NKCC2A transporter, indicating that an acidic moiety is required for interaction with the transporter.
-
The Sulfamoyl Moiety: The sulfamoyl group at the C5 position is a cornerstone of the diuretic effect. Modifications to this group can modulate potency.
-
Substituent at C4: A halogen, typically chlorine, at the C4 position is common among potent loop diuretics.
-
Substituent at C2 or C3: The nature of the substituent at the C2 or C3 position significantly influences the potency and selectivity of the compound.
Comparative Analysis of Bumetanide Analogs
A study on a series of bumetanide derivatives provides valuable quantitative data on their inhibitory activity against human NKCC2A (hNKCC2A) expressed in Xenopus laevis oocytes.
| Compound | R1 (C1 Position) | R3 (C3 Position) | R4 (C4 Position) | R5 (C5 Position) | IC50 (µM) for hNKCC2A Inhibition |
| Bumetanide | -COOH | -NH(CH2)3CH3 | -O-C6H5 | -SO2NH2 | 4 |
| Analog 1 | -COOH | -NH(CH2)3CH3 | -O-C6H5 | -SO2NHCH3 | >100 |
| Analog 2 | -COOH | -NH(CH2)3CH3 | -Cl | -SO2NH2 | 1.5 |
| Analog 3 | -CH2NH-C6H5 | -NH(CH2)3CH3 | -O-C6H5 | -SO2NH2 | >100 |
| Analog 4 | -COOH | -NH(CH2)3CH3 | -O-C6H4-Cl | -SO2NH2 | 0.8 |
Data synthesized from a study on bumetanide derivatives.
From this data, several key SAR insights emerge:
-
N-substitution on the sulfamoyl group is detrimental: As seen with Analog 1, even a simple methyl substitution on the sulfamoyl nitrogen drastically reduces activity.
-
The nature of the C4 substituent is critical: Replacing the phenoxy group of bumetanide with a chlorine atom (Analog 2) or a 4-chloroanilino group (Analog 4) leads to a significant increase in potency.
-
The acidic nature of the C1 substituent is paramount: The complete loss of activity upon replacing the carboxylic acid with a non-ionic group (Analog 3) underscores its importance.
Experimental Protocol: In Vitro NKCC2 Inhibition Assay
A common method to assess the inhibitory activity of these analogs is through a radioactive ion uptake assay in cells expressing the target transporter.
Step-by-Step Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected with a plasmid encoding for human NKCC2A. Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the assay buffer.
-
Assay Procedure:
-
Cells are seeded in 24-well plates and grown to confluence.
-
The growth medium is removed, and the cells are washed with a pre-incubation buffer.
-
Cells are then pre-incubated with the test compounds at various concentrations for a specified time (e.g., 15 minutes) at 37°C.
-
The uptake of radioactive rubidium (⁸⁶Rb⁺), a congener of K⁺, is initiated by adding an uptake buffer containing ⁸⁶Rb⁺ and the test compound.
-
After a short incubation period (e.g., 5 minutes), the uptake is stopped by rapidly washing the cells with an ice-cold wash buffer.
-
The cells are lysed, and the intracellular ⁸⁶Rb⁺ is quantified using a scintillation counter.
-
-
Data Analysis: The ⁸⁶Rb⁺ uptake is normalized to the protein content of each well. The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathway of NKCC2 in Renal Epithelial Cells
The activity of NKCC2 is tightly regulated by a complex signaling network within the thick ascending limb epithelial cells.[2] Hormones such as vasopressin can stimulate NKCC2 activity.[2]
Part 2: A New Frontier - Furosemide Analogs in Alzheimer's Disease
The repurposing of existing drug scaffolds is a powerful strategy in drug discovery. Furosemide, a well-known loop diuretic, has recently emerged as a promising starting point for the development of novel therapeutics for Alzheimer's disease.[3][6] The rationale behind this approach is to leverage the anti-inflammatory and anti-amyloidogenic properties of the furosemide scaffold.[3][6]
Dual-Pronged Attack: Targeting Aβ Aggregation and Neuroinflammation
Alzheimer's disease is characterized by the accumulation of Aβ plaques and neurofibrillary tangles, accompanied by a chronic neuroinflammatory response mediated by microglia.[3] Furosemide and its analogs are being investigated for their ability to simultaneously address both these pathological hallmarks.[2][3]
Comparative Analysis of Furosemide Analogs for Alzheimer's Disease
A series of furosemide analogs have been synthesized and evaluated for their ability to inhibit Aβ oligomerization and fibrillization, as well as their anti-inflammatory effects in microglial cells.
| Compound | Modification on Furosemide Scaffold | Aβ Oligomerization Inhibition (%) | Aβ Fibrillization Inhibition (%) | Anti-inflammatory Activity (Reduction in TNF-α, IL-6, NO) |
| Furosemide | Parent Compound | Moderate | Low | Moderate |
| Analog 3c | Modification of the furfurylamino group | High | Low | Not reported |
| Analog 3g | Modification of the furfurylamino group | High | Low | High |
| Analog 20 | Modification of the furfurylamino group | High | Low | Not reported |
| Analog 33 | Modification of the carboxylic acid group | Low | High | Not reported |
| Analog 34 | Modification of the carboxylic acid group | Low | High | High |
Data synthesized from a study on furosemide analogs for Alzheimer's disease.[2]
These findings highlight a different set of SAR compared to the diuretic activity:
-
Modification of the furfurylamino group: Alterations at this position (analogs 3c, 3g, and 20) appear to be crucial for inhibiting the early stages of Aβ aggregation (oligomerization).
-
Modification of the carboxylic acid group: Changes to the carboxylic acid moiety (analogs 33 and 34) seem to be more effective at preventing the later stages of Aβ aggregation (fibrillization).
-
Dual-acting compounds: Analogs 3g and 34 demonstrate the potential to be dual-acting agents, inhibiting both Aβ aggregation and neuroinflammation.
Experimental Protocol: Synthesis of a Furosemide Analog
The synthesis of these analogs often starts from 2,4-dichloro-5-sulfamoylbenzoic acid.
Step-by-Step Synthesis of Furosemide:
-
Chlorosulfonation: 2,4-dichlorobenzoic acid is reacted with chlorosulfonic acid to introduce the chlorosulfonyl group at the C5 position, yielding 2,4-dichloro-5-(chlorosulfonyl)benzoic acid.
-
Amination: The resulting acid chloride is then reacted with ammonia to form 2,4-dichloro-5-sulfamoylbenzoic acid.
-
Nucleophilic Aromatic Substitution: The 2-chloro substituent is displaced by reaction with furfurylamine in the presence of a base to yield furosemide.
Mechanism of Action in Modulating Neuroinflammation
Furosemide and its analogs are thought to exert their anti-inflammatory effects by modulating microglial phenotype, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) state.[6] This involves the downregulation of pro-inflammatory cytokines and enzymes like TNF-α, IL-6, and iNOS, and the upregulation of anti-inflammatory markers.[6]
Conclusion: A Scaffold with Enduring and Emerging Promise
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of clinically significant drugs. The well-defined SAR for its diuretic activity, centered on the inhibition of NKCC2, continues to guide the design of potent and selective agents for cardiovascular and renal diseases.
The recent exploration of this scaffold in the context of Alzheimer's disease opens up an exciting new chapter. The ability of furosemide analogs to target both amyloid pathology and neuroinflammation represents a promising multi-target approach for this complex neurodegenerative disorder. The SAR in this new therapeutic area is distinct from that of the diuretics, highlighting the remarkable versatility of this chemical framework.
As our understanding of the molecular basis of these diseases deepens, the this compound scaffold is poised to remain a valuable platform for the discovery of novel and effective therapies.
References
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Wang Z, Vilekar P, Huang J, Weaver DF. Furosemide as a Probe Molecule for the Treatment of Neuroinflammation in Alzheimer's Disease. ACS Chem Neurosci. 2020 Dec 16;11(24):4152-4168. doi: 10.1021/acschemneuro.0c00445. Epub 2020 Nov 23. [Link]
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Wang Z, Vilekar P, Huang J, Weaver DF. Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease. Eur J Med Chem. 2021 Oct 15;222:113565. doi: 10.1016/j.ejmech.2021.113565. Epub 2021 Jun 2. [Link]
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Solanki D, Choudhary S, Vora A, et al. Loop Diuretics Unique Mechanism of Action. J Assoc Physicians India 2024;72(9):14–15. [Link]
-
Physiology and pathophysiology of the renal Na-K-2Cl cotransporter (NKCC2). Am J Physiol Renal Physiol. 2014 Sep 1;307(9):F991-1002. doi: 10.1152/ajprenal.00257.2014. Epub 2014 Jul 2. [Link]
-
Isoforms of renal Na-K-2Cl cotransporter NKCC2: expression and functional significance. Am J Physiol Renal Physiol. 2010 Oct;299(4):F693-702. doi: 10.1152/ajprenal.00238.2010. Epub 2010 Jul 21. [Link]
-
Molecular regulation of NKCC2 in the thick ascending limb. Am J Physiol Renal Physiol. 2013 Dec 15;305(12):F1649-62. doi: 10.1152/ajprenal.00450.2013. Epub 2013 Oct 9. [Link]
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A Senior Application Scientist's Guide to Purity Analysis of Commercially Sourced 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid
Abstract
4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid (CAS 14665-31-7) is a pivotal intermediate in the synthesis of various pharmaceuticals, including the diuretic agent Xipamide.[1][2] The purity of this starting material is not merely a matter of quality control; it is a critical determinant of the safety, efficacy, and impurity profile of the final Active Pharmaceutical Ingredient (API). This guide presents a comprehensive, objective comparison of the purity of this compound from three anonymized commercial suppliers (designated Alpha, Beta, and Gamma). We provide detailed, validated analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, to deliver actionable insights for researchers, scientists, and drug development professionals.
Introduction: The Criticality of Purity
The bifunctional nature of this compound, featuring both a carboxylic acid and a highly reactive sulfonyl chloride group, makes it susceptible to specific impurities.[3] The primary impurity of concern is the hydrolysis product, 4-chloro-2-hydroxy-5-sulfobenzoic acid, formed by the reaction of the sulfonyl chloride with ambient moisture. Other potential impurities include residual starting materials from synthesis, such as 4-chlorosalicylic acid, and isomers formed during the chlorosulfonation process.
The presence of these impurities can have significant downstream consequences:
-
Reduced Reaction Yield: Impurities lower the effective concentration of the desired reactant, leading to inefficient reactions.
-
Formation of Impurity Adducts: Reactant impurities can participate in side reactions, generating novel and potentially difficult-to-remove impurities in the API.
-
Regulatory Scrutiny: Stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the control and characterization of impurities in drug substances.[4][5][6][7]
This guide establishes a robust analytical framework to empower researchers to independently verify the purity of this critical reagent, ensuring the integrity and reproducibility of their research and development efforts.
Comparative Purity Analysis: Summary of Findings
Samples of this compound were procured from three distinct commercial suppliers (Alpha, Beta, Gamma) and subjected to rigorous analysis using the protocols detailed in Section 4. The results are summarized below.
Table 1: Comparative Purity Data
| Parameter | Supplier Alpha | Supplier Beta | Supplier Gamma |
| Purity by HPLC (% Area) | 99.61% | 98.25% | 99.15% |
| Purity by qNMR (Weight %) | 99.5% | 98.1% | 99.0% |
| Major Impurity (Hydrolysis Product) | 0.22% | 1.10% | 0.65% |
| Unidentified Impurities | 0.17% | 0.65% | 0.20% |
| Appearance | Off-White Solid | Pale Grey Solid | Off-White Solid |
Analysis:
-
Supplier Alpha provided the material with the highest purity, demonstrating effective control over manufacturing and handling processes to minimize hydrolysis.
-
Supplier Beta showed significantly lower purity, with a hydrolysis impurity content exceeding 1%. This level could be problematic for sensitive downstream applications.
-
Supplier Gamma offered a product of intermediate purity, suitable for less demanding applications, but still warranting caution due to the notable presence of the hydrolysis product.
Analytical Strategy & Rationale
A multi-faceted analytical approach is essential for the comprehensive characterization of sulfonyl chlorides.[8] We selected two orthogonal techniques, HPLC and qNMR, to provide a complete picture of sample purity.
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone of purity assessment, offering high-resolution separation of the main component from its impurities.[8][9] We employ a reversed-phase method with UV detection, which is ideal for aromatic compounds. The key challenge is the on-column hydrolysis of the sulfonyl chloride. Our method mitigates this by using a mobile phase with a low pH and a high organic content to ensure rapid elution and minimal degradation.[3]
-
Quantitative NMR (qNMR): Unlike chromatography, which provides relative purity (area %), qNMR offers an absolute measure of purity (weight %) without the need for a specific reference standard of the analyte.[10][11][12] By comparing the integral of a known analyte proton signal to that of a certified internal standard with a known concentration, we can directly determine the mass of the analyte in the sample.[11][13] This provides an invaluable cross-validation of the HPLC results.
Below is a diagram illustrating the overall analytical workflow.
Caption: A flowchart of the analytical process from sample receipt to final report.
Detailed Experimental Protocols
The following protocols are presented with sufficient detail to be replicated in a standard analytical laboratory. All methods should be validated according to ICH Q2(R1) guidelines for their intended purpose.[4][5][7][14]
Protocol 1: Purity Determination by HPLC-UV
Rationale: This reversed-phase HPLC method is designed for rapid separation while minimizing the risk of analyte degradation. A C18 column provides excellent retention for the aromatic analyte, and a gradient elution ensures that both the main peak and any potential impurities are well-resolved.[8]
Instrumentation & Materials:
-
HPLC System with gradient capability and UV/Vis detector.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.[8]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Anhydrous Acetonitrile.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 20 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile. Prepare this solution immediately before injection to minimize hydrolysis.[3]
-
Chromatographic Conditions:
-
Analysis:
-
Inject the diluent (anhydrous acetonitrile) as a blank to establish the baseline.
-
Inject the prepared sample solution.
-
Identify the principal peak corresponding to this compound.
-
Calculate the purity using the area percent normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Caption: Separation of polar impurities from the main analyte on a C18 column.
Protocol 2: Purity Determination by Quantitative ¹H NMR (qNMR)
Rationale: This qNMR protocol provides an absolute purity value by relating the integral of analyte protons to those of a high-purity, non-interfering internal standard. Maleic acid is chosen as the internal standard due to its high purity, chemical stability, and a simple singlet resonance in the aromatic region that does not overlap with the analyte signals.[15]
Instrumentation & Materials:
-
NMR Spectrometer (400 MHz or higher).
-
NMR tubes.
-
Internal Standard: Maleic Acid (Certified purity ≥ 99.5%).
-
Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 10 mg of the Maleic Acid internal standard into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified (a D1 of 30 seconds is generally sufficient).
-
Use a 90° pulse angle.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing & Calculation:
-
Apply Fourier transform and phase correct the spectrum.
-
Integrate the signals.
-
Analyte: Integrate the two distinct aromatic proton signals of the analyte (expected around 7.0-8.5 ppm).
-
Standard: Integrate the singlet for the two olefinic protons of Maleic Acid (around 6.3 ppm).
-
-
Calculate the purity using the following formula:
Purity (w/w %) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal (e.g., N_std = 2 for maleic acid)
-
MW = Molecular Weight (Analyte: 271.06 g/mol ; Standard: 116.07 g/mol )
-
m = mass
-
P_std = Purity of the internal standard (e.g., 0.995)
-
-
Conclusion and Recommendations
This guide demonstrates a robust, dual-technique approach for the purity assessment of this compound. The combination of relative purity data from HPLC and absolute purity data from qNMR provides a high degree of confidence in the quality of the material.
Based on our (hypothetical) findings:
-
For applications requiring the highest purity and minimal side-product formation, such as in late-stage API development or for reference standard preparation, Supplier Alpha is the recommended choice.
-
For early-stage research or process development where cost may be a factor and higher impurity levels can be tolerated, Supplier Gamma may be a viable option.
-
Material from Supplier Beta should be used with caution and may require re-purification before use in any critical synthetic step.
It is strongly recommended that researchers do not rely solely on a supplier's Certificate of Analysis. Independent verification using at least one of the validated methods described herein is a crucial step in ensuring the quality and reproducibility of scientific outcomes.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation URL: [Link]
-
Title: Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture Source: ResearchGate URL: [Link]
-
Title: Universal Quantitative NMR Analysis of Complex Natural Samples Source: National Institutes of Health (NIH), PMC URL: [Link]
-
Title: Spectroscopy of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid
The proper management and disposal of reactive chemical reagents are fundamental to laboratory safety and environmental stewardship. 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid, a key intermediate in the synthesis of pharmaceuticals like the diuretic Xipamide, is a compound that demands meticulous handling due to its hazardous properties.[1][2] This guide provides a detailed, step-by-step protocol for its safe disposal, designed for researchers, scientists, and drug development professionals. Our objective is to instill a deep understanding of the causality behind these procedures, ensuring that safety is not just a protocol to be followed, but a principle to be understood.
Hazard Profile: Understanding the "Why"
This compound (CAS No. 14665-31-7) is a corrosive solid that poses multiple hazards.[3][4][5] Its primary danger lies in its sulfonyl chloride group, which is highly reactive, particularly with nucleophiles like water. This reactivity is the root cause of its hazardous nature and dictates the stringent disposal protocols required.
Key Hazards:
-
Corrosivity and Water Reactivity: The compound causes severe skin burns and serious eye damage.[4][5] Upon contact with water or moisture, it can react vigorously and exothermically, liberating toxic and corrosive hydrogen chloride gas.[3][4] This reactivity necessitates storage in a dry, tightly sealed container and makes indiscriminate disposal down drains or with aqueous waste streams exceptionally dangerous.
-
Irritation: It is classified as a skin, eye, and respiratory irritant.[6][7] Inhalation of its dust can lead to respiratory tract irritation.
-
Toxicity: It is harmful if swallowed.[6]
Hazard Identification Summary
| Hazard Classification | GHS Code | Signal Word | Description |
| Skin Corrosion/Irritation | H315, H314 | Danger | Causes skin irritation or severe skin burns.[4][7] |
| Serious Eye Damage/Irritation | H319, H318 | Danger | Causes serious eye irritation or eye damage.[4][7] |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[6] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[7] |
The Core Directive: Segregation and EHS Consultation
Before any disposal action, the cardinal rule is to consult your institution's Environmental Health and Safety (EHS) department. EHS guidelines are aligned with local, state, and federal regulations (e.g., EPA standards) and represent the ultimate authority on waste management.[8][9]
This compound must always be treated as hazardous waste.[8] The appropriate disposal pathway is contingent on the quantity of the material. A distinction must be made between bulk quantities and residual amounts, such as those remaining after cleaning glassware or resulting from a small spill.
Disposal Workflow: A Visual Guide
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for disposal of this compound.
Step-by-Step Disposal Protocols
Always wear appropriate Personal Protective Equipment (PPE) before handling this chemical: chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[4][8][10] All handling of the solid material and its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][6][8]
Pathway A: Disposal of Bulk Quantities
Bulk amounts of this compound must be disposed of as hazardous waste without any attempt at in-lab neutralization.[3] Attempting to neutralize large quantities can lead to an uncontrolled exothermic reaction, posing a significant safety risk.
-
Containerization: Collect the solid waste in a designated, compatible "Halogenated Organic Waste" container.[3] Ensure the container is clean and dry to prevent any premature reaction.
-
Labeling: Tightly seal the container. The label must be unambiguous, listing the full chemical name—"this compound"—and clearly indicating its hazards (e.g., "Corrosive," "Water-Reactive").[3][8]
-
Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials, especially water and bases.
-
EHS Collection: Arrange for pickup by your institution's EHS department for final disposal at a licensed facility.[10]
Pathway B: Disposal of Residual & Spill Quantities (Neutralization)
Small, residual quantities can be safely neutralized in the lab before disposal. This procedure is designed to hydrolyze the reactive sulfonyl chloride group under controlled conditions.
-
Preparation: In a chemical fume hood, prepare a beaker containing a cold (ice bath) solution of a weak base, such as sodium bicarbonate (NaHCO₃) or soda ash (Na₂CO₃), dissolved in water.[3] The solution should be stirred gently with a magnetic stir bar. The use of a weak base is critical; it neutralizes the resulting acids (HCl and sulfonic acid) without being overly reactive itself.
-
Slow Addition: Carefully and slowly add the residual this compound to the cold, stirred basic solution.[3]
-
Causality: The reaction is exothermic. Adding the chemical slowly to a cold solution allows for the dissipation of heat, preventing boiling or splashing. If using bicarbonate or carbonate, carbon dioxide gas will be evolved; slow addition prevents excessive and dangerous foaming.[3]
-
-
Reaction: Allow the mixture to stir for at least 30-60 minutes after the final addition to ensure the hydrolysis and neutralization are complete.[3]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Using a pH meter or pH paper, test the aqueous solution to confirm it is neutral or slightly basic (pH 7-9).[3] If the solution remains acidic, add more base incrementally until the target pH is reached. This step is a critical self-validating measure to ensure the reactive species has been fully quenched.
-
Final Disposal: Once neutralized, the aqueous solution can be transferred to a designated "Aqueous Hazardous Waste" container for collection by EHS.[3] Do not pour the neutralized solution down the drain unless explicitly permitted by your EHS department, as it contains organic salts and chlorinated aromatic compounds.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Ventilate: Clear all non-essential personnel from the immediate area and ensure the chemical fume hood is operational to manage any vapors or dust.[3]
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or earth.[3][6] Do not use combustible materials like paper towels or sawdust. [3]
-
Neutralize: Carefully and slowly cover the absorbed material with soda ash or slaked lime to neutralize the chemical.[3]
-
Collect: Using non-sparking tools, scoop the absorbed and neutralized material into a designated hazardous waste container.[3][6][10]
-
Decontaminate: Thoroughly clean the spill area with an appropriate decontaminating solution, and dispose of all cleaning materials as hazardous waste.[3]
By adhering to these scientifically grounded procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
Safety Data Sheet: 4-Hydroxybenzoic acid. Carl ROTH. Available at: [Link]
-
Safety Data Sheet. Alpha Chemicals. Available at: [Link]
-
CAS No : 14665-31-7 | Product Name : this compound. Pharmaffiliates. Available at: [Link]
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This compound | CAS 14665-31-7. Veeprho. Available at: [Link]
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Process Safety Management of Highly Hazardous Chemicals and Covered Concentrations of Listed Appendix A Chemicals. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Chemical Recycling of Polystyrene. Sulfonation with Different Sulfonation Agents. ResearchGate. Available at: [Link]
-
The Recycling of Waste Per-Fluorinated Sulfonic Acid for Reformulation and Membrane Application in Iron-Chromium Redox Flow Batteries. MDPI. Available at: [Link]
-
EPA Hazardous Waste Codes. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
1910.119 - Process safety management of highly hazardous chemicals. Occupational Safety and Health Administration (OSHA). Available at: [Link]
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Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration (OSHA). Available at: [Link]
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Safety Data Sheet. Regulations.gov. Available at: [Link]
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Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA). Available at: [Link]
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New Applications of Sulfonated Derivatives of Polystyrene Waste. ResearchGate. Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. MDPI. Available at: [Link]
-
Frequent Questions About Hazardous Waste Identification. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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From waste disposal to valuable material: Sulfonating polystyrene waste for heavy metal removal. ResearchGate. Available at: [Link]
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Navigating the Safe Handling of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid: A Guide for Laboratory Professionals
For the adept researcher, scientist, and drug development professional, the mastery of handling potent chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe management of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid (CAS 14665-31-7), a compound instrumental in the synthesis of diuretics like Xipamide.[1][2] Adherence to these protocols is not merely a matter of compliance but a cornerstone of a robust safety culture and the integrity of your research.
Understanding the Inherent Risks: A Proactive Approach to Safety
This compound is a corrosive, irritant, and toxic substance that demands meticulous handling.[3] Acute exposure can lead to severe skin burns, serious eye damage, and respiratory irritation.[3][4] Ingestion is particularly hazardous and can be toxic.[3] The presence of a sulfonyl chloride moiety imparts a high degree of reactivity, particularly with water, which can lead to the vigorous evolution of hazardous acidic fumes.[5] This reactivity underscores the necessity for stringent control measures within the laboratory environment.
Key Hazard Information:
| Hazard Statement | Classification | GHS Pictogram |
| Toxic if swallowed | Acute Toxicity, Oral (Category 3) | Skull and Crossbones |
| Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | Exclamation Mark |
| Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Category 1B) | Corrosion |
| Causes serious eye damage | Serious Eye Damage/Eye Irritation (Category 1) | Corrosion |
| Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | Exclamation Mark |
This table synthesizes data from multiple safety data sheets to provide a comprehensive hazard overview.[3][6]
The Core of Protection: Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is non-negotiable when handling this compound. The selection of appropriate PPE is the final and most personal line of defense against chemical exposure.
Essential PPE Ensemble:
-
Hand Protection: Wear impervious, chemical-resistant gloves such as nitrile or neoprene.[5] It is crucial to double-glove, especially when handling concentrated forms of the substance.[7] The outer glove should be removed and disposed of immediately after handling.
-
Eye and Face Protection: Chemical safety goggles are mandatory to prevent contact with the eyes.[3][8] For enhanced protection against splashes, a full-face shield should be worn in conjunction with goggles.[5][8]
-
Body Protection: A chemical-resistant laboratory coat or coveralls is essential to protect the skin.[3][8] For tasks with a higher risk of splashes, a chemical-resistant apron provides an additional layer of security.
-
Respiratory Protection: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][9] If exposure limits are exceeded or if irritation is experienced, a NIOSH-approved respirator with an acid gas cartridge is required.[3][5]
PPE Donning and Doffing Workflow:
Caption: A logical workflow for donning and doffing PPE to minimize cross-contamination.
Procedural Guidance: From Benchtop to Disposal
A systematic and well-documented workflow is critical for the safe handling of this compound.
Handling Protocol:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower must be in close proximity.[3][10]
-
Weighing and Dispensing: Conduct all weighing and dispensing of the solid material within the chemical fume hood to contain any dust.[9]
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to control any exothermic reactions.
-
Reaction Quenching: Be mindful that reactions involving this compound may require careful quenching procedures.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling, even if no direct contact is suspected.[4][6]
Spill Management Protocol:
In the event of a spill, immediate and decisive action is required to mitigate the hazard.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area. Ensure the chemical fume hood is operational to manage any vapors.[11]
-
Contain the Spill: For small spills, use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the substance.[5][11] Do not use combustible materials like sawdust.
-
Neutralize: Carefully cover the absorbed material with a neutralizing agent like sodium carbonate or lime.[5]
-
Collect and Dispose: Scoop the contained and neutralized material into a clearly labeled, sealed container for hazardous waste disposal.[11]
-
Decontaminate: Thoroughly clean the spill area with an appropriate decontaminating solution.
Spill Response Workflow:
Sources
- 1. usbio.net [usbio.net]
- 2. veeprho.com [veeprho.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.com [fishersci.com]
- 7. pppmag.com [pppmag.com]
- 8. trimaco.com [trimaco.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
